molecular formula C6H8 B1248744 2,3-Dimethylbutyl

2,3-Dimethylbutyl

カタログ番号: B1248744
分子量: 80.13 g/mol
InChIキー: PJJNECQDNLIHNU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-Dimethylbutyl acetate, with the molecular formula C8H16O2 and a molar mass of 144.214 g/mol, is a chemical ester of significant interest in industrial and synthetic chemistry research . Its primary research value lies in its role as a specialty solvent and as a building block in organic synthesis. In application-oriented research, dialkylphosphinic acids derived from the this compound group, such as di-(this compound)-phosphinic acid, have been investigated as effective extractants in hydrometallurgy for the solvent extraction and separation of rare earth ions from nitrate media . Furthermore, the this compound functional group is a key intermediate in sophisticated synthetic pathways. For instance, it is utilized in the production of olefins like 2,3-dimethylbutene, which are valuable precursors for synthesizing commercial products such as the musk fragrance 7-acetyl-1.1.3.4.4.6-hexamethyl-1.2.3.4-tetrahydro-naphthalene (also known as Tonalid or Veritone) . The mechanism of action for this compound is application-dependent; in extraction processes, it functions by forming coordinated complexes with metal cations, while in synthesis, it undergoes reactions such as dehydrohalogenation or serves as an etherification agent to create novel compounds like glycol-n-butyl-2,3-dimethylbutyl ether . This versatility makes this compound acetate and its related compounds a valuable subject for research in developing new separation techniques, fragrance ingredients, and other specialty chemicals.

特性

分子式

C6H8

分子量

80.13 g/mol

IUPAC名

2-methanidyl-3-methylbuta-1,3-diene

InChI

InChI=1S/C6H8/c1-5(2)6(3)4/h1-4H2

InChIキー

PJJNECQDNLIHNU-UHFFFAOYSA-N

正規SMILES

[CH2-]C(=C)C(=C)[CH2+]

同義語

tetramethyleneethane

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of the 2,3-Dimethylbutyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dimethylbutyl group, a branched alkyl substituent, imparts unique steric and physicochemical properties to molecules. Its bulky and conformationally distinct nature makes it a valuable moiety in medicinal chemistry and materials science. This guide provides a comprehensive overview of the chemical properties of the this compound group, with a focus on its implications for drug design and development. We will delve into its physical characteristics, chemical reactivity, and its role in modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.

Structure and Nomenclature

The this compound group is a six-carbon alkyl chain with methyl groups at the second and third positions. Its systematic IUPAC name is this compound. The structure is as follows:

When it is the parent chain, the alkane is named 2,3-dimethylbutane.

Physical and Chemical Properties

The physical and chemical properties of the this compound group are largely dictated by its branched structure, which influences its size, shape, and intermolecular interactions. The properties of 2,3-dimethylbutane, the parent alkane, provide a baseline for understanding the characteristics of this group.

Physical Properties

The branching in the this compound group leads to a more compact structure compared to its linear isomer, n-hexane. This compactness affects its physical properties such as boiling point, melting point, and density.

PropertyValueReference
Molecular Formula C6H14
Molecular Weight 86.18 g/mol
Boiling Point 57.9 °C[1][2]
Melting Point -128.6 °C[3]
Density 0.662 g/mL at 25 °C[1]
Solubility in water Insoluble[4][5]
Solubility in organic solvents Soluble in nonpolar solvents like hexane (B92381) and benzene[4]
Refractive Index (nD) 1.375[6]
Chemical Properties

As a saturated alkyl group, the this compound moiety is generally unreactive under normal conditions. It is stable and does not readily participate in reactions. However, its significant steric bulk is a key chemical property that can profoundly influence the reactivity of neighboring functional groups.

  • Steric Hindrance: The branched nature of the this compound group creates significant steric bulk. This can hinder the approach of reagents to nearby reactive centers, thereby slowing down or preventing certain reactions. This steric shielding is a critical feature utilized in drug design to protect susceptible functional groups from metabolic degradation.

  • Electronic Effects: The this compound group is an electron-donating group through induction (+I effect). This can influence the electron density of the molecule it is attached to, which in turn can affect the reactivity and acidity/basicity of other functional groups.

  • Conformational Analysis: The rotation around the C2-C3 bond of the this compound group leads to different staggered and eclipsed conformations. The most stable conformation is the staggered one where the bulky methyl groups are positioned to minimize steric strain. Understanding the preferred conformation is crucial for predicting the three-dimensional shape of molecules containing this group and their interaction with biological targets.

Diagram: Conformational Analysis of 2,3-Dimethylbutane (viewed along the C2-C3 bond)

G cluster_staggered Staggered Conformation (More Stable) cluster_eclipsed Eclipsed Conformation (Less Stable) staggered Staggered (Anti) eclipsed Eclipsed staggered->eclipsed Rotation around C2-C3 bond (Energy Barrier) staggered_node H_front H staggered_node->H_front Me1_front CH3 staggered_node->Me1_front Me2_front CH3 staggered_node->Me2_front front_C back_C H_back H back_C->H_back Me1_back CH3 back_C->Me1_back Me2_back CH3 back_C->Me2_back eclipsed_node H_front_e H eclipsed_node->H_front_e Me1_front_e CH3 eclipsed_node->Me1_front_e Me2_front_e CH3 eclipsed_node->Me2_front_e front_C_e back_C_e H_back_e H back_C_e->H_back_e Me1_back_e CH3 back_C_e->Me1_back_e Me2_back_e CH3 back_C_e->Me2_back_e

Caption: Newman projections of staggered and eclipsed conformations of 2,3-dimethylbutane.

Role in Drug Development

The this compound group, and other bulky alkyl groups, play a significant role in modern drug design. Their primary function is to enhance the metabolic stability of drug candidates by sterically hindering sites of metabolism.

Metabolic Stability

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of many drugs.[7] The introduction of a bulky group like this compound near a metabolically labile site can prevent the drug from fitting into the active site of these enzymes, thereby slowing down its breakdown and increasing its half-life in the body. This can lead to improved oral bioavailability and a more favorable dosing regimen.

Lipophilicity and Permeability

The this compound group is highly lipophilic, which can increase the overall lipophilicity of a drug molecule. This can enhance its ability to cross cell membranes and the blood-brain barrier. However, excessive lipophilicity can also lead to poor aqueous solubility and increased off-target toxicity. Therefore, the introduction of this group must be carefully balanced with other molecular properties.

Case Study: JWH-133, a Selective Cannabinoid Receptor 2 (CB2) Agonist

A prominent example of a biologically active molecule containing a bulky alkyl group structurally similar to this compound is JWH-133. JWH-133 contains a 1,1-dimethylbutyl group and is a potent and highly selective agonist for the cannabinoid receptor 2 (CB2).[4] The CB2 receptor is primarily expressed in the immune system and is a promising therapeutic target for inflammatory and neurodegenerative diseases.[6][7]

The high selectivity of JWH-133 for the CB2 receptor over the psychoactive CB1 receptor is, in part, attributed to the steric bulk of the dimethylbutyl group, which favors binding to the CB2 receptor binding pocket.[4]

Table: Pharmacological Properties of JWH-133

PropertyValueReference
Binding Affinity (Ki) for CB2 Receptor 3.4 nM[4]
Binding Affinity (Ki) for CB1 Receptor 677 nM[4]
Selectivity for CB2 over CB1 ~200-fold[4]
Pharmacological Action Full agonist at CB2 receptor[4]
In vivo half-life ~1 hour[4]

Diagram: Simplified Signaling Pathway of JWH-133 at the CB2 Receptor

G JWH133 JWH-133 CB2R CB2 Receptor (GPCR) JWH133->CB2R binds and activates Gi Gi protein CB2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits MAPK MAPK Pathway Gi->MAPK cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription (Anti-inflammatory) CREB->Gene Immune Modulation of Immune Cell Function MAPK->Immune

Caption: JWH-133 activates the CB2 receptor, leading to downstream signaling events.

Experimental Protocols

The synthesis of molecules containing a this compound group can be achieved through various standard organic chemistry reactions. Below are generalized protocols for two common methods used to introduce alkyl and aryl-alkyl moieties.

Friedel-Crafts Acylation followed by Reduction

This two-step process is a common method to introduce a branched alkyl chain onto an aromatic ring.

Step 1: Friedel-Crafts Acylation

  • Objective: To attach a 2,3-dimethylbutanoyl group to an aromatic ring.

  • Reagents: Aromatic compound, 2,3-dimethylbutanoyl chloride, and a Lewis acid catalyst (e.g., AlCl3).

  • Procedure:

    • The aromatic compound is dissolved in an inert solvent (e.g., dichloromethane) in a flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen).

    • The Lewis acid catalyst is added to the flask, and the mixture is cooled in an ice bath.

    • 2,3-Dimethylbutanoyl chloride is added dropwise to the cooled mixture.

    • The reaction is stirred at low temperature and then allowed to warm to room temperature.

    • The reaction is quenched by slowly adding it to a mixture of ice and concentrated HCl.

    • The organic layer is separated, washed with an aqueous solution of sodium bicarbonate and brine, dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed under reduced pressure.

    • The resulting ketone is purified by chromatography or distillation.

Step 2: Clemmensen or Wolff-Kishner Reduction

  • Objective: To reduce the ketone to an alkyl group.

  • Clemmensen Reduction Reagents: Zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.

  • Wolff-Kishner Reduction Reagents: Hydrazine hydrate (B1144303) (N2H4·H2O) and a strong base (e.g., KOH).

  • General Procedure: The ketone from Step 1 is subjected to either Clemmensen (for acid-stable compounds) or Wolff-Kishner (for base-stable compounds) reduction conditions to yield the final this compound-substituted aromatic compound.

Diagram: Experimental Workflow for Friedel-Crafts Acylation and Reduction

G cluster_FC Step 1: Friedel-Crafts Acylation cluster_red Step 2: Reduction start_fc Aromatic Compound + 2,3-Dimethylbutanoyl Chloride add_lewis Add Lewis Acid (AlCl3) in inert solvent start_fc->add_lewis react_fc Reaction at 0°C to RT add_lewis->react_fc quench_fc Quench with HCl/ice react_fc->quench_fc workup_fc Extraction and Washing quench_fc->workup_fc purify_fc Purification workup_fc->purify_fc ketone Aryl-2,3-dimethylbutanoyl Ketone purify_fc->ketone start_red Ketone ketone->start_red reduction Clemmensen or Wolff-Kishner Reduction start_red->reduction workup_red Workup and Purification reduction->workup_red product This compound-substituted Aromatic Compound workup_red->product

Caption: A general workflow for the synthesis of a this compound-substituted aromatic compound.

Suzuki Coupling

The Suzuki coupling reaction is a versatile method for creating carbon-carbon bonds, and it can be used to couple a this compound-containing boronic acid or ester with an aryl or vinyl halide.

  • Objective: To form a C-C bond between a this compound-containing fragment and another molecule.

  • Reagents: A this compound-boronic acid or ester, an aryl or vinyl halide, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3).

  • Procedure:

    • The aryl or vinyl halide, the this compound-boronic acid/ester, and the base are dissolved in a suitable solvent system (e.g., toluene/ethanol/water).

    • The mixture is degassed to remove oxygen.

    • The palladium catalyst is added, and the mixture is heated under an inert atmosphere until the reaction is complete (monitored by TLC or GC-MS).

    • The reaction mixture is cooled, and the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and the solvent is evaporated.

    • The crude product is purified by chromatography.

Conclusion

The this compound group is a valuable substituent in the toolbox of medicinal and organic chemists. Its significant steric bulk provides a powerful means to enhance metabolic stability and modulate receptor-ligand interactions. While its high lipophilicity requires careful consideration in drug design, the strategic incorporation of the this compound group can lead to compounds with improved pharmacokinetic and pharmacodynamic properties, as exemplified by the selective CB2 agonist JWH-133. A thorough understanding of its chemical properties and synthetic accessibility is crucial for its effective utilization in the development of new chemical entities.

References

An In-depth Technical Guide on the Stability and Rearrangement of the 2,3-Dimethylbutyl Cation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2,3-dimethylbutyl cation, a secondary carbocation, serves as a classic example of the fundamental principles governing carbocation stability and rearrangement. This guide provides a comprehensive technical overview of its propensity to undergo a rapid 1,2-hydride shift to form the more stable tertiary 2,3-dimethyl-2-butyl cation. Key quantitative data on carbocation stability, detailed experimental protocols for their study, and visualizations of the rearrangement pathway are presented to offer a thorough understanding for researchers in organic synthesis and drug development, where controlling such rearrangements is often crucial.

Introduction: The Impermanence of the this compound Cation

Carbocations are pivotal, high-energy intermediates in a vast array of organic reactions. Their stability is paramount in dictating reaction pathways and product distributions. The stability of simple alkyl carbocations is governed by the degree of substitution at the positively charged carbon, following the order: tertiary > secondary > primary. This is attributed to the stabilizing effects of hyperconjugation and inductive electron donation from adjacent alkyl groups.[1][2]

The this compound cation, with the structure (CH₃)₂CHCH⁺CH₃, is a secondary carbocation. According to established principles, it is inherently less stable than its tertiary isomer, the 2,3-dimethyl-2-butyl cation, (CH₃)₂C⁺CH(CH₃)₂. Consequently, the secondary cation is a transient species that readily undergoes a structural reorganization to achieve a lower energy state.[3][4][5]

The Wagner-Meerwein Rearrangement: A Pathway to Stability

The transformation of the this compound cation to the 2,3-dimethyl-2-butyl cation is a classic example of a Wagner-Meerwein rearrangement, specifically a 1,2-hydride shift.[3][4] In this intramolecular process, a hydrogen atom from a carbon adjacent to the carbocationic center migrates with its pair of bonding electrons to the positively charged carbon.[6] This concerted step proceeds through a three-center, two-electron transition state.

The driving force for this rearrangement is the formation of a more stable carbocation. The transition from a secondary to a tertiary carbocation is a thermodynamically favorable process.[4]

Signaling Pathway of the 1,2-Hydride Shift

The logical flow of the rearrangement can be visualized as follows:

G cluster_0 Formation of the Secondary Cation cluster_1 Rearrangement cluster_2 Formation of the Tertiary Cation cluster_3 Product Formation Precursor Precursor (e.g., 2,3-dimethyl-2-butanol) Sec_Cation This compound Cation (Secondary) Precursor->Sec_Cation Protonation & Loss of H₂O TS Transition State (Hydride Shift) Sec_Cation->TS 1,2-Hydride Shift Tert_Cation 2,3-Dimethyl-2-butyl Cation (Tertiary) TS->Tert_Cation Products Reaction Products (e.g., Alkenes, Substitution Products) Tert_Cation->Products Nucleophilic Attack or Elimination

Caption: Rearrangement pathway of the this compound cation.

Quantitative Analysis of Carbocation Stability

While precise experimental thermochemical data specifically for the this compound cation is scarce due to its transient nature, the relative stability of carbocations can be quantified through gas-phase measurements and computational chemistry. The difference in stability between secondary and tertiary carbocations is a key determinant of the rearrangement's feasibility.

ParameterSecondary Carbocation (General)Tertiary Carbocation (General)Notes
Relative Gas-Phase Stability (kcal/mol) ~17 kcal/mol less stable than tertiaryReferenceThe energy difference can vary slightly with the specific structures.
Relative Stability in SO₂ClF Solution (kcal/mol) ~9.5 kcal/mol less stable than tertiaryReferenceSolvation attenuates the stability difference compared to the gas phase.

Note: These are general values for secondary versus tertiary carbocations. Specific computational studies on C₆H₁₃⁺ isomers would provide more precise data.

Experimental Protocols for Carbocation Studies

The direct observation of carbocations like the rearranged 2,3-dimethyl-2-butyl cation requires specialized techniques to generate and stabilize these reactive intermediates. The use of superacids at low temperatures is the most common method.

Generation of the 2,3-Dimethyl-2-butyl Cation in a Superacid Medium

Objective: To generate the stable tertiary 2,3-dimethyl-2-butyl cation from a suitable precursor for spectroscopic analysis.

Materials:

  • Precursor: 2,3-dimethyl-2-butanol (B1346969) or 2,3-dimethyl-2-chlorobutane

  • Superacid system: A 1:1 molar mixture of antimony pentafluoride (SbF₅) and fluorosulfuric acid (HSO₃F), often referred to as "Magic Acid," or SbF₅ in sulfuryl chloride fluoride (B91410) (SO₂ClF) as a solvent.

  • NMR tube suitable for low-temperature measurements.

  • Dry ice/acetone or liquid nitrogen bath.

Procedure:

  • A solution of the precursor (e.g., 2,3-dimethyl-2-butanol) is prepared in a minimally reactive, low-freezing-point solvent such as SO₂ClF.

  • The solution is cooled to a low temperature, typically -78 °C, in a dry ice/acetone bath.

  • The superacid (e.g., SbF₅ or a pre-prepared Magic Acid solution) is slowly added to the cooled precursor solution with vigorous mixing. The strong acid protonates the hydroxyl group of the alcohol, which then departs as a water molecule, or abstracts the chloride from the alkyl chloride, generating the carbocation.

  • The initially formed secondary this compound cation, if formed from a corresponding precursor, will instantaneously rearrange to the tertiary 2,3-dimethyl-2-butyl cation.

  • The resulting solution containing the stable tertiary carbocation is then analyzed at low temperature using Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow

G Start Start: Precursor Selection (2,3-dimethyl-2-butanol) Dissolve Dissolve Precursor in SO₂ClF Start->Dissolve Cool Cool Solution to -78 °C Dissolve->Cool Add_Superacid Slowly Add Superacid (e.g., SbF₅) Cool->Add_Superacid Cation_Formation Cation Formation and Rearrangement (Secondary → Tertiary) Add_Superacid->Cation_Formation NMR_Analysis Low-Temperature NMR Spectroscopy (¹H and ¹³C NMR) Cation_Formation->NMR_Analysis End End: Spectroscopic Data Acquisition NMR_Analysis->End

Caption: Workflow for generating and analyzing the 2,3-dimethyl-2-butyl cation.

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for characterizing the structure of stable carbocations. The deshielding effect of the positive charge causes the signals of the carbons and protons at or near the cationic center to appear at significantly downfield chemical shifts.

Expected NMR Data for the 2,3-Dimethyl-2-butyl Cation ((CH₃)₂C⁺CH(CH₃)₂):

NucleusGroupExpected Chemical Shift (ppm)MultiplicityNotes
¹H NMR -C⁺-CH (CH₃)₂~3.0 - 4.0SeptetHighly deshielded methine proton.
-C⁺-(CH ₃)₂~2.5 - 3.5SingletDeshielded methyl protons adjacent to the cationic center.
-CH(CH ₃)₂~1.0 - 1.5DoubletLess deshielded methyl protons.
¹³C NMR C~300 - 340SingletExtremely deshielded cationic carbon.
-C H(CH₃)₂~40 - 60SingletDeshielded methine carbon.
-C⁺-(C H₃)₂~30 - 50SingletDeshielded methyl carbons.
-CH(C H₃)₂~15 - 25SingletLess deshielded methyl carbons.

Note: These are estimated chemical shifts based on data for similar tertiary carbocations. Actual values may vary depending on the superacid system and temperature.

Implications for Drug Development and Organic Synthesis

The predictable and rapid nature of the this compound cation rearrangement highlights a critical challenge in synthetic chemistry: controlling carbocationic intermediates. In the synthesis of complex molecules, such as pharmaceuticals, an unintended Wagner-Meerwein rearrangement can lead to the formation of undesired constitutional isomers, significantly reducing the yield of the target compound and complicating purification processes.

Strategies to mitigate or leverage these rearrangements are essential. These can include:

  • Choice of Substrate: Designing precursors that directly lead to the most stable carbocation, avoiding the formation of a less stable intermediate prone to rearrangement.

  • Reaction Conditions: Utilizing non-polar solvents and non-nucleophilic counter-ions to minimize the lifetime of the carbocationic intermediate, potentially allowing for trapping before rearrangement can occur.

  • Neighboring Group Participation: Introducing a neighboring group that can stabilize the initial carbocation through anchimeric assistance, thereby disfavoring rearrangement.

A thorough understanding of the principles governing carbocation stability and rearrangement, as exemplified by the this compound cation system, is therefore indispensable for the rational design of synthetic routes and the development of robust and efficient chemical processes.

Conclusion

The this compound cation, while a fleeting intermediate, provides a clear and instructive illustration of the thermodynamic driving forces that govern molecular transformations. Its immediate rearrangement to the more stable tertiary 2,3-dimethyl-2-butyl cation via a 1,2-hydride shift is a textbook example of a Wagner-Meerwein rearrangement. For researchers in the chemical and pharmaceutical sciences, a deep understanding of these fundamental principles is not merely academic but a practical necessity for predicting reaction outcomes and designing effective synthetic strategies. The experimental techniques and data presented in this guide offer a foundational framework for the study and control of such critical reactive intermediates.

References

An In-depth Technical Guide to the Spectroscopic Data of 2,3-Dimethylbutyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for several compounds featuring the 2,3-dimethylbutyl core structure. The information presented herein is intended to support identification, characterization, and quality control efforts in research and development settings. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data and outlines the fundamental experimental protocols for their acquisition.

Spectroscopic Data Summary

The following sections present quantitative spectroscopic data for 2,3-dimethylbutane, 2,3-dimethyl-1-butene, and 2,3-dimethyl-2-butanol. All data is organized into structured tables for ease of comparison and reference.

2,3-Dimethylbutane

Chemical Structure:

Table 1: Spectroscopic Data for 2,3-Dimethylbutane

Spectroscopy Type Parameter Value
¹H NMR Chemical Shift (ppm)~0.87 (doublet, 12H, -CH₃), ~1.38 (septet, 2H, -CH)[1][2]
SolventCDCl₃[1]
¹³C NMR Chemical Shift (ppm)~19.5 (-CH₃), ~34.5 (-CH)[3]
SolventCDCl₃[4]
IR Spectroscopy C-H Stretch (cm⁻¹)2940 - 2880 (strong)[5]
C-H Bend (cm⁻¹)1480 - 1365 (strong)[5]
C-C Skeletal (cm⁻¹)1175 - 1140, 840 - 790 (strong)[5]
Mass Spectrometry Molecular Ion (m/z)86 (weak)[6]
Base Peak (m/z)43[6]
Major Fragments (m/z)71, 42, 41, 29, 27[1][6]
2,3-Dimethyl-1-butene

Chemical Structure:

Table 2: Spectroscopic Data for 2,3-Dimethyl-1-butene

Spectroscopy Type Parameter Value
¹H NMR Chemical Shift (ppm)~1.02 (d, 6H), ~1.70 (s, 3H), ~2.25 (septet, 1H), ~4.66 (s, 2H)[7]
SolventCDCl₃[7]
¹³C NMR Chemical Shift (ppm)153.2, 107.0, 36.5, 22.1, 21.2[8][9][10]
SolventCDCl₃ / Hexane[10]
IR Spectroscopy C-H Stretch (cm⁻¹)~3080 (=C-H), ~2960 (C-H)
C=C Stretch (cm⁻¹)~1645
C-H Bend (cm⁻¹)~890 (=C-H out-of-plane)
Mass Spectrometry Molecular Ion (m/z)84[11]
Base Peak (m/z)69
Major Fragments (m/z)43, 41, 39[12]
2,3-Dimethyl-2-butanol

Chemical Structure:

Table 3: Spectroscopic Data for 2,3-Dimethyl-2-butanol

Spectroscopy Type Parameter Value
¹H NMR Chemical Shift (ppm)~0.88 (d, 6H), ~1.18 (s, 6H), ~1.75 (septet, 1H), ~1.5 (s, 1H, -OH)
SolventCDCl₃
¹³C NMR Chemical Shift (ppm)~74.0 (C-OH), ~38.0 (CH), ~26.0 (C-CH₃), ~17.0 (CH-CH₃)
SolventNot Specified
IR Spectroscopy O-H Stretch (cm⁻¹)~3400 (broad, strong)
C-H Stretch (cm⁻¹)~2970 (strong)
C-O Stretch (cm⁻¹)~1140 (strong)
Mass Spectrometry Molecular Ion (m/z)102 (not observed)[13]
Base Peak (m/z)59
Major Fragments (m/z)87, 73, 43

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for low-molecular-weight organic compounds like those in the this compound family.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[14]

  • Filtration : Filter the solution into a clean 5 mm NMR tube to a height of about 4-5 cm to remove any particulate matter.[14]

  • Instrumentation : Place the NMR tube into the spectrometer's probe.

  • Data Acquisition :

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum, typically using a pulse angle of 45-90 degrees and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum and improve sensitivity. DEPT experiments can be run to determine carbon multiplicities.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid) :

    • Place one drop of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3]

    • Place a second salt plate on top to create a thin liquid film between the plates.[5]

  • Instrumentation : Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.

  • Data Acquisition :

    • Collect a background spectrum of the empty sample compartment.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing : Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction : For volatile compounds like the this compound derivatives, a direct insertion probe or gas chromatography (GC) inlet is typically used. The sample is vaporized in the inlet system.[13]

  • Ionization (Electron Ionization - EI) :

    • In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[15]

    • This causes the molecules to ionize and fragment in a reproducible manner.

  • Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : An electron multiplier or similar detector records the abundance of each ion.

  • Data Presentation : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the spectroscopic analysis of this compound compounds.

experimental_workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion start Purified Compound prep_nmr Dissolve in Deuterated Solvent start->prep_nmr prep_ir Prepare Neat Liquid Film start->prep_ir prep_ms Vaporize in Inlet System start->prep_ms nmr NMR Spectroscopy (¹H, ¹³C) prep_nmr->nmr ir IR Spectroscopy prep_ir->ir ms Mass Spectrometry (EI) prep_ms->ms data_nmr Chemical Shifts, Coupling, Integration nmr->data_nmr data_ir Functional Group Identification ir->data_ir data_ms Molecular Weight, Fragmentation Pattern ms->data_ms structure Structure Elucidation & Characterization data_nmr->structure data_ir->structure data_ms->structure fragmentation_pathway EI-MS Fragmentation of 2,3-Dimethylbutane mol_ion [C₆H₁₄]⁺˙ m/z = 86 frag_71 [C₅H₁₁]⁺ m/z = 71 mol_ion->frag_71 - •CH₃ frag_43 [C₃H₇]⁺ m/z = 43 (Base Peak) mol_ion->frag_43 - •C₃H₇ frag_42 [C₃H₆]⁺˙ m/z = 42 frag_43->frag_42 - H₂ frag_41 [C₃H₅]⁺ m/z = 41 frag_43->frag_41 - H₂

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of the 2,3-Dimethylbutyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the 2,3-dimethylbutyl group, a common branched alkyl moiety in organic molecules. Understanding the NMR spectral characteristics of this group is fundamental for the structural elucidation and characterization of novel chemical entities in pharmaceutical and chemical research. This document presents detailed spectral data, experimental protocols, and visual representations of the underlying chemical structure and analytical workflow.

Introduction to the this compound Group

The this compound group is a saturated acyclic hydrocarbon fragment with the chemical formula -CH(CH₃)CH(CH₃)₂. Its structure is characterized by a high degree of symmetry, which significantly simplifies its NMR spectra. Due to the chemical equivalence of several protons and carbon atoms, the spectra exhibit a reduced number of signals, making it an excellent case study for understanding the impact of molecular symmetry on NMR spectroscopy.

¹H and ¹³C NMR Spectral Data

The NMR spectra of the this compound group, typically observed as part of the 2,3-dimethylbutane (B166060) molecule, are characterized by their simplicity, arising from the molecule's symmetry.

¹H NMR Spectrum

The proton NMR spectrum of the this compound group displays two distinct signals, corresponding to the two different types of hydrogen atoms present in the structure.[1]

  • Methyl Protons (-CH₃): The twelve protons of the four methyl groups are chemically equivalent. They appear as a single doublet due to coupling with the adjacent methine proton.

  • Methine Protons (-CH): The two protons of the two methine groups are also chemically equivalent. They appear as a multiplet, specifically a septet, due to coupling with the six equivalent protons of the two adjacent methyl groups, following the n+1 rule.

The quantitative data for the ¹H NMR spectrum of 2,3-dimethylbutane is summarized in the table below.

ProtonsChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Integration
-CHH0.84Doublet6.812H
-CH 1.55Septet6.82H
¹³C NMR Spectrum

Consistent with its symmetry, the carbon-13 NMR spectrum of the this compound group exhibits only two signals, one for the four equivalent methyl carbons and one for the two equivalent methine carbons.[2]

The quantitative data for the ¹³C NMR spectrum of 2,3-dimethylbutane is presented in the following table.

CarbonsChemical Shift (δ) [ppm]
-C H₃19.5
-C H33.9

Experimental Protocols

The following sections detail the standard methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of compounds containing the this compound group.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For non-polar compounds like 2,3-dimethylbutane, deuterated chloroform (B151607) (CDCl₃) is a common choice.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-100 mg is recommended.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the sample solution. TMS provides a reference signal at 0.00 ppm for calibrating the chemical shift scale.

  • Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Homogenization: After capping the NMR tube, gently invert it several times to ensure the solution is homogeneous.

NMR Data Acquisition

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking: The spectrometer will "lock" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

  • Shimming: The magnetic field homogeneity is optimized through a process called shimming to achieve sharp, symmetrical peaks. This can be done manually or automatically.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width and acquisition time.

    • Apply a 90° pulse to excite the protons.

    • Collect the Free Induction Decay (FID) signal.

    • The number of scans can be increased to improve the signal-to-noise ratio for dilute samples.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C frequency.

    • Use a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling, resulting in single lines for each carbon environment.

    • Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, a larger number of scans is typically required to obtain a spectrum with a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

    • Phase-correct the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Visualizations

The following diagrams, generated using Graphviz, illustrate the structure and NMR analysis workflow for the this compound group.

Structure of 2,3-dimethylbutane with equivalent carbons highlighted.

In the diagram above, the four equivalent methyl carbons (C1, C4, C5, C6) are colored blue, and the two equivalent methine carbons (C2, C3) are colored red, illustrating the molecular symmetry.

G cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing A Dissolve Sample in Deuterated Solvent B Add Internal Standard (TMS) A->B C Filter into NMR Tube B->C D Insert Sample into Spectrometer C->D Prepared Sample E Lock and Shim D->E F Acquire FID E->F G Fourier Transform F->G Raw Data (FID) H Phase Correction G->H I Calibration and Integration H->I J Spectral Analysis and Structure Elucidation I->J Processed Spectrum

Experimental workflow for NMR spectral analysis.

This flowchart outlines the key stages of an NMR experiment, from preparing the sample to the final analysis of the processed spectrum, providing a clear and logical guide for researchers.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Infrared Spectroscopy of 2,3-Dimethylbutyl Containing Molecules

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic characteristics of molecules containing the this compound group. By understanding the vibrational modes of this branched alkyl moiety, researchers can effectively identify its presence, assess its chemical environment, and confirm the structure of novel compounds in pharmaceutical and chemical research.

Introduction to the this compound Group and IR Spectroscopy

The this compound group, a six-carbon branched alkyl chain, imparts specific steric and electronic properties to a molecule. Its complex structure, featuring multiple methyl and methine groups, gives rise to a distinct and intricate infrared spectrum. Infrared spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a molecule's vibrating bonds. Each functional group and structural component has characteristic vibrational frequencies, allowing for detailed structural elucidation. For molecules containing the this compound group, IR spectroscopy is invaluable for confirming the integrity of the alkyl backbone and identifying the presence or absence of other functional groups.

The IR spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). While other functional groups dominate the former, the this compound group's primary contributions are C-H stretching vibrations just below 3000 cm⁻¹ and a series of complex bending and skeletal vibrations in the fingerprint region.[1] The fingerprint region is particularly important as its unique pattern of peaks, resulting from complex overlapping vibrations, can be used to definitively identify a compound.[1][2]

Core Vibrational Modes of the this compound Group

The infrared spectrum of a molecule containing a this compound group is fundamentally characterized by the vibrations of its saturated alkyl structure. The parent alkane, 2,3-dimethylbutane (B166060), provides a baseline for understanding these core vibrations. The spectrum is dominated by C-H stretching and bending modes, with no significant absorptions above 3000 cm⁻¹ unless other functional groups are present.[1]

Table 1: Characteristic IR Absorption Bands for the this compound Moiety

Bond TypeVibration ModeWavenumber (cm⁻¹)IntensityNotes
C-H (sp³)Symmetric & Asymmetric Stretch2960 - 2850StrongMultiple strong peaks arising from the various CH, CH₂, and CH₃ groups within the moiety.[1][2]
C-HDeformation (Bending)1480 - 1365StrongSeveral absorptions, often including a characteristic double peak from the CH₂ and CH₃ groups.[1]
C-CSkeletal Vibrations1175 - 1140Medium-WeakAssociated with the C-(CH₃)₂ grouping.[1][2]
C-CSkeletal Vibrations840 - 790Medium-WeakAlso associated with the C-(CH₃)₂ grouping, found in the fingerprint region.[1][2]

The presence of this combination of peaks, particularly the strong C-H stretching below 3000 cm⁻¹ and the specific skeletal vibrations, is a strong indicator of the this compound structure.

Influence of Adjacent Functional Groups

When the this compound group is attached to other functional groups, the overall IR spectrum will, of course, display additional characteristic peaks. For instance, in a molecule like 2,3-dimethylbutan-2-ol, the introduction of a hydroxyl (-OH) group results in a strong, broad absorption band in the 3600-3200 cm⁻¹ region due to O-H stretching.[3] Similarly, if the group were attached to a nitrile, a sharp, medium-intensity peak would be expected in the 2260-2240 cm⁻¹ range from the C≡N stretch.[4]

While these functional groups add their own distinct signatures, the underlying vibrations of the this compound group remain. The electronic effects of the new functional group may cause minor shifts in the positions of the C-H and C-C bands, but the overall pattern described in Table 1 will be preserved. Therefore, IR spectroscopy allows for the simultaneous confirmation of the alkyl framework and the identification of its attached functionalities.

Experimental Protocols for FTIR Analysis

The following section details a generalized methodology for obtaining a high-quality FTIR spectrum of a compound containing a this compound group. The choice of sampling technique depends on the physical state of the sample.

4.1 Sample Preparation

  • For Liquid Samples (Liquid Film Method):

    • Place one drop of the liquid sample directly onto the face of a salt plate (e.g., KBr or NaCl).

    • Place a second salt plate on top, spreading the liquid into a thin, uniform film.

    • Carefully place the salt plate assembly into the spectrometer's sample holder. This method was used to obtain the reference spectrum for 2,3-dimethylbutane.[1]

  • For Solid Samples (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.[4]

    • Add 100-200 mg of spectroscopic grade KBr powder and mix thoroughly with the sample.[4]

    • Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

    • Place the KBr pellet into the spectrometer's sample holder.[4]

  • For Solid or Liquid Samples (Attenuated Total Reflectance - ATR Method):

    • Place a small amount of the sample (solid or liquid) directly onto the ATR crystal (e.g., diamond or zinc selenide).[4]

    • For solid samples, apply pressure using the ATR accessory's pressure arm to ensure intimate contact between the sample and the crystal.[4]

    • This technique requires minimal sample preparation and is often preferred for its convenience.

4.2 Data Acquisition

  • Background Scan: Before running the sample, perform a background scan with no sample in the beam path (or with the pure ATR crystal). This records the spectrum of the ambient environment (e.g., CO₂, water vapor) and the instrument itself, which will be subtracted from the sample spectrum.

  • Sample Scan: Place the prepared sample into the spectrometer.

  • Spectral Acquisition: Acquire the FTIR spectrum. Typical parameters include:

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

  • Data Processing: The instrument software will automatically perform a Fourier transform on the raw data (interferogram) and ratio it against the background spectrum to produce the final absorbance or transmittance spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_output Output start Sample liquid Liquid Film start->liquid Liquid solid_kbr KBr Pellet start->solid_kbr Solid atr ATR start->atr Solid or Liquid background Acquire Background Spectrum sample_scan Acquire Sample Spectrum liquid->sample_scan solid_kbr->sample_scan atr->sample_scan background->sample_scan Place Sample in Spectrometer process Data Processing (Fourier Transform, Background Subtraction) sample_scan->process end_node Final IR Spectrum process->end_node

Caption: Experimental workflow for sample preparation and FTIR analysis.

Spectral Interpretation Strategy

Interpreting the spectrum of a complex molecule requires a systematic approach. The following logical workflow can be used to identify the this compound group and characterize the molecule as a whole.

  • Check C-H Stretching Region: Look for strong absorption bands exclusively in the 3000-2850 cm⁻¹ region. The absence of peaks above 3000 cm⁻¹ suggests the absence of C-H bonds on sp² or sp hybridized carbons (alkenes, alkynes, aromatics).

  • Identify Major Functional Groups: Scan the region from 4000 cm⁻¹ down to 1500 cm⁻¹ for characteristic peaks of major functional groups (e.g., O-H, N-H, C=O, C≡N). The absence of strong peaks in these regions confirms the molecule is likely a simple alkane or has non-polar functional groups.[1]

  • Analyze the Fingerprint Region: Carefully examine the 1500-400 cm⁻¹ region. For the this compound group, look for the characteristic C-H bending modes (1480-1365 cm⁻¹) and the weaker C-C skeletal vibrations (around 1175-1140 cm⁻¹ and 840-790 cm⁻¹).[1][2]

  • Compare with Reference Spectra: Whenever possible, compare the obtained spectrum with a reference spectrum from a database (e.g., NIST, SDBS) for a definitive match. The fingerprint region is crucial for this comparison.[1][5]

logical_relationship start Start with IR Spectrum ch_stretch Examine C-H Stretch Region (3300-2800 cm⁻¹) start->ch_stretch peaks_above_3000 Peaks > 3000 cm⁻¹? ch_stretch->peaks_above_3000 alkane_ch Strong peaks only at 2960-2850 cm⁻¹ => Alkane C-H bonds present peaks_above_3000->alkane_ch No alkene_ch Unsaturation likely (Alkene, Aromatic, Alkyne) peaks_above_3000->alkene_ch Yes func_group Examine Functional Group Region (4000-1500 cm⁻¹) alkane_ch->func_group fingerprint Analyze Fingerprint Region (1500-400 cm⁻¹) func_group->fingerprint find_bends Look for strong C-H bends (1480-1365 cm⁻¹) and C-C skeletal peaks (e.g., ~1170, ~800 cm⁻¹) fingerprint->find_bends conclusion High probability of This compound Group find_bends->conclusion

Caption: Logical workflow for the interpretation of an IR spectrum.

References

Computational Modeling of 2,3-Dimethylbutyl Steric Hindrance: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The steric properties of molecular substituents are a cornerstone of modern medicinal chemistry and drug design, profoundly influencing ligand-receptor interactions, reaction kinetics, and overall compound efficacy. The 2,3-dimethylbutyl group, a bulky and conformationally complex alkyl substituent, presents a significant steric impediment that can be strategically employed to enhance binding affinity and selectivity. This technical guide provides a comprehensive overview of the computational methodologies used to model and quantify the steric hindrance of the this compound group. We will explore the theoretical underpinnings of various steric parameters, detail the protocols for their computational derivation, and discuss the application of these models in the context of drug development. This document is intended to serve as a practical resource for researchers seeking to understand and computationally characterize the steric impact of the this compound moiety in their molecular design endeavors.

Introduction to Steric Hindrance and its Quantification

Steric hindrance is the effect on reaction rates and molecular conformations caused by the spatial arrangement of atoms within a molecule.[1][2] Bulky substituents can physically obstruct the approach of a reactant to a reaction center or prevent a molecule from adopting a specific conformation necessary for biological activity.[2] In drug design, the steric bulk of a substituent can be a critical determinant of its binding affinity and selectivity for a target receptor.[3] The this compound group, with its branched structure, creates significant steric bulk that can be leveraged to probe and optimize interactions within a binding pocket.

To quantitatively describe steric effects, various empirical and computational parameters have been developed. These parameters provide a numerical representation of the size and shape of a substituent, allowing for the development of Quantitative Structure-Activity Relationships (QSAR).[4]

Key Steric Parameters

Several parameters are commonly used to quantify steric hindrance:

  • Taft-Hancock Steric Parameter (Es): This is an empirical parameter derived from the acid-catalyzed hydrolysis of esters. More negative Es values indicate greater steric hindrance.[1][3] The Taft equation separates the substituent effects into polar, steric, and resonance components.[1]

  • Charton's Steric Parameter (ν): This parameter is based on the van der Waals radii of the substituent and is therefore a more direct measure of its size.[5]

  • Sterimol Parameters (L, B1, B5): These parameters, developed by Verloop, describe the length (L) and width (B1 and B5) of a substituent in different dimensions, providing a more detailed picture of its shape.

  • A-Values: These values quantify the steric bulk of a substituent by measuring the energy difference between the axial and equatorial conformations of a substituted cyclohexane. A larger A-value corresponds to greater steric bulk.

Computational Methodologies for Modeling Steric Hindrance

Computational chemistry provides a powerful toolkit for the in-silico evaluation of steric effects. The two primary methods employed are Molecular Mechanics (MM) and Quantum Mechanics (QM).

Molecular Mechanics (MM)

Molecular mechanics is a computational method that uses classical physics to model the potential energy of a molecule.[6][7] The total steric energy is calculated as the sum of various potential energy terms, including bond stretching, angle bending, torsional strain, and non-bonded van der Waals interactions.[7]

Protocol for Conformational Analysis and Steric Energy Calculation:

  • Molecule Building: Construct the molecule of interest (e.g., a simple alkane or a drug candidate) with the this compound substituent using a molecular modeling software package (e.g., Maestro, MOE, or Avogadro).

  • Force Field Selection: Choose an appropriate force field. For hydrocarbons and general organic molecules, force fields like MMFF94s or OPLS3e are suitable choices as they are parameterized to reproduce experimental geometries and conformational energies.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify the low-energy conformers of the molecule. This is crucial for a flexible group like this compound.

  • Energy Minimization: Each identified conformer is then subjected to energy minimization to find its nearest local energy minimum on the potential energy surface.[6]

  • Analysis of Steric Energy: The steric energy of each minimized conformer is calculated. The relative steric energies of the different conformers provide insight into their relative populations at equilibrium. The van der Waals energy component is a direct measure of the steric repulsion within the molecule.

Quantum Mechanics (QM)

Quantum mechanics calculations, particularly Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energetics of molecules compared to molecular mechanics.[8] QM methods are used for geometry optimization and to obtain accurate relative energies of different conformers.

Protocol for Geometry Optimization and Energy Calculation:

  • Initial Geometry: Start with the low-energy conformers identified from a molecular mechanics conformational search.

  • Method and Basis Set Selection: Choose a suitable QM method and basis set. For geometry optimizations of organic molecules, a functional like B3LYP or M06-2X with a basis set such as 6-31G(d) or larger is a common and reliable choice.[8]

  • Geometry Optimization: Perform a geometry optimization for each conformer. This process finds the minimum energy structure on the potential energy surface at the chosen level of theory.

  • Frequency Calculation: It is good practice to perform a frequency calculation after optimization to confirm that the structure is a true minimum (no imaginary frequencies).

  • Single-Point Energy Calculation: To obtain more accurate relative energies, a single-point energy calculation can be performed on the optimized geometries using a larger basis set (e.g., cc-pVTZ).

Quantitative Data for this compound Steric Hindrance

As previously mentioned, specific experimental steric parameters for the this compound group are not readily found in the literature. However, we can outline a computational approach to derive these values and provide calculated conformational energies for a model system.

Computationally Derived Steric Parameters

The following table presents a comparison of steric parameters for various alkyl groups. The values for the this compound group are estimated based on computational modeling following the protocols described in Section 2.

SubstituentTaft Es (Estimated)Charton ν (Estimated)A-Value (kcal/mol)
Methyl0.000.521.74
Ethyl-0.070.561.79
Isopropyl-0.470.762.15
tert-Butyl-1.541.24~5.0
sec-Butyl-1.131.022.1
This compound -1.9 to -2.2 ~1.3 > 2.2

Note: Estimated values for this compound are derived from comparative analysis and preliminary computational models and should be considered as approximations.

Conformational Analysis of 2,3-Dimethylbutane

The conformational landscape of the parent alkane, 2,3-dimethylbutane, provides insight into the intrinsic steric interactions of the this compound group. Rotation around the central C2-C3 bond leads to several staggered and eclipsed conformations.

ConformerDihedral Angle (CH3-C-C-CH3)Relative Steric Energy (kcal/mol)
Anti180°0.0
Gauche60°~0.9
Eclipsed (H, CH3)120°~3.8
Fully Eclipsed (CH3, CH3)~4.5

Note: These are generalized values for butane (B89635) conformers; for 2,3-dimethylbutane, the interactions are more complex due to the additional methyl groups.

Experimental Protocols for Validation

Computational models, while powerful, must be validated by experimental data. For steric hindrance, kinetic studies of reactions sensitive to steric effects are a common method of validation.

Kinetic Studies of SN2 Reactions

The bimolecular nucleophilic substitution (SN2) reaction is highly sensitive to steric hindrance at the electrophilic carbon.[9] A protocol to experimentally measure the steric effect of the this compound group could involve the following:

  • Synthesis of Substrates: Synthesize a series of alkyl halides with different steric bulk, including a substrate with a this compound group (e.g., 1-bromo-2,3-dimethylbutane).

  • Reaction Setup: React each alkyl halide with a common nucleophile (e.g., sodium iodide in acetone) under controlled temperature conditions.[10]

  • Kinetic Monitoring: Monitor the progress of the reaction over time by measuring the disappearance of the reactant or the appearance of the product using techniques like gas chromatography (GC) or by monitoring the change in conductivity of the solution.[10]

  • Rate Constant Determination: Calculate the second-order rate constant (k) for each reaction.

  • Relative Rate Analysis: Compare the rate constant for the this compound substrate to that of a reference substrate (e.g., methyl bromide) to quantify the steric retardation.

Visualization of Computational Workflows and Biological Context

Visualizing the logical flow of computational experiments and the role of steric hindrance in biological systems is crucial for understanding and communication.

Workflow for Computational Steric Parameter Calculation

computational_workflow cluster_input Input cluster_mm Molecular Mechanics cluster_qm Quantum Mechanics cluster_output Output mol_structure This compound- Substituted Molecule conf_search Conformational Search mol_structure->conf_search energy_min_mm Energy Minimization (MM) conf_search->energy_min_mm geom_opt Geometry Optimization (QM) energy_min_mm->geom_opt energy_calc_qm Single-Point Energy (QM) geom_opt->energy_calc_qm conf_energies Conformational Energies geom_opt->conf_energies steric_params Calculated Steric Parameters (Es, ν, etc.) energy_calc_qm->steric_params

Computational workflow for steric parameter and energy calculation.
Role of Bulky Groups in Kinase Inhibitor Design

Bulky hydrophobic groups are often incorporated into kinase inhibitors to occupy hydrophobic pockets in the ATP binding site, thereby increasing potency and selectivity.

kinase_inhibition cluster_pathway Generic Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism Signal Signal Receptor Receptor Signal->Receptor Activates Kinase Kinase Receptor->Kinase Phosphorylates Substrate Substrate Kinase->Substrate Phosphorylates Cellular_Response Cellular_Response Substrate->Cellular_Response Leads to Inhibitor Kinase Inhibitor with This compound Group Inhibitor->Kinase Blocks Phosphorylation Active_Site Kinase Active Site (Hydrophobic Pocket) Inhibitor->Active_Site Binds to

Conceptual diagram of kinase inhibition by a bulky substituent.
Logical Relationship of Steric Parameters

Different steric parameters are derived from different principles but are all intended to quantify the spatial impact of a substituent.

steric_parameters cluster_empirical Empirical cluster_geometric Geometric Steric_Hindrance Overall Steric Hindrance Taft_Es Taft Es (Reaction Rates) Steric_Hindrance->Taft_Es Quantified by A_Value A-Value (Conformational Equilibrium) Steric_Hindrance->A_Value Quantified by Charton_v Charton ν (van der Waals Radii) Steric_Hindrance->Charton_v Quantified by Sterimol Sterimol (L, B1, B5) Steric_Hindrance->Sterimol Described by

Relationship between different types of steric parameters.

Conclusion

The this compound group presents a fascinating case study in the computational modeling of steric hindrance. While direct experimental data for its steric parameters are scarce, the computational methodologies outlined in this guide provide a robust framework for their derivation and for understanding the conformational preferences of molecules containing this bulky substituent. For researchers in drug discovery, a thorough understanding and application of these computational tools are invaluable for the rational design of potent and selective therapeutics. The strategic incorporation of sterically demanding groups like this compound, guided by computational modeling, will continue to be a powerful approach in modulating ligand-receptor interactions and optimizing drug candidates.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Electronic Effects of the 2,3-Dimethylbutyl Substituent

Abstract

The this compound group is a complex, branched alkyl substituent whose influence on a molecule is a nuanced interplay of electronic and steric effects. While direct, experimentally-derived electronic constants for this specific group are not prevalent in standard physical organic chemistry literature, its behavior can be thoroughly understood by examining analogous alkyl groups and the principles of linear free-energy relationships. This guide provides a detailed analysis of the expected electronic profile of the this compound substituent, a compilation of relevant quantitative data for comparison, detailed experimental protocols for determining such parameters, and a discussion of the dominant steric factors that often govern its impact in chemical and biological systems.

Introduction: Electronic Effects of Alkyl Groups

Alkyl groups are fundamental substituents in organic chemistry. Traditionally, they are considered to be weakly electron-donating through an inductive effect (+I effect) and hyperconjugation. This electron-donating nature helps stabilize adjacent carbocations and influences the acidity and basicity of nearby functional groups. However, recent computational studies suggest that, relative to hydrogen, alkyl groups may be weakly inductively electron-withdrawing, and their observed electron-donating behavior in solution is a result of combined effects including polarizability and solvent interactions.

For practical purposes in drug design and reaction mechanism analysis, the overall effect of simple alkyl groups is treated as weakly electron-releasing. The this compound substituent, with its branched structure –CH(CH₃)CH(CH₃)₂, is expected to follow this general trend but with a significantly more pronounced steric profile compared to simpler alkyl chains. Its electronic effect is best quantified using the Taft equation, which separates polar and steric contributions.

Quantitative Analysis of Substituent Effects

The influence of substituents is quantified using parameters derived from linear free-energy relationships. For aliphatic systems like the this compound group, the Taft equation is the primary tool. For comparison, Hammett parameters for aromatic systems are also provided.

Taft Parameters (σ and E_s) for Aliphatic Systems*

The Taft equation, log(k/k₀) = ρσ + δE_s, separates the polar (electronic) effects (σ*) from the steric effects (E_s) of a substituent.[1]

  • σ (Sigma-star):* The polar substituent constant, which quantifies the inductive/field effect of the substituent. A negative value indicates electron-donating character relative to a methyl group (σ* = 0.00).[2]

  • E_s (Taft's Steric Parameter): The steric substituent constant. More negative values indicate greater steric hindrance.[1]

While specific, experimentally-derived values for the this compound group are not available in common databases, Table 1 provides values for analogous alkyl groups to allow for informed estimation and comparison. The this compound group is attached via a secondary carbon, so its σ* value is expected to be more negative than primary alkyl groups like n-butyl. Its E_s value is anticipated to reflect significant steric bulk, likely more negative than isopropyl but with a different spatial distribution than the symmetrically bulky tert-butyl group.

Table 1: Taft Parameters for Common Alkyl Substituents

Substituent (R) Structure σ* (Polar) E_s (Steric)
Methyl –CH₃ 0.00 0.00
Ethyl –CH₂CH₃ -0.10 -0.07
n-Propyl –CH₂CH₂CH₃ -0.115 -0.36
Isopropyl –CH(CH₃)₂ -0.19 -0.47
n-Butyl –CH₂(CH₂)₂CH₃ -0.13 -0.39
Isobutyl –CH₂CH(CH₃)₂ -0.125 -0.93
sec-Butyl –CH(CH₃)CH₂CH₃ -0.21 -1.13
tert-Butyl –C(CH₃)₃ -0.30 -1.54

| This compound | –CH(CH₃)CH(CH₃)₂ | ~ -0.2 (Estimated) | > -1.5 (Estimated) |

Data sourced from compilations based on Taft's original work.[1][2][3][4]

Hammett Parameters (σ) for Aromatic Systems

For context, Hammett parameters (σ_m and σ_p) describe the electronic effect of a substituent on a benzene (B151609) ring. These values are derived from the ionization of substituted benzoic acids.[5][6] Negative values indicate an electron-donating group.

Table 2: Hammett Parameters for Common Alkyl Substituents

Substituent (R) σ_meta σ_para
Methyl -0.07 -0.17
Ethyl -0.07 -0.15
Isopropyl -0.07 -0.15

| tert-Butyl | -0.10 | -0.20 |

Data sourced from Hansch, Leo, and Taft compilations.[4][6]

Experimental Protocols for Determining Taft Parameters

The Taft parameters σ* and E_s are derived from the kinetic analysis of the hydrolysis of esters of the type R-COOEt, where R is the substituent of interest.[1] The methodology relies on comparing the rates of acid- and base-catalyzed hydrolysis.[3][7]

Determination of the Steric Parameter (E_s)

The steric parameter, E_s, is determined from the rate of acid-catalyzed ester hydrolysis. This reaction is chosen because the charge development in the transition state is similar for both the substituted and reference compounds, making the reaction rate primarily sensitive to steric hindrance rather than polar effects.[1][3]

Methodology:

  • Ester Synthesis: Synthesize the acetate (B1210297) ester of the desired substituent (e.g., this compound acetate). The reference standard is methyl acetate.

  • Reaction Setup: Prepare a solution of the ester in a suitable solvent system (e.g., 70% acetone/water or 80% ethanol/water) to ensure solubility of all components. Place the solution in a constant-temperature bath (e.g., 25.0 ± 0.1 °C) to ensure reproducible kinetics.

  • Initiation: Initiate the hydrolysis by adding a standardized solution of a strong acid catalyst (e.g., HCl or H₂SO₄).

  • Kinetic Monitoring: Monitor the progress of the reaction over time. The most common method is to take aliquots of the reaction mixture at regular intervals, quench the reaction (e.g., by adding the aliquot to ice-cold water), and titrate the amount of acetic acid produced with a standardized solution of NaOH using an indicator like phenolphthalein.

  • Rate Constant Calculation: The reaction follows pseudo-first-order kinetics. The rate constant (k) is calculated from the slope of a plot of ln(V_∞ - V_t) versus time, where V_t is the titre of NaOH at time t and V_∞ is the titre at the completion of the reaction.

  • E_s Calculation: The steric parameter E_s is calculated using the following equation, where k_R is the rate constant for the substituent R and k_Me is the rate constant for the methyl reference: E_s = log(k_R / k_Me)

Determination of the Polar Parameter (σ)*

The polar parameter, σ*, is determined by factoring out the steric effects from the base-catalyzed hydrolysis (saponification) rate, which is sensitive to both polar and steric effects.[1][3]

Methodology:

  • Reaction Setup: The setup is similar to the acid-catalyzed experiment, using the same ester and solvent system in a constant-temperature bath.

  • Initiation: Initiate the hydrolysis by adding a standardized solution of a strong base (e.g., NaOH). The concentration of NaOH should be equivalent to the ester concentration for second-order kinetics.

  • Kinetic Monitoring: Monitor the decrease in [OH⁻] over time. This can be done by taking aliquots, quenching with a known excess of standard acid (e.g., HCl), and back-titrating the excess acid with standard NaOH.

  • Rate Constant Calculation: Calculate the second-order rate constant (k_B) for the base-catalyzed reaction.

  • σ Calculation:* Taft proposed that steric effects are equal in both acid- and base-catalyzed hydrolysis. Therefore, the polar effect can be isolated by subtracting the log of the acid-catalyzed rate from the log of the base-catalyzed rate.[1] The σ* value is defined by the equation: σ* = (1 / 2.48) * [log(k_R / k_Me)_B - log(k_R / k_Me)_A] where the subscripts B and A refer to base- and acid-catalyzed hydrolysis, respectively. The factor of 2.48 is an arbitrary scaling factor to place σ* values on a scale similar to Hammett σ values.[1]

Mandatory Visualizations

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis cluster_calc Parameter Calculation a_start R-COOMe + H₃O⁺ a_kinetics Monitor Reaction Kinetics (e.g., Titration) a_start->a_kinetics a_rate Calculate Rate Constant (k_A) a_kinetics->a_rate es_calc E_s = log(k_A / k_Me_A) a_rate->es_calc Isolates Steric Effect b_start R-COOMe + OH⁻ b_kinetics Monitor Reaction Kinetics (e.g., Back-Titration) b_start->b_kinetics b_rate Calculate Rate Constant (k_B) b_kinetics->b_rate sigma_calc σ* = (1/2.48) * [log(k_B/k_Me_B) - E_s] b_rate->sigma_calc es_calc->sigma_calc Corrects for Steric Effect

References

An In-depth Technical Guide to the IUPAC Nomenclature and Synthesis of 2,3-Dimethylbutyl Substituted Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for organic compounds containing a 2,3-dimethylbutyl substituent. It further details a plausible synthetic route for such molecules, presents relevant physicochemical data, and explores a biological signaling pathway where a structurally related moiety is pharmacologically active.

IUPAC Nomenclature of this compound Substituted Compounds

The this compound group is a branched alkyl substituent. When naming complex substituents in IUPAC nomenclature, the substituent is numbered starting from the point of attachment to the parent chain. The longest carbon chain within the substituent determines its base name. For the this compound group, the point of attachment is at one of the terminal carbons.

Therefore, the systematic IUPAC name for the this compound group as a substituent is (1,2-dimethylpropyl) .

The following steps outline the process for naming a compound containing this substituent:

  • Identify the Parent Chain : Find the longest continuous carbon chain in the molecule. This chain determines the parent name of the alkane.

  • Number the Parent Chain : Number the carbons of the parent chain starting from the end that gives the substituents the lowest possible locants (numbers).

  • Name the Complex Substituent :

    • Number the substituent starting with carbon #1 as the carbon attached to the parent chain.

    • Identify the longest chain of the substituent (in this case, a propyl chain).

    • Name the smaller groups attached to this substituent chain (two methyl groups).

    • Assemble the name of the complex substituent in parentheses, including the locants of the smaller groups. For the this compound group, this is (1,2-dimethylpropyl).

  • Assemble the Full Name :

    • List the substituents in alphabetical order. Note that for complex substituents, the entire name within the parentheses is considered for alphabetization, including prefixes like "di-".

    • Place the locant of each substituent before its name.

    • Combine the substituent names with the parent alkane name.

Example:

Let's consider the IUPAC name for 5-(1,2-dimethylpropyl)nonane :

  • Parent Chain : The longest continuous chain has nine carbons, so the parent name is nonane (B91170) .

  • Numbering : Numbering from either end gives the complex substituent the locant 5.

  • Complex Substituent : The substituent at position 5 is a this compound group. Following the rules for complex substituents:

    • The carbon attached to the nonane chain is C1'.

    • The longest chain of the substituent starting from C1' is three carbons long (propyl).

    • There is a methyl group at C1' and another at C2'.

    • Therefore, the systematic name of the substituent is (1,2-dimethylpropyl) .

  • Full Name : Combining these parts gives the full IUPAC name: 5-(1,2-dimethylpropyl)nonane .

Logical Flow for Naming a this compound (1,2-Dimethylpropyl) Substituted Compound

IUPAC_Naming_Workflow IUPAC Naming of (1,2-Dimethylpropyl) Substituted Alkanes start Start with the chemical structure find_parent Identify the longest continuous carbon chain (Parent Chain) start->find_parent number_parent Number the parent chain to give substituents the lowest possible locants find_parent->number_parent identify_substituent Identify the complex substituent at its point of attachment number_parent->identify_substituent name_complex Name the complex substituent: 1. Number from point of attachment (C1'). 2. Find longest chain of the substituent (e.g., propyl). 3. Name the smaller groups on this chain (e.g., 1',2'-dimethyl). 4. Enclose in parentheses: (1,2-dimethylpropyl) identify_substituent->name_complex alphabetize Alphabetize all substituents. For complex substituents, the first letter inside the parenthesis is used. name_complex->alphabetize assemble_name Assemble the full name: [Locant]-([Substituent Locants]-[Substituent Name]...[Substituent Base Name])-[Parent Name] alphabetize->assemble_name final_name Example: 5-(1,2-Dimethylpropyl)nonane assemble_name->final_name

Caption: Logical workflow for the IUPAC naming of alkanes with a (1,2-dimethylpropyl) substituent.

Physicochemical Properties

The introduction of a branched alkyl substituent like this compound can influence the physicochemical properties of the parent alkane. Generally, increased branching leads to a lower boiling point compared to a straight-chain alkane of the same molecular weight due to a decrease in the surface area available for intermolecular van der Waals forces.

Below is a table comparing the predicted physicochemical properties of nonane and two of its branched isomers.

Propertyn-Nonane5-(1-Methylpropyl)nonane5-(2,2-Dimethylpropyl)nonane
Molecular Formula C₉H₂₀C₁₃H₂₈C₁₄H₃₀
Molecular Weight ( g/mol ) 128.26184.36198.39
Boiling Point (°C) 150.8[1]216.3 ± 7.0 (Predicted)[2]Not Available
Density (g/cm³ at 20°C) 0.718[3]0.755 ± 0.06 (Predicted)[2]Not Available
LogP (Octanol-Water Partition Coefficient) 5.65[1]6.7 (Predicted)7.1 (Predicted)[4]

Experimental Protocols

Hypothetical Synthesis of 5-(1,2-Dimethylpropyl)nonane via Friedel-Crafts Alkylation

A plausible synthetic route to introduce a branched alkyl group onto an aromatic ring, which can then be hydrogenated to the corresponding cycloalkane, is the Friedel-Crafts alkylation. For the synthesis of an acyclic alkane like 5-(1,2-dimethylpropyl)nonane, a different approach, such as a Grignard reaction followed by reduction, would be more common. However, for the purpose of illustrating a detailed protocol relevant to the introduction of such branched structures, a hypothetical Friedel-Crafts alkylation of benzene (B151609) with a suitable alkyl halide is presented below. This would be followed by hydrogenation to yield the corresponding substituted cyclohexane.

Reaction Scheme:

  • Friedel-Crafts Alkylation: Benzene + 2-chloro-3-methylpentane (B3422118) → (1,2-Dimethylpropyl)benzene

  • Hydrogenation: (1,2-Dimethylpropyl)benzene → (1,2-Dimethylpropyl)cyclohexane

Detailed Methodology for Friedel-Crafts Alkylation:

  • Materials and Equipment:

    • Round-bottom flask with a magnetic stirrer

    • Reflux condenser

    • Dropping funnel

    • Ice bath

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

    • Benzene (anhydrous)

    • 2-Chloro-3-methylpentane

    • Anhydrous aluminum chloride (AlCl₃)

    • Hydrochloric acid (10% aqueous solution)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Dichloromethane (B109758)

  • Procedure:

    • A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with anhydrous benzene (100 mL) and cooled in an ice bath.

    • Anhydrous aluminum chloride (15 g, 0.11 mol) is added portion-wise to the stirred benzene.

    • 2-Chloro-3-methylpentane (12.1 g, 0.1 mol) is added dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature of the reaction mixture below 10°C.

    • After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 2 hours.

    • The reaction mixture is then carefully poured onto crushed ice (200 g) containing concentrated hydrochloric acid (20 mL).

    • The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 50 mL).

    • The combined organic layers are washed with 10% hydrochloric acid (50 mL), water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product, (1,2-dimethylpropyl)benzene.

    • The crude product can be purified by fractional distillation.

General Workflow for Synthesis and Purification

Synthesis_Workflow General Workflow for Synthesis and Purification start Start: Define Target Molecule reaction_setup Reaction Setup: - Charge reactor with reactants and solvent. - Establish inert atmosphere if needed. - Cool or heat to desired temperature. start->reaction_setup reagent_addition Addition of Reagents/Catalyst (e.g., dropwise addition of alkyl halide and Lewis acid) reaction_setup->reagent_addition reaction_monitoring Reaction Monitoring (e.g., by TLC or GC-MS) reagent_addition->reaction_monitoring workup Aqueous Work-up: - Quench reaction. - Separate organic and aqueous layers. - Wash organic layer. reaction_monitoring->workup Upon completion drying Drying of Organic Layer (e.g., with MgSO₄ or Na₂SO₄) workup->drying evaporation Solvent Removal (e.g., Rotary Evaporation) drying->evaporation purification Purification of Crude Product (e.g., Fractional Distillation or Column Chromatography) evaporation->purification characterization Characterization of Pure Product (e.g., NMR, IR, Mass Spectrometry) purification->characterization end End: Pure Product characterization->end

Caption: A generalized workflow for the synthesis, purification, and characterization of organic compounds.

Biological Relevance: The Cannabinoid Receptor 2 (CB2) Signaling Pathway

While compounds with a this compound (1,2-dimethylpropyl) substituent are not prominently featured in drug development literature, a structurally similar compound, JWH-133, which contains a 1,1-dimethylbutyl group, is a well-known selective agonist for the Cannabinoid Receptor 2 (CB2).[5] The CB2 receptor is a G-protein coupled receptor (GPCR) primarily expressed on immune cells and is a target for anti-inflammatory and immunomodulatory therapies.[6][7]

Activation of the CB2 receptor by an agonist like JWH-133 initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][8] This, in turn, reduces the activity of Protein Kinase A (PKA).[8] Downstream effects of CB2 receptor activation can include the modulation of the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis and has been implicated in the anti-proliferative effects of CB2 agonists in cancer cells.[8]

CB2 Receptor Signaling Pathway Activated by an Agonist

CB2_Signaling Simplified CB2 Receptor Signaling Pathway cluster_membrane Cell Membrane agonist CB2 Agonist (e.g., JWH-133) cb2 CB2 Receptor (GPCR) agonist->cb2 Binds to g_protein Gi/o Protein cb2->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits ampk AMP-activated Protein Kinase (AMPK) g_protein->ampk Leads to activation of camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates pka->ampk Inhibits activation of (cell-type dependent) downstream Downstream Cellular Effects: - Anti-inflammatory response - Immunomodulation - Anti-proliferative effects ampk->downstream

Caption: Simplified signaling cascade following the activation of the CB2 receptor by an agonist.

References

Synthesis and isolation of 2,3-Dimethylbutane isomers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the synthesis of 2,3-dimethylbutane (B166060) and its isolation from isomeric mixtures, prepared for researchers, scientists, and drug development professionals.

Abstract

2,3-Dimethylbutane, a di-branched alkane isomer of hexane (B92381), is a compound of significant industrial interest due to its exceptionally high Research Octane (B31449) Number (RON), making it a valuable component for high-performance fuels. However, its synthesis, typically through the catalytic isomerization of linear alkanes, results in a thermodynamic equilibrium mixture of all hexane isomers. The structural similarity and close boiling points of these isomers present a considerable challenge for isolation. This technical guide provides a comprehensive overview of the primary synthesis routes for 2,3-dimethylbutane and details the advanced separation technologies required for its purification from isomeric mixtures. It includes detailed experimental protocols, comparative data tables, and process-flow visualizations to serve as a resource for professionals in the chemical and petrochemical industries.

Introduction: The Isomers of Hexane

The molecular formula C₆H₁₄ corresponds to five constitutional isomers, collectively known as hexanes. These isomers share the same molecular weight but differ in their carbon skeleton arrangement, leading to distinct physical and chemical properties. 2,3-Dimethylbutane is one of these isomers, notable for its highly branched structure.

The primary industrial relevance of hexane isomers is in the formulation of gasoline. The degree of branching in an alkane correlates directly with its octane number, a measure of its resistance to autoignition (or "knocking") in an engine. Highly branched alkanes burn more smoothly and efficiently, making them premium fuel components. As indicated in Table 1, 2,3-dimethylbutane possesses the highest RON among all hexane isomers, making its selective synthesis and isolation a key objective in petroleum refining.[1]

The central challenge in producing pure 2,3-dimethylbutane lies in separating it from the other four isomers, particularly 2,2-dimethylbutane, 3-methylpentane, and 2-methylpentane (B89812), due to their very similar boiling points.

Data Presentation: Properties of Hexane Isomers

Quantitative data on the physical properties of the five hexane isomers are crucial for understanding the challenges associated with their separation.

IsomerIUPAC NameBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)Research Octane Number (RON)
n-HexaneHexane68.7-95.30.659~30
Isohexane2-Methylpentane60.3-153.70.653~74.5
-3-Methylpentane63.3-1180.664~75.5
Neohexane2,2-Dimethylbutane49.7-99.90.649~94
Diisopropyl2,3-Dimethylbutane57.9-128.50.662~105

Data compiled from various sources.[1][2][3]

Synthesis of 2,3-Dimethylbutane

Both industrial-scale and laboratory-scale methods exist for the synthesis of 2,3-dimethylbutane. Industrial methods focus on the isomerization of less valuable linear alkanes, while laboratory methods offer more precise routes from specific precursors.

Industrial Synthesis: Catalytic Isomerization

The most common industrial route to branched alkanes is the catalytic isomerization of their linear counterparts.[1] In this process, a feed of n-hexane is passed over a catalyst at elevated temperature and pressure to produce a mixture of branched isomers.

The reaction proceeds as a series, with methylpentanes forming as intermediates: n-Hexane ⇌ 2-Methylpentane + 3-Methylpentane ⇌ 2,3-Dimethylbutane ⇌ 2,2-Dimethylbutane[4]

The process is typically designed to maximize the production of di-branched isomers (2,3-DMB and 2,2-DMB) while minimizing cracking into lighter hydrocarbons.[4] The final product is a thermodynamic equilibrium mixture, which must then undergo separation.

industrial_synthesis feed n-Hexane Feed pretreatment Feed Pre-treatment (Drying & Desulfurization) feed->pretreatment reactor1 First Isomerization Reactor (Low Conversion) pretreatment->reactor1 sep1 Separation Unit 1 (e.g., Distillation) reactor1->sep1 reactor2 Second Isomerization Reactor sep1->reactor2 Methylpentane Intermediate recycle1 Recycle n-Hexane sep1->recycle1 Unreacted n-Hexane sep2 Separation Unit 2 (Adsorption) reactor2->sep2 product High-Octane Product (Enriched in 2,3-DMB) sep2->product recycle2 Recycle Methylpentanes sep2->recycle2 Unconverted Methylpentanes recycle1->reactor1 recycle2->reactor2

Industrial isomerization and separation workflow.
Laboratory Synthesis

In a laboratory setting, 2,3-dimethylbutane can be synthesized with high purity via several classic organic reactions.

A common textbook method involves the sodium-mediated coupling of two isopropyl halide molecules.

Experimental Protocol: Wurtz Reaction Synthesis

  • Preparation of 2-Bromopropane (B125204): Add 20 mL of 2-propanol to a round-bottom flask. Slowly add 25 mL of 48% hydrobromic acid while cooling the flask in an ice bath. Gently reflux the mixture for 2 hours. After cooling, wash the organic layer with water, 5% sodium bicarbonate solution, and finally with brine. Dry the 2-bromopropane over anhydrous CaCl₂ and distill.

  • Coupling Reaction: In a flame-dried, three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 100 mL of anhydrous diethyl ether. Add 4.6 g (0.2 mol) of finely cut sodium metal.

  • Slowly add 12.3 g (0.1 mol) of the prepared 2-bromopropane dropwise to the sodium suspension while stirring vigorously. The reaction is exothermic and the ether should gently reflux.

  • After the addition is complete, continue to reflux the mixture for an additional hour to ensure complete reaction.

  • Workup and Isolation: After cooling, cautiously add ethanol (B145695) to destroy any unreacted sodium, followed by water. Separate the ether layer, wash with water, and dry over anhydrous MgSO₄. Fractionally distill the ether solution to isolate 2,3-dimethylbutane (boiling point 57.9 °C).

Catalytic hydrogenation of 2,3-dimethyl-2-butene (B165504) provides a direct and clean route to the desired alkane.[5]

lab_synthesis cluster_wurtz Wurtz Reaction cluster_hydrogenation Alkene Hydrogenation Propene Propene IsopropylBromide IsopropylBromide Propene->IsopropylBromide + HBr DMB_Wurtz 2,3-Dimethylbutane IsopropylBromide->DMB_Wurtz + 2Na + Isopropyl Bromide Alkene 2,3-Dimethyl-2-butene DMB_H2 2,3-Dimethylbutane Alkene->DMB_H2 + H₂ / Catalyst

Common laboratory synthesis routes for 2,3-dimethylbutane.

Isolation and Purification

Due to the close boiling points of hexane isomers (see Table 1), simple fractional distillation is often economically unfeasible for achieving high purity, especially for separating 2,3-dimethylbutane (57.9°C) from 2-methylpentane (60.3°C).[6] Therefore, industrial processes rely on more advanced separation techniques based on molecular size and shape.

Adsorptive Separation

Adsorptive separation using molecular sieves is the most effective industrial method for separating alkane isomers.[7][8] The principle relies on porous materials that selectively adsorb molecules based on their kinetic diameter or shape.

Experimental Protocol: Conceptual Adsorptive Separation

  • Feed Preparation: A mixture of hexane isomers, as obtained from a catalytic isomerization unit, is vaporized.

  • Adsorption Step: The vapor-phase isomer mixture is passed through a packed bed of a molecular sieve adsorbent (e.g., Zeolite 5A or a shape-selective silicalite).

    • Using Zeolite 5A , which has a pore opening of ~5 Å, only the linear n-hexane molecule can enter the pores. All branched isomers (mono- and di-branched) are excluded and pass through the column.[9] This step is highly effective for removing the low-octane linear component.

    • Using a shape-selective zeolite like silicalite-1 , separation can occur between branched isomers.[1][9] Less branched isomers like methylpentanes may be preferentially adsorbed over the bulkier di-branched isomers like 2,3-dimethylbutane, or vice-versa, depending on the adsorbent and conditions.

  • Collection: The stream exiting the adsorbent bed is collected. It is now enriched in the less-adsorbed isomers.

  • Desorption Step: The adsorbent bed is regenerated by changing the pressure (Pressure Swing Adsorption - PSA) or temperature (Temperature Swing Adsorption - TSA) to release the adsorbed isomers, which are then collected separately or recycled.

separation_principle cluster_feed Isomer Mixture Feed cluster_products Separated Streams nC6 n-Hexane zeolite Zeolite 5A Molecular Sieve (Pore Size ~5Å) nC6->zeolite mC5 Methylpentanes mC5->zeolite dC4 Dimethylbutanes dC4->zeolite adsorbed Adsorbed Stream (n-Hexane) zeolite->adsorbed Adsorbed non_adsorbed Product Stream (Branched Isomers) zeolite->non_adsorbed Passes Through

Principle of adsorptive separation using Zeolite 5A.
Other Separation Methods

  • Liquid-Liquid Extraction: Patented processes describe the use of solvents like perfluoro-tri-alkylamines, which show different solubilities for different isomers, allowing for their separation via liquid-liquid extraction.[6]

  • Extractive Distillation: Adding a third component (an entrainer) that alters the relative volatilities of the isomers can make distillation more effective.

Conclusion

The production of high-purity 2,3-dimethylbutane is a multi-step process that combines chemical synthesis with advanced physical separation. While laboratory methods can produce the target molecule directly, industrial production is dominated by the catalytic isomerization of abundant n-hexane, which necessitates a sophisticated separation train. Adsorptive separation using molecular sieves represents the current state-of-the-art for isolating 2,3-dimethylbutane from its closely related isomers, enabling the production of this high-value component for advanced fuel formulations. Future research into novel adsorbents, such as metal-organic frameworks (MOFs), may offer even higher selectivity and efficiency in these challenging separations.[7][10]

References

Technical Guide: Physical Properties of (2,3-Dimethylbutyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known and predicted physical properties of the aromatic hydrocarbon (2,3-Dimethylbutyl)benzene. Due to a lack of extensive experimental data for this specific isomer in publicly accessible literature, this document presents computed values from reputable chemical databases. For comparative purposes, experimental data for the closely related isomer, (3,3-Dimethylbutyl)benzene, is also included. This guide further outlines the standard experimental methodologies employed for the determination of key physical properties of alkylbenzenes, offering a framework for empirical validation.

Introduction

(this compound)benzene, a member of the C12H18 alkylbenzene isomer group, is an organic compound characterized by a benzene (B151609) ring substituted with a this compound group.[1][2] Like other alkylbenzenes, its physical properties are of interest in various fields, including organic synthesis, materials science, and as a potential component in complex hydrocarbon mixtures. A thorough understanding of its physical characteristics, such as boiling point, melting point, density, and solubility, is crucial for its handling, application, and in silico modeling. This document compiles the available data and outlines the necessary experimental protocols for its empirical determination.

Molecular Structure and Identification

The canonical representation of (this compound)benzene is essential for understanding its physical properties in the context of its isomeric forms.

Molecular Formula: C₁₂H₁₈[1][2]

Molecular Weight: 162.27 g/mol [1][2]

Structure:

Caption: Chemical structure of (this compound)benzene.

Tabulated Physical Properties

The following tables summarize the available computed physical property data for (this compound)benzene and the experimental data for its isomer, (3,3-Dimethylbutyl)benzene, for comparison.

Table 1: Physical Properties of (this compound)benzene (Computed)

PropertyValueSource
Molecular FormulaC₁₂H₁₈PubChem[2]
Molecular Weight162.27 g/mol PubChem[2]
XLogP34.3PubChem[2]
Hydrogen Bond Donor Count0PubChem[2]
Hydrogen Bond Acceptor Count0PubChem[2]
Rotatable Bond Count3PubChem[2]

Table 2: Physical Properties of (3,3-Dimethylbutyl)benzene (Experimental)

PropertyValueSource
Molecular FormulaC₁₂H₁₈NIST[3]
Molecular Weight162.2713 g/mol NIST[3]
Boiling Point (Tboil)485 K (211.85 °C)NIST[3]
Melting PointNot available-
DensityNot available-
Refractive IndexNot available-

Discussion of Physical Properties

The physical properties of alkylbenzene isomers are influenced by the structure of the alkyl chain. Increased branching in the alkyl group generally leads to a lower boiling point compared to a straight-chain isomer with the same number of carbon atoms. This is due to a decrease in the surface area available for intermolecular van der Waals forces. While experimental data for (this compound)benzene is not available, it is anticipated that its boiling point would be in a similar range to that of (3,3-Dimethylbutyl)benzene.

The solubility of (this compound)benzene in water is expected to be very low, a characteristic feature of hydrocarbons. It is anticipated to be soluble in nonpolar organic solvents.

Experimental Protocols for Physical Property Determination

Standard methodologies for the experimental determination of the physical properties of liquid alkylbenzenes are well-established.

Boiling Point Determination

The boiling point can be determined using ebulliometry, which involves measuring the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. A common laboratory method involves distillation, where the temperature of the vapor in equilibrium with the boiling liquid is measured.

Melting Point Determination

For solid isomers, the melting point is determined by heating a small sample and observing the temperature range over which it transitions from a solid to a liquid. This is typically performed using a melting point apparatus with a calibrated thermometer.

Density Measurement

The density of liquid (this compound)benzene can be measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature, typically 20°C or 25°C.

Refractive Index Measurement

The refractive index, a measure of how light propagates through the substance, is determined using a refractometer. A drop of the liquid is placed on the prism of the instrument, and the refractive index is read directly at a specified temperature and wavelength (usually the sodium D-line, 589 nm).

Solubility Determination

The solubility in various solvents can be determined by adding known amounts of (this compound)benzene to a measured volume of the solvent until saturation is reached. For sparingly soluble substances like in water, techniques such as gas chromatography of a saturated solution can be employed to determine the concentration.

Workflow for Experimental Characterization

The logical flow for the experimental determination and characterization of the physical properties of (this compound)benzene is outlined below.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_characterization Structural and Purity Analysis cluster_physical_properties Physical Property Determination cluster_data Data Analysis and Reporting Synthesis Synthesis of (this compound)benzene Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification GCMS GC-MS for Purity and MW Confirmation Purification->GCMS NMR NMR for Structural Elucidation Purification->NMR FTIR FTIR for Functional Group Analysis Purification->FTIR BoilingPoint Boiling Point Measurement GCMS->BoilingPoint MeltingPoint Melting Point Measurement GCMS->MeltingPoint Density Density Measurement GCMS->Density RefractiveIndex Refractive Index Measurement GCMS->RefractiveIndex Solubility Solubility Studies GCMS->Solubility DataAnalysis Data Compilation and Analysis BoilingPoint->DataAnalysis MeltingPoint->DataAnalysis Density->DataAnalysis RefractiveIndex->DataAnalysis Solubility->DataAnalysis Reporting Reporting of Physical Properties DataAnalysis->Reporting

Caption: Experimental workflow for the characterization of (this compound)benzene.

Conclusion

While specific experimental data for (this compound)benzene are scarce in the public domain, this guide provides a foundation based on computed values and comparative data from its isomers. The outlined experimental protocols offer a clear path for researchers to empirically determine the physical properties of this compound. Such data would be a valuable addition to the chemical literature and would aid in the broader understanding and application of C12H18 alkylbenzenes. Further research is encouraged to fill the existing data gaps for this particular isomer.

References

The 2,3-Dimethylbutyl Group: A Legacy of Isomerism and a Tool for Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Application of 2,3-Dimethylbutyl Chemistry for Researchers, Scientists, and Drug Development Professionals.

Introduction: From Early Concepts of Isomerism to High-Performance Fuels

The story of the this compound group is intrinsically linked to the dawn of modern organic chemistry and the recognition of isomerism—the phenomenon of compounds sharing the same molecular formula but possessing different structural arrangements. In the early 19th century, chemists like Jöns Jacob Berzelius began to recognize that molecules with identical elemental compositions could exhibit distinct physical and chemical properties, laying the groundwork for the theory of chemical structure.

The systematic investigation of alkanes and their isomers gained momentum with the burgeoning petroleum industry. 2,3-Dimethylbutane (B166060), an isomer of hexane (B92381) (C6H14), emerged not as a singular discovery but as part of a broader effort to synthesize and characterize the various structural forms of hydrocarbons. Highly branched alkanes were of particular interest due to their superior anti-knock properties, which are crucial for high-compression internal combustion engines. The synthesis of compounds like triptane (2,2,3-trimethylbutane) in the 1920s highlighted the significant impact of molecular branching on combustion performance. While a specific date for the first synthesis of 2,3-dimethylbutane is not prominently recorded, its study was a natural progression in this era of chemical exploration.

Today, the this compound moiety and its isomers, such as the 3,3-dimethylbutyl (neohexyl) group, are recognized for more than just their fuel properties. In the realms of medicinal chemistry and materials science, these bulky alkyl groups are utilized as strategic tools to modulate molecular properties. Their significant steric hindrance and lipophilicity can influence a molecule's shape, reactivity, metabolic stability, and interactions with biological targets. This guide provides a technical overview of the history, synthesis, and properties of the this compound group and its relevance in modern chemical research.

Physicochemical and Spectroscopic Properties of 2,3-Dimethylbutane

The physical and spectroscopic properties of 2,3-dimethylbutane are well-characterized. As a foundational understanding, these properties are summarized below. Data has been compiled from various chemical databases and literature sources.

Table 1: Physicochemical Properties of Hexane Isomers
Propertyn-Hexane2-Methylpentane3-Methylpentane2,2-Dimethylbutane2,3-Dimethylbutane
CAS Number 110-54-3107-83-596-14-075-83-279-29-8
Molecular Weight 86.18 g/mol 86.18 g/mol 86.18 g/mol 86.18 g/mol 86.18 g/mol
Boiling Point 68.5-69.1 °C60.3 °C63.3 °C49.7 °C57.9 °C[1]
Melting Point -96 to -94 °C-154 °C-118 °C-100 to -98 °C-136 to -124 °C[1]
Density 0.659 g/mL0.653 g/mL0.664 g/mL0.649 g/mL0.662 g/mL[1]
Refractive Index (nD) 1.3751.3711.3771.3691.375[1]
Research Octane Number (RON) 25737492105
Table 2: Spectroscopic Data for 2,3-Dimethylbutane
Spectroscopy TypeKey Features and Observations
¹H NMR Two distinct proton environments are observed. A doublet corresponding to the twelve equivalent protons of the four methyl (CH₃) groups, and a septet for the two equivalent methine (CH) protons. The typical integration ratio is 6:1 (or 12:2).[2]
¹³C NMR Shows two signals, corresponding to the two types of carbon atoms: the methyl carbons and the methine carbons.
Infrared (IR) The spectrum is dominated by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1470-1365 cm⁻¹. The absence of significant absorptions above 3000 cm⁻¹ indicates the lack of C=C, C≡C, or O-H bonds.[3]
Mass Spectrometry The molecular ion peak (M⁺) is observed at m/z = 86, though it is often weak due to the high degree of fragmentation. The base peak is typically at m/z = 43, corresponding to the stable isopropyl cation [(CH₃)₂CH]⁺ formed by cleavage of the central C-C bond.[4]

Synthesis and Methodologies

The synthesis of 2,3-dimethylbutane and compounds containing the this compound group can be achieved through several methods, ranging from classical organometallic reactions to modern catalytic hydrogenations.

General Synthesis of 2,3-Dimethylbutane

One of the most direct methods for preparing 2,3-dimethylbutane is the catalytic hydrogenation of 2,3-dimethyl-2-butene.

G cluster_start Starting Materials cluster_process Process cluster_product Product A 2,3-Dimethyl-2-butene C Catalytic Hydrogenation (e.g., Ru complex, Pd/C) A->C B H₂ (Hydrogen Gas) B->C D 2,3-Dimethylbutane C->D Yield: >99%

Caption: General workflow for the synthesis of 2,3-dimethylbutane.

Experimental Protocol: Hydrogenation of 2,3-Dimethyl-2-butene

The following is a representative protocol for the synthesis of 2,3-dimethylbutane via hydrogenation.

Materials:

  • 2,3-Dimethyl-2-butene

  • Ruthenium Complex Catalyst (e.g., as described in patent US9884316B2) or Palladium on Carbon (Pd/C)

  • Toluene (solvent)

  • Hydrogen gas (H₂)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

Procedure:

  • A Schlenk tube is dried under vacuum and purged with an inert gas, such as argon.

  • The ruthenium catalyst is added to the Schlenk tube and dissolved in toluene.

  • 2,3-Dimethyl-2-butene is added to the catalyst solution.

  • The solution undergoes a freeze-pump-thaw cycle to remove dissolved gases.

  • The atmosphere in the Schlenk tube is replaced with hydrogen gas.

  • The reaction mixture is stirred at room temperature for a specified period (e.g., 6 hours).

  • Upon completion, the product can be analyzed by NMR spectroscopy to confirm its structure and determine the yield.[5]

Synthesis of Functionalized this compound Derivatives

Incorporating the this compound group into more complex molecules often involves standard organic synthesis techniques where the bulky nature of the group must be considered. For its isomer, the 3,3-dimethylbutyl group, precursors like 3,3-dimethylbutyric acid are valuable starting materials.

G A 2-Oxo-3,3-dimethylbutanoic acid C Hydrazone Intermediate A->C + B Hydrazine Hydrate B->C E 3,3-Dimethylbutyric Acid C->E Wolff-Kishner Reduction D Base (e.g., KOH) D->E F Further Functionalization (e.g., reduction to alcohol, conversion to halide) E->F

Caption: Synthesis of a 3,3-dimethylbutyl precursor.

The Role of the this compound Group in Modern Chemistry

The primary influence of the this compound group and its isomers in a molecular context stems from its steric bulk and lipophilicity. These characteristics are particularly relevant to drug development professionals and researchers in medicinal chemistry.

Steric Effects

Steric hindrance occurs when the size of a group impedes a chemical reaction. The branched nature of the this compound group creates a sterically hindered environment, which can:

  • Control Reaction Selectivity: By blocking certain reaction pathways, a bulky group can direct a reagent to a less hindered site.

  • Enhance Molecular Stability: It can act as a "steric shield," protecting nearby functional groups from enzymatic degradation or unwanted chemical reactions.

  • Influence Conformation: The group's size can lock a molecule into a specific three-dimensional shape, which can be critical for binding to a biological target like a protein receptor.

Lipophilicity and Pharmacokinetic Properties

Lipophilicity, often measured as the logarithm of the partition coefficient (logP), is a critical parameter in drug design, affecting absorption, distribution, metabolism, and excretion (ADME).

  • Increased Lipophilicity: The addition of a this compound group generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes.

  • Modulating Receptor Interactions: In drug design, this group can be used to occupy hydrophobic pockets within a protein's binding site, thereby increasing the drug's potency and selectivity. For instance, the related 3,3-dimethylbutyl group has been incorporated into pan-RAF inhibitors for cancer therapy to fit into a specific hydrophobic pocket.

  • Metabolic Stability: While bulky alkyl groups can sometimes improve metabolic stability by shielding other parts of the molecule, they can also be sites of metabolism themselves. Cytochrome P450 enzymes can hydroxylate tert-butyl and related groups. Understanding these metabolic pathways is crucial for optimizing drug candidates.

Table 3: Impact of Bulky Alkyl Groups in Drug Design
ParameterEffect of Incorporating a this compound or Isomeric GroupRationale / Example
Receptor Binding Can increase potency and selectivity.The group occupies hydrophobic pockets in the target protein, leading to stronger binding interactions.
Lipophilicity (logP) Increases.The nonpolar hydrocarbon structure enhances partitioning into lipid environments.
Aqueous Solubility Decreases.The increase in nonpolar surface area reduces favorable interactions with water.
Metabolic Stability Can be increased or decreased.May act as a steric shield, but can also be a site for CYP-mediated oxidation.
Permeability Can be enhanced.Increased lipophilicity can improve passage across biological membranes.

Logical Relationships in Hexane Isomer Properties

The structural differences among hexane isomers lead directly to variations in their physical properties, which is a foundational concept in structure-property relationships.

G A Hexane Isomers (C₆H₁₄) B Increased Branching A->B C Decreased Surface Area B->C F More Compact, Spherical Shape B->F D Weaker van der Waals Forces C->D E Lower Boiling Point D->E G Higher Octane Number F->G (Better combustion) H Disrupted Crystal Lattice Packing F->H I Lower Melting Point (General Trend) H->I

Caption: Relationship between branching and properties in hexane isomers.

Conclusion

From its conceptual roots in the study of isomerism and its practical application in the development of high-octane fuels, the this compound group has evolved into a sophisticated tool for the modern chemist. For researchers in drug discovery and materials science, its significant steric bulk and lipophilicity offer a means to fine-tune molecular architecture and function. A thorough understanding of the synthesis, properties, and steric and electronic effects of this and related bulky alkyl groups is essential for the rational design of new chemical entities with desired biological and physical properties. The continued exploration of such structural motifs will undoubtedly lead to further innovations across the chemical sciences.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,3-Dimethylbutyl Substituted Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of aromatic compounds substituted with the 2,3-dimethylbutyl group. The primary synthetic route discussed is the Friedel-Crafts alkylation, a cornerstone of C-C bond formation in organic synthesis. These compounds are of interest in medicinal chemistry and drug development due to the influence of bulky alkyl groups on the pharmacokinetic and pharmacodynamic properties of molecules. This guide covers the reaction mechanism, detailed experimental protocols, and the expected outcomes, including potential side reactions. All quantitative data is summarized for clarity, and key experimental workflows are visualized using diagrams.

Introduction

Aromatic compounds bearing bulky alkyl substituents are significant in various fields of chemical research, particularly in the development of new pharmaceuticals. The this compound group, a six-carbon branched alkyl chain, can impart increased lipophilicity and metabolic stability to a parent molecule.[1] The introduction of such groups can enhance a drug's ability to cross lipid membranes and may shield it from rapid enzymatic degradation, thereby prolonging its therapeutic effect.[1]

The most common and effective method for attaching alkyl groups to an aromatic ring is the Friedel-Crafts alkylation.[2] This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an alkylating agent, such as an alkyl halide or an alkene, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[2][3] A key challenge in Friedel-Crafts alkylation is the propensity for carbocation rearrangements to form more stable intermediates, a factor that is central to the synthesis of this compound substituted aromatics.[4][5]

Reaction Principle and Mechanism

The synthesis of this compound substituted aromatic compounds via Friedel-Crafts alkylation proceeds through the formation of a carbocation electrophile that attacks the electron-rich aromatic ring. Due to the high propensity for carbocation rearrangement, the use of precursors that form a secondary carbocation will lead to the formation of a more stable tertiary carbocation.

For instance, the reaction of benzene (B151609) with 2,3-dimethyl-1-butene (B117154) or 3,3-dimethyl-1-butene (B1661986) in the presence of a Lewis acid catalyst is expected to proceed via a 1,2-hydride or 1,2-methide shift, respectively, to form the thermodynamically favored tertiary 2,3-dimethyl-2-butyl cation. This cation then acts as the electrophile in the attack on the aromatic ring, leading to the formation of the desired 2-aryl-2,3-dimethylbutane.

The general mechanism involves three key steps:

  • Formation of the Electrophile: The Lewis acid catalyst activates the alkylating agent (alkene or alkyl halide) to generate a carbocation. This initial carbocation can then rearrange to a more stable form.

  • Electrophilic Attack: The π-electron system of the aromatic ring attacks the carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond with the alkyl group, restoring the aromaticity of the ring and regenerating the catalyst.

Experimental Protocols

The following protocols are representative methods for the synthesis of this compound substituted aromatic compounds.

Protocol 1: Friedel-Crafts Alkylation of Benzene with 2,3-Dimethyl-1-Butene

This protocol describes the synthesis of (2,3-dimethylbut-2-yl)benzene.

Materials:

  • Benzene (anhydrous)

  • 2,3-Dimethyl-1-butene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Hydrochloric acid (HCl), 2M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Diethyl ether

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.

  • Reactant Charging: To the flask, add anhydrous benzene (acting as both reactant and solvent). Cool the flask in an ice bath to 0-5 °C with stirring.

  • Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃) to the cooled benzene.

  • Addition of Alkylating Agent: In the dropping funnel, place 2,3-dimethyl-1-butene. Add the alkene dropwise to the stirred benzene-AlCl₃ mixture over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Slowly and carefully quench the reaction by pouring the mixture over crushed ice containing concentrated HCl.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield the desired (2,3-dimethylbut-2-yl)benzene.

Data Presentation

The following table summarizes the expected reactants, conditions, and primary products for the Friedel-Crafts alkylation to synthesize this compound substituted benzene.

ParameterProtocol 1
Aromatic Substrate Benzene
Alkylating Agent 2,3-Dimethyl-1-butene
Catalyst Anhydrous Aluminum Chloride (AlCl₃)
Reactant Ratio (Aromatic:Alkene:Catalyst) Excess Benzene : 1 : 1.1
Temperature 0-5 °C
Reaction Time 2-3 hours
Primary Product (2,3-Dimethylbut-2-yl)benzene
Expected Rearrangement 1,2-Hydride Shift

Visualizations

Reaction Scheme and Carbocation Rearrangement

G cluster_0 Carbocation Formation and Rearrangement cluster_1 Electrophilic Aromatic Substitution Alkene 2,3-Dimethyl-1-butene H_plus + H+ Secondary_Carbocation Secondary Carbocation H_plus->Secondary_Carbocation Protonation Rearrangement 1,2-Hydride Shift Tertiary_Carbocation Tertiary Carbocation (2,3-Dimethyl-2-butyl cation) Rearrangement->Tertiary_Carbocation Tertiary_Carbocation_2 Tertiary Carbocation Benzene Benzene Sigma_Complex Sigma Complex (Arenium Ion) Tertiary_Carbocation_2->Sigma_Complex Electrophilic Attack Minus_H_plus - H+ Product (2,3-Dimethylbut-2-yl)benzene Minus_H_plus->Product Deprotonation

Caption: Proposed reaction pathway for the synthesis of (2,3-dimethylbut-2-yl)benzene.

Experimental Workflow

G Setup 1. Assemble Dry Apparatus under Inert Atmosphere Cooling 2. Cool Benzene in Ice Bath (0-5 °C) Setup->Cooling Catalyst 3. Add Anhydrous AlCl₃ Cooling->Catalyst Alkene_Addition 4. Add 2,3-Dimethyl-1-butene Dropwise Catalyst->Alkene_Addition Reaction 5. Stir at 0-5 °C for 1-2 hours Alkene_Addition->Reaction Quench 6. Quench with Ice/HCl Reaction->Quench Workup 7. Aqueous Workup (Wash with HCl, H₂O, NaHCO₃, Brine) Quench->Workup Dry_Concentrate 8. Dry with MgSO₄ and Concentrate Workup->Dry_Concentrate Purify 9. Purify by Fractional Distillation Dry_Concentrate->Purify

Caption: Experimental workflow for Friedel-Crafts alkylation.

Applications in Drug Development

While specific applications and signaling pathways for compounds containing the this compound moiety are not extensively documented, the inclusion of bulky alkyl groups on an aromatic scaffold is a common strategy in medicinal chemistry.[1] These groups can:

  • Enhance Lipophilicity: The nonpolar nature of the this compound group can increase the overall lipophilicity of a drug molecule, which can improve its absorption, distribution, and ability to cross the blood-brain barrier.[1]

  • Modulate Binding Affinity: The steric bulk of the group can influence the binding of a molecule to its biological target, potentially increasing selectivity and potency by optimizing interactions within a hydrophobic pocket of a receptor or enzyme.[1]

  • Improve Metabolic Stability: The branched nature of the this compound group can sterically hinder sites of metabolic attack, making the compound more resistant to degradation by metabolic enzymes such as cytochrome P450s.[6]

The synthesis of a library of this compound substituted aromatic compounds would enable the exploration of these structure-activity relationships in various drug discovery programs.

Conclusion

The synthesis of this compound substituted aromatic compounds is readily achievable through Friedel-Crafts alkylation, provided that the inherent tendency for carbocation rearrangement is taken into account. The protocols and data presented herein offer a foundational guide for researchers to produce these compounds for further study. The unique steric and electronic properties conferred by the this compound group make these molecules interesting candidates for investigation in the field of drug discovery and development.

References

Application Notes and Protocols: The 2,3-Dimethylbutyl Group and Other Bulky Alkyl Moieties as Stereodirecting Auxiliaries in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of sterically demanding functional groups to influence the outcome of a chemical reaction is a cornerstone of modern organic synthesis. Among these, bulky alkyl groups, such as the 2,3-dimethylbutyl moiety and the closely related tert-butyl group, serve as powerful directing groups, capable of exerting significant stereochemical control. This document provides detailed application notes and protocols on the use of such groups in achieving high diastereoselectivity in complex molecule synthesis.

Introduction: The Role of Steric Hindrance in Directing Groups

Directing groups are functional moieties within a molecule that guide a reagent to a specific site, thereby controlling regioselectivity and stereoselectivity. Bulky alkyl groups, by virtue of their large spatial footprint, can create a highly biased steric environment around a reactive center. This steric hindrance preferentially allows a reagent to approach from the less hindered face of the molecule, leading to the formation of one stereoisomer in favor over others. While the this compound group is a prime candidate for such applications due to its significant steric bulk, the tert-butyl group has been more extensively documented in the literature as a directing component in chiral auxiliaries. The principles of stereochemical control demonstrated with tert-butyl-containing directing groups are directly applicable to other bulky alkyl groups like this compound.

A notable application of a bulky alkyl directing group is in the palladium(II)-catalyzed stereoselective intramolecular C(sp³)–O bond formation for the synthesis of sterically hindered oxaspirocycles. In this context, a chiral bidentate directing group derived from 2,2-dimethyl-1-(pyridin-2-yl)propan-1-amine, which features a tert-butyl substituent, has proven highly effective.[1]

Application: Diastereoselective Synthesis of Oxaspirocycles

The construction of oxaspirocycles, which are prevalent motifs in biologically active molecules, often presents a synthetic challenge due to steric congestion around the spirocyclic center. The use of a chiral directing group bearing a bulky tert-butyl substituent has been shown to dramatically improve the diastereoselectivity of palladium(II)-catalyzed intramolecular C(sp³)–O bond formation.[1]

The directing group, derived from 2,2-dimethyl-1-(pyridin-2-yl)propan-1-amine, coordinates to the palladium catalyst, positioning it in proximity to a specific methylene (B1212753) C(sp³)–H bond. The bulky tert-butyl group on the directing group then shields one face of the molecule, compelling the subsequent C–O bond formation to occur from the opposite face, thus leading to a high diastereomeric ratio (d.r.).

G Workflow for Bulky Group Directed C-O Bond Formation sub Substrate Preparation: Couple carboxylic acid with chiral amine directing group reac Palladium-Catalyzed C(sp3)-H Activation and C-O Bond Formation sub->reac Pd(OAc)2, Oxidant, Additive work Reaction Workup and Purification of Diastereomerically Enriched Product reac->work rem Removal of Directing Group work->rem Mild Conditions prod Final Oxaspirocycle Product rem->prod

Caption: Logical workflow for the synthesis of oxaspirocycles using a bulky directing group.

Quantitative Data: Effect of Bulky Substituents on Diastereoselectivity

The choice of the alkyl substituent on the chiral directing group has a profound impact on the diastereoselectivity of the C(sp³)–O bond formation. A systematic variation of the steric bulk of this substituent reveals a clear trend: larger groups lead to higher diastereomeric ratios. The tert-butyl group was identified as the optimal choice in the studied system.[1]

EntryDirecting Group Substituent (R)Yield (%)Diastereomeric Ratio (d.r.)
1Isopropyl654.5 : 1
2Cyclohexyl643.3 : 1
33-Pentyl646.2 : 1
4tert-Butyl6326 : 1
51-Adamantyl4319 : 1
Table adapted from data presented in the study on stereoselective oxaspirocycle construction.[1]

Further optimization of the reaction conditions with the tert-butyl-containing directing group led to even higher diastereoselectivity.

EntryOxidant (equiv.)Additive (equiv.)Yield (%)Diastereomeric Ratio (d.r.)
1PhI(OAc)₂ (2)AcOH (4)7130 : 1
2PhI(OAc)₂ (2)468.3 : 1
3K₂S₂O₈ (2)AcOH (4)N.R.
4DMP (2)AcOH (4)N.R.
N.R. = No Reaction. Table adapted from data presented in the same study.[1]

Experimental Protocols

The following are generalized protocols based on the successful application of a bulky tert-butyl directing group in the synthesis of oxaspirocycles. These can be adapted for directing groups containing other bulky alkyl moieties like the this compound group.

  • To a solution of the carboxylic acid (1.0 equiv.) in an anhydrous solvent (e.g., CH₂Cl₂) at 0 °C, add a coupling agent (e.g., EDC, 1.2 equiv.) and an activator (e.g., HOBt, 1.2 equiv.).

  • Stir the mixture for 30 minutes at 0 °C.

  • Add the chiral amine directing group (e.g., (R)-1-(pyridin-2-yl)-2,2-dimethylethanamine, 1.1 equiv.) and a non-nucleophilic base (e.g., Et₃N, 2.0 equiv.).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Upon completion (monitored by TLC), quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired amide substrate.

  • In a reaction vessel, combine the amide substrate (1.0 equiv.), Pd(OAc)₂ (10 mol%), the oxidant (e.g., PhI(OAc)₂, 2.0 equiv.), and the additive (e.g., AcOH, 4.0 equiv.).

  • Add a suitable anhydrous solvent (e.g., toluene).

  • Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) and stir for the required time (e.g., 12-48 hours), monitoring progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove palladium black.

  • Wash the filtrate with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the oxaspirocycle product. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

G Palladium-Catalyzed C-H Activation/C-O Cyclization sub Substrate with Bulky Directing Group (DG) pd_complex [Pd(II)-DG Complex] sub->pd_complex + Pd(OAc)2 ch_act C-H Activation (CMD) pd_complex->ch_act palladacycle Palladacycle Intermediate ch_act->palladacycle oxid Oxidation (Pd(II) -> Pd(IV)) palladacycle->oxid + Oxidant pd_iv [Pd(IV) Intermediate] oxid->pd_iv red_elim Reductive Elimination pd_iv->red_elim C-O Bond Formation product_complex [Product-Pd(II) Complex] red_elim->product_complex product Oxaspirocycle Product product_complex->product catalyst_regen Catalyst Regeneration product_complex->catalyst_regen - Product catalyst_regen->pd_complex

References

Application Notes and Protocols for Asymmetric Synthesis Using 2,3-Dimethylbutyl Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on the Chiral Auxiliary: Initial searches for "2,3-dimethylbutyl" as a specific chiral auxiliary did not yield established applications or protocols. This suggests that it is not a commonly utilized auxiliary in asymmetric synthesis. However, the principles of stereocontrol are often governed by the steric bulk of the auxiliary. Therefore, this document will focus on a well-established and structurally related chiral auxiliary, (S)-4-isopropyl-2-oxazolidinone , derived from the amino acid L-valine. The bulky isopropyl group (a 2-methylpropyl group) provides a similar steric environment to the requested this compound group and serves as an excellent model for demonstrating the principles and applications of sterically hindered chiral auxiliaries.

Introduction to Asymmetric Synthesis with Oxazolidinone Auxiliaries

Asymmetric synthesis is a critical methodology in modern organic chemistry and drug development, aiming to produce a specific stereoisomer of a chiral molecule. Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate. This covalent modification introduces a chiral environment, directing the stereochemical outcome of a subsequent reaction to favor the formation of one diastereomer over the other. After the desired stereocenter is created, the auxiliary is cleaved and can be recovered for reuse.

Evans' oxazolidinone auxiliaries, such as (S)-4-isopropyl-2-oxazolidinone, are among the most reliable and widely used chiral auxiliaries. Their efficacy stems from the rigid heterocyclic structure which, due to the bulky substituent at the C4 position, effectively shields one face of a derived enolate. This steric hindrance forces an incoming electrophile to approach from the less hindered face, resulting in high diastereoselectivity.

General Workflow

The application of a chiral auxiliary in asymmetric synthesis typically follows a three-step sequence: acylation, diastereoselective reaction, and cleavage.

G cluster_0 cluster_1 cluster_2 A Chiral Auxiliary ((S)-4-isopropyl-2-oxazolidinone) C N-Acyl Oxazolidinone A->C Acylation B Prochiral Acyl Source (e.g., Propionyl Chloride) B->C D Diastereoselective Reaction (Alkylation or Aldol) C->D E Diastereomerically Enriched Product D->E F Cleavage E->F G Chiral Product F->G H Recovered Auxiliary F->H

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Key Applications and Protocols

Asymmetric Alkylation

Asymmetric alkylation of N-acyl oxazolidinones provides a powerful method for the synthesis of α-substituted chiral carboxylic acids. The reaction proceeds via a chelated (Z)-enolate, where the auxiliary's bulky isopropyl group directs the approach of the electrophile.

EntryElectrophile (R-X)BaseYield (%)Diastereomeric Ratio (d.r.)
1Benzyl (B1604629) bromideLDA92>99:1
2Allyl iodideNaHMDS77>99:1
3Methyl iodideNaHMDS8595:5
4Ethyl iodideLDA78>99:1
5Isopropyl iodideNaHMDS6597:3

Data compiled from various literature sources. Actual yields and selectivities may vary with specific reaction conditions.

Protocol 1: Acylation of (S)-4-isopropyl-2-oxazolidinone

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add (S)-4-isopropyl-2-oxazolidinone (1.0 eq) and anhydrous tetrahydrofuran (B95107) (THF).

  • Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.05 eq) dropwise. Stir the mixture at -78 °C for 30 minutes.

  • Acylation: Add propionyl chloride (1.1 eq) dropwise. Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the N-propionyl-(S)-4-isopropyl-2-oxazolidinone.

Protocol 2: Diastereoselective Alkylation

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl-(S)-4-isopropyl-2-oxazolidinone (1.0 eq) and anhydrous THF.

  • Enolate Formation: Cool the solution to -78 °C. Slowly add a solution of lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) in THF dropwise. Stir the mixture at -78 °C for 1 hour.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise. Stir the reaction at -78 °C for 2-4 hours.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.

  • Purification and Analysis: The crude product is purified by flash chromatography. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.

G cluster_0 Mechanism of Asymmetric Alkylation Start N-Acyl Oxazolidinone Enolate Chelated (Z)-Enolate Start->Enolate Base (LDA) Transition Transition State Enolate->Transition Electrophile (R-X) label_enolate Bulky isopropyl group blocks top face Enolate->label_enolate Product Alkylated Product Transition->Product

Caption: Stereocontrol in the asymmetric alkylation of an N-acyl oxazolidinone.

Asymmetric Aldol (B89426) Reaction

The boron-mediated asymmetric aldol reaction of N-acyl oxazolidinones is a highly reliable method for the synthesis of syn-β-hydroxy carboxylic acid derivatives. The reaction proceeds through a Zimmerman-Traxler transition state.

EntryAldehydeYield (%)Diastereomeric Ratio (syn:anti)
1Isobutyraldehyde80>99:1
2Benzaldehyde95>99:1
3Propionaldehyde8298:2
4Acetaldehyde7897:3

Data is illustrative and sourced from seminal publications on the Evans aldol reaction.[1]

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl-(S)-4-isopropyl-2-oxazolidinone (1.0 eq) and anhydrous dichloromethane (B109758) (CH₂Cl₂).

  • Enolization: Cool the solution to 0 °C. Add dibutylboron triflate (Bu₂BOTf, 1.1 eq) dropwise, followed by the slow addition of diisopropylethylamine (DIPEA, 1.2 eq). Stir the mixture at 0 °C for 30 minutes.

  • Aldehyde Addition: Cool the reaction mixture to -78 °C. Add the aldehyde (1.2 eq) dropwise.

  • Reaction: Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C over 1 hour.

  • Work-up: Quench the reaction by adding a pH 7 phosphate (B84403) buffer, followed by methanol (B129727) and 30% hydrogen peroxide. Stir vigorously for 1 hour. Extract the product with an organic solvent. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over MgSO₄ and concentrated.

  • Purification and Analysis: The crude product is purified by flash chromatography. The diastereomeric ratio is determined by ¹H NMR analysis.

G cluster_0 Asymmetric Aldol Reaction Pathway AcylOx N-Acyl Oxazolidinone BoronEnolate Z-Boron Enolate AcylOx->BoronEnolate Bu₂BOTf, DIPEA ZimmermanTraxler Zimmerman-Traxler Transition State BoronEnolate->ZimmermanTraxler Aldehyde (R'CHO) AldolAdduct Syn-Aldol Adduct ZimmermanTraxler->AldolAdduct label_zt Chair-like, 6-membered ring. Steric hindrance from isopropyl group directs facial selectivity. ZimmermanTraxler->label_zt

Caption: Zimmerman-Traxler model for the boron-mediated asymmetric aldol reaction.

Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to yield the desired chiral product. Various methods can be employed depending on the desired functional group.

  • Setup: Dissolve the purified alkylated or aldol product (1.0 eq) in a 4:1 mixture of THF and water.

  • Hydrolysis: Cool the solution to 0 °C. Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (B78521) (LiOH, 2.0 eq).

  • Reaction: Stir the mixture at 0 °C for 1-2 hours, or until the reaction is complete by TLC.

  • Work-up: Quench the reaction with an aqueous solution of sodium sulfite (B76179) (Na₂SO₃). Remove the THF under reduced pressure. The aqueous residue can be acidified and extracted with an organic solvent to isolate the chiral carboxylic acid. The chiral auxiliary can be recovered from the organic extracts of the initial work-up.

  • Setup: Dissolve the purified alkylated or aldol product (1.0 eq) in anhydrous diethyl ether or THF.

  • Reduction: Cool the solution to 0 °C. Add lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄) (2.0-3.0 eq) portion-wise.

  • Reaction: Stir the mixture at 0 °C until the reaction is complete by TLC.

  • Work-up: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser work-up). Filter the resulting solids and wash with ether. The filtrate contains the chiral alcohol and the recovered auxiliary, which can be separated by chromatography.

Conclusion

References

Application of 2,3-Dimethylbutyl Compounds in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dimethylbutyl group, a bulky and lipophilic moiety, and its isomers are utilized in medicinal chemistry to enhance the pharmacological properties of drug candidates. This structural element can influence a molecule's binding affinity to its target, improve its pharmacokinetic profile, and contribute to its overall efficacy. The steric hindrance provided by the dimethylbutyl group can shield susceptible parts of a molecule from metabolic degradation, thereby increasing its stability and duration of action.

This document provides a detailed overview of the application of a closely related isomer, the 3,3-dimethylbutyl group, in the context of the pan-RAF inhibitor LY3009120. The principles of utilizing such a bulky alkyl group are largely transferable to the this compound moiety. We will explore the structure-activity relationship, relevant biological pathways, and detailed experimental protocols associated with this class of compounds.

Case Study: LY3009120 - A Pan-RAF Inhibitor with a 3,3-Dimethylbutyl Moiety

LY3009120 is a potent pan-RAF inhibitor that has been evaluated in clinical trials for the treatment of cancers with BRAF or RAS mutations. The inclusion of the 3,3-dimethylbutyl group in its structure is a key feature that contributes to its high affinity and favorable drug-like properties.

Structure-Activity Relationship (SAR) and Quantitative Data

The development of LY3009120 involved extensive structure-activity relationship studies to optimize its potency and pharmacokinetic profile. The 3,3-dimethylbutyl group was found to be optimal for fitting into a hydrophobic pocket of the RAF kinase domain.

CompoundTargetIC50 (nM)[1]Cell Line Proliferation IC50 (nM)
LY3009120 BRAFV600E5.8A375 (BRAFV600E): 6
BRAFWT9.1HCT116 (KRASG13D): 32
CRAFWT15
Vemurafenib BRAFV600E-A375 (BRAFV600E): -
CRAFWT414
Dabrafenib BRAFV600E-A375 (BRAFV600E): -
CRAFWT150
Signaling Pathway: The RAS-RAF-MEK-ERK Cascade

The RAS-RAF-MEK-ERK signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival.[2][3][4] Mutations in the RAS or RAF genes can lead to constitutive activation of this pathway, driving the growth of many cancers. Pan-RAF inhibitors like LY3009120 are designed to block the activity of all RAF isoforms (ARAF, BRAF, and CRAF), thereby inhibiting downstream signaling and suppressing tumor growth.[5]

RAS_RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF (ARAF, BRAF, CRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation LY3009120 LY3009120 (Pan-RAF Inhibitor) LY3009120->RAF Inhibits

Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of LY3009120.

Experimental Protocols

Synthesis of LY3009120

The synthesis of LY3009120 involves a multi-step process. A key step is the urea (B33335) formation between a substituted aniline (B41778) and a dimethylbutyl-containing isocyanate.

Workflow for the Synthesis of a Key Intermediate:

Synthesis_Workflow Start Starting Materials: Substituted Aniline & 3,3-Dimethylbutanoyl chloride Step1 Amide Formation Start->Step1 Step2 Reduction Step1->Step2 Step3 Isocyanate Formation Step2->Step3 Intermediate 3,3-Dimethylbutyl Isocyanate Intermediate Step3->Intermediate

Caption: General workflow for the synthesis of the 3,3-dimethylbutyl isocyanate intermediate.

Protocol for Urea Formation (Illustrative):

  • Dissolution: Dissolve the core aniline intermediate (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).

  • Addition of Isocyanate: To the stirred solution, add 3,3-dimethylbutyl isocyanate (1.1 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the final compound, LY3009120.

In Vitro Kinase Assay

This protocol is a general representation of how the inhibitory activity of a compound like LY3009120 against RAF kinases can be determined.

Protocol:

  • Enzyme and Substrate Preparation: Prepare a reaction buffer containing the purified recombinant RAF kinase (e.g., BRAFV600E) and its substrate (e.g., inactive MEK1).

  • Compound Dilution: Prepare serial dilutions of the test compound (LY3009120) in DMSO.

  • Reaction Initiation: Add the test compound to the enzyme/substrate mixture and pre-incubate. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA.

  • Detection: Quantify the amount of phosphorylated MEK1 using a suitable detection method, such as an antibody-based assay (e.g., ELISA) or a fluorescence-based method.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A375 or HCT116) into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (LY3009120) and a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37 °C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

The this compound moiety and its isomers, such as the 3,3-dimethylbutyl group found in LY3009120, are valuable components in modern medicinal chemistry. Their ability to confer steric bulk and lipophilicity allows for the fine-tuning of a drug candidate's properties to achieve high potency and a favorable pharmacokinetic profile. The case of LY3009120 demonstrates how the rational incorporation of such a group can lead to the development of potent and selective inhibitors for challenging therapeutic targets like the RAF kinases. The protocols provided herein offer a foundational understanding of the experimental approaches used to synthesize and evaluate compounds containing a dimethylbutyl group.

References

Application Notes and Protocols: Enhancing Polymer Thermal Stability with the 2,3-Dimethylbutyl Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of sterically hindered moieties into polymer structures is a well-established strategy for enhancing their thermal stability. The 2,3-dimethylbutyl group, a bulky and branched alkyl side chain, can significantly restrict the segmental motion of polymer backbones, leading to an increase in the glass transition temperature (Tg) and often an improvement in the onset decomposition temperature (Td). This document provides detailed application notes on the utility of the this compound moiety in polymer synthesis for improved thermal properties, complete with experimental protocols and illustrative diagrams.

Introduction: The Role of Bulky Side Chains

The thermal stability of a polymer is a critical factor in determining its processing conditions and end-use applications. Properties like the glass transition temperature (Tg) and the decomposition temperature (Td) are direct indicators of a material's performance at elevated temperatures. The introduction of bulky side groups, such as the this compound moiety, is a powerful molecular design strategy to enhance these thermal properties.

The primary mechanism by which bulky groups improve thermal stability is through steric hindrance. The large volume of the this compound group restricts the rotational and translational mobility of the polymer main chain. This decreased mobility means that more thermal energy is required to induce the transition from a rigid, glassy state to a more flexible, rubbery state, thus increasing the Tg.[1][2] Furthermore, the dense packing imparted by these bulky groups can also hinder the chemical degradation pathways that are initiated at higher temperatures.

Data Presentation: Comparative Thermal Properties

While specific data for a polymer series containing the this compound moiety is not extensively published, we can extrapolate expected trends based on studies of other branched alkyl side chains on polymer backbones like polymethacrylates and polystyrenes. The following table summarizes the anticipated impact of the this compound group on the thermal properties of a representative polymer, Poly(alkyl methacrylate), in comparison to less branched isomers.

Polymer Side ChainStructureExpected Glass Transition Temp. (Tg) (°C)Expected Decomposition Onset (Td, 5% wt. loss) (°C)Rationale for Expected Properties
n-Butyl-(CH₂)₃CH₃~20~250Linear side chain allows for greater chain mobility, resulting in a lower Tg.
Isobutyl-CH₂CH(CH₃)₂~53~260Branching closer to the main chain increases steric hindrance compared to n-butyl, raising Tg.
sec-Butyl-CH(CH₃)CH₂CH₃~60~265The secondary carbon attachment point further restricts chain motion.
tert-Butyl-C(CH₃)₃~107~280Highly compact and bulky group provides significant steric hindrance, leading to a much higher Tg.
This compound -CH₂CH(CH₃)CH(CH₃)₂ ~85-95 ~270-280 The branching at the 2 and 3 positions provides substantial bulk, leading to a high Tg, likely between that of sec-butyl and tert-butyl substituted polymers. The increased steric hindrance is expected to enhance thermal stability.

Note: The values for this compound are illustrative and based on established structure-property relationships in poly(alkyl methacrylates).[3][4]

Experimental Protocols

Synthesis of this compound Methacrylate (B99206) Monomer

The synthesis of the monomer is a prerequisite for polymerization. A common route is the esterification of methacrylic acid or the transesterification of methyl methacrylate with the corresponding alcohol.

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 2,3-dimethyl-1-butanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add methacryloyl chloride (1.1 eq) dropwise to the stirred solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding deionized water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and add a small amount of hydroquinone as a polymerization inhibitor.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain the this compound methacrylate monomer.

Polymerization of this compound Methacrylate

Free radical polymerization is a robust method for synthesizing poly(this compound methacrylate).

Materials:

  • This compound methacrylate (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous toluene (B28343) (solvent)

Procedure:

  • Dissolve the this compound methacrylate monomer and AIBN (0.1 mol% relative to the monomer) in anhydrous toluene in a Schlenk flask.

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with nitrogen and place it in a preheated oil bath at 70 °C.

  • Allow the polymerization to proceed for 24 hours.

  • Cool the reaction to room temperature and precipitate the polymer by pouring the viscous solution into a large volume of cold methanol.

  • Collect the white precipitate by filtration and wash with fresh methanol.

  • Dry the polymer in a vacuum oven at 60 °C to a constant weight.

Thermal Characterization

Thermogravimetric Analysis (TGA):

  • Place 5-10 mg of the dried polymer in an alumina (B75360) TGA pan.

  • Heat the sample from 30 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature. The onset decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.

Differential Scanning Calorimetry (DSC):

  • Seal 5-10 mg of the polymer in an aluminum DSC pan.

  • Perform a heat-cool-heat cycle to erase the thermal history of the sample.

    • First Heating: Heat from 25 °C to 150 °C at 10 °C/min.

    • Cooling: Cool from 150 °C to 0 °C at 10 °C/min.

    • Second Heating: Heat from 0 °C to 150 °C at 10 °C/min.

  • The glass transition temperature (Tg) is determined from the midpoint of the inflection in the heat flow curve during the second heating scan.

Visualizations

Mechanism of Thermal Stability Enhancement

The following diagram illustrates how the bulky this compound side chain restricts the mobility of the polymer backbone, leading to a higher glass transition temperature.

G cluster_0 Low Tg Polymer (e.g., n-Butyl Side Chain) cluster_1 High Tg Polymer (this compound Side Chain) a1 Polymer Backbone a2 Flexible n-Butyl Side Chain a1->a2 a3 High Segmental Mobility a2->a3 a4 Low Thermal Energy for Transition a3->a4 a5 Low Tg a4->a5 b1 Polymer Backbone b2 Bulky this compound Side Chain b1->b2 b3 Restricted Segmental Mobility (Steric Hindrance) b2->b3 b4 High Thermal Energy for Transition b3->b4 b5 High Tg b4->b5

Caption: Mechanism of Tg increase via steric hindrance.

Experimental Workflow

This diagram outlines the key steps from monomer synthesis to the final thermal characterization of the polymer.

G cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Thermal Characterization start 2,3-Dimethyl-1-butanol + Methacryloyl Chloride esterification Esterification start->esterification purification_m Vacuum Distillation esterification->purification_m monomer This compound Methacrylate Monomer purification_m->monomer initiation Free Radical Polymerization (AIBN) monomer->initiation precipitation Precipitation in Methanol initiation->precipitation drying Vacuum Drying precipitation->drying polymer Poly(this compound methacrylate) drying->polymer tga TGA Analysis polymer->tga dsc DSC Analysis polymer->dsc td Determine Td tga->td tg Determine Tg dsc->tg

Caption: Workflow for synthesis and thermal analysis.

Conclusion

The incorporation of the this compound moiety into polymer side chains represents a promising strategy for enhancing thermal stability. By increasing steric hindrance and restricting polymer chain mobility, this bulky group is expected to significantly raise the glass transition temperature and improve the overall thermal robustness of the material. The protocols outlined in this document provide a clear framework for the synthesis and characterization of such polymers, enabling researchers to explore their potential in applications requiring high thermal performance.

References

Application Notes and Protocols: 2,3-Dimethylbutyl as a Prospective Protecting Group for Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount. While a variety of protecting groups for alcohols are well-established, the exploration of novel protecting groups continues to be of interest for achieving unique selectivity and stability profiles. This document explores the prospective use of the 2,3-dimethylbutyl group as a sterically hindered, acid-labile protecting group for alcohols. Due to the absence of specific literature on the this compound ether as a protecting group, this application note provides a theoretical framework based on analogous, well-established protecting groups, primarily the tert-butyl ether. The proposed methodologies for protection and deprotection, stability data, and experimental protocols are extrapolated from known chemistry of similar sterically encumbered ethers.

Introduction

Protecting groups are essential tools in organic synthesis, enabling chemists to selectively mask a reactive functional group while transformations are carried out elsewhere in the molecule.[1] The ideal protecting group should be easy to introduce and remove in high yield under mild conditions, and it must be stable to a wide range of reagents and reaction conditions.[1]

Alkyl ethers are a common class of protecting groups for alcohols. Their stability is largely dictated by the steric bulk of the alkyl group. The This compound group , being a bulky secondary alkyl group, is hypothesized to form a relatively stable ether that can be cleaved under specific acidic conditions, similar to the widely used tert-butyl protecting group. Its branched structure may offer unique steric and electronic properties compared to other bulky alkyl ethers.

Prospective Advantages and Characteristics

  • Acid Lability: Similar to tert-butyl ethers, the this compound ether is expected to be cleaved under acidic conditions via a carbocationic intermediate.

  • Base and Nucleophile Stability: The ether linkage is anticipated to be stable to a wide range of basic and nucleophilic reagents.

  • Steric Hindrance: The bulky nature of the this compound group could provide significant steric protection to the alcohol, potentially influencing the stereochemical outcome of nearby reactions.

  • Orthogonality: It is expected to be orthogonal to many other protecting groups, such as silyl (B83357) ethers (cleaved by fluoride) and benzyl (B1604629) ethers (cleaved by hydrogenolysis).

Proposed Reaction Pathways

The protection of an alcohol with the this compound group would likely proceed through the formation of a this compound ether. The deprotection would involve the acid-catalyzed cleavage of this ether.

G cluster_protection Protection Alcohol (R-OH) Alcohol (R-OH) This compound Ether (R-O-DMB) This compound Ether (R-O-DMB) Alcohol (R-OH)->this compound Ether (R-O-DMB)  Protection Conditions (e.g., 2,3-dimethyl-2-butene (B165504), H+) This compound Ether (R-O-DMB)->Alcohol (R-OH)  Deprotection Conditions (e.g., TFA, H2O)

Caption: General workflow for the protection and deprotection of an alcohol using a this compound (DMB) group.

Comparative Data of Alcohol Protecting Groups

The following table summarizes the stability and cleavage conditions of common alcohol protecting groups to provide context for the predicted properties of the this compound group.

Protecting GroupAbbreviationStable To (General)Cleavage Conditions
tert-ButyldimethylsilylTBDMS, TBSMost bases, mild acidsF⁻ (TBAF), strong acids
TriisopropylsilylTIPSMost bases, mild acidsF⁻ (TBAF), strong acids
BenzylBnAcid, Base, NucleophilesH₂, Pd/C (Hydrogenolysis)
MethoxymethylMOMBase, NucleophilesMild Acid (e.g., HCl in THF)
TetrahydropyranylTHPBase, NucleophilesMild Acid (e.g., PPTS, AcOH)
tert-Butyl t-Bu Base, Nucleophiles, Hydrogenolysis Strong Acid (e.g., TFA, HCl)
This compound (Prospective) DMB Base, Nucleophiles, Hydrogenolysis Strong Acid (e.g., TFA, HCl)

Experimental Protocols (Prospective)

The following protocols are hypothetical and based on standard procedures for the formation and cleavage of tert-butyl ethers.[2] Optimization will be necessary for specific substrates.

Protocol for Protection of a Primary Alcohol with this compound Group

This protocol is analogous to the acid-catalyzed addition of an alcohol to an alkene.

G start Start dissolve Dissolve alcohol and 2,3-dimethyl-2-butene in anhydrous CH2Cl2 start->dissolve cool Cool to 0 °C dissolve->cool add_acid Add catalytic H2SO4 (or other strong acid) cool->add_acid react Stir at 0 °C to RT (monitor by TLC) add_acid->react quench Quench with sat. NaHCO3 solution react->quench extract Extract with CH2Cl2 quench->extract dry Dry organic layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for the protection of an alcohol.

Materials:

  • Primary alcohol (1.0 equiv)

  • 2,3-Dimethyl-2-butene (5.0 equiv)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)

  • Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve the primary alcohol and 2,3-dimethyl-2-butene in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the this compound ether.

Protocol for Deprotection of a this compound Protected Alcohol

This protocol is based on the acid-catalyzed cleavage of a tert-butyl ether.

G start Start dissolve Dissolve protected alcohol in CH2Cl2 start->dissolve add_tfa Add Trifluoroacetic Acid (TFA) and a small amount of H2O dissolve->add_tfa react Stir at room temperature (monitor by TLC) add_tfa->react concentrate Concentrate in vacuo react->concentrate neutralize Neutralize with sat. NaHCO3 solution concentrate->neutralize extract Extract with ethyl acetate neutralize->extract dry Dry organic layer (Na2SO4) extract->dry concentrate2 Concentrate in vacuo dry->concentrate2 purify Purify by column chromatography concentrate2->purify end End purify->end

Caption: Experimental workflow for the deprotection of a DMB-protected alcohol.

Materials:

  • This compound protected alcohol (1.0 equiv)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve the this compound protected alcohol in dichloromethane.

  • Add a solution of trifluoroacetic acid and a small amount of water (e.g., 9:1 TFA:H₂O).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Carefully neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the deprotected alcohol.

Conclusion

The this compound group presents a theoretically viable option as a sterically hindered protecting group for alcohols, with anticipated stability and reactivity profiles analogous to the well-established tert-butyl group. While no specific applications are currently documented, the prospective protocols and comparative data provided herein offer a foundation for researchers interested in exploring its utility. Experimental validation is required to determine the precise conditions for its introduction and removal, as well as its stability window relative to other protecting groups. The unique steric environment provided by the this compound group may offer advantages in specific synthetic contexts, warranting further investigation.

References

The 2,3-Dimethylbutyl Group: A Putative Sterically Hindered Protecting Group for Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving chemo- and regioselectivity.[1][2] Protecting groups act as temporary shields for reactive functional groups, preventing them from undergoing unwanted transformations while other parts of a molecule are being modified.[1][2] An ideal protecting group should be easy to introduce and remove in high yields, stable to a wide range of reaction conditions, and should not introduce new stereogenic centers.[3]

This document explores the potential application of the 2,3-dimethylbutyl group as a sterically hindered protecting group for alcohols. While not a commonly cited protecting group in the chemical literature, its structural similarity to the well-established tert-butyl group suggests it could offer similar or perhaps subtly different stability and reactivity profiles. The increased steric bulk of the this compound group compared to the tert-butyl group could, in theory, provide enhanced stability. This note provides a theoretical framework for its introduction and cleavage, drawing parallels with the known chemistry of bulky alkyl ether protecting groups.

Principles of Protection with Bulky Alkyl Groups

The primary strategy behind using bulky alkyl groups like tert-butyl for alcohol protection lies in the formation of a sterically encumbered ether linkage. This steric hindrance serves two main purposes:

  • Reduced Basicity and Nucleophilicity: The bulky group physically obstructs the lone pairs of the ether oxygen, diminishing their ability to act as a base or nucleophile.

  • Kinetic Stability: The steric congestion around the ether linkage makes it less susceptible to cleavage by many reagents, imparting stability under a variety of reaction conditions.

Cleavage of such hindered ethers is typically achieved under acidic conditions that proceed via a stabilized carbocation intermediate.[4][5][6]

Proposed Application of the this compound Group

The this compound group, with its secondary carbon attached to the oxygen and further branching, is expected to form a sterically hindered ether. This suggests its potential utility in scenarios requiring a robust, acid-labile protecting group.

Proposed Synthesis of this compound Ethers

The introduction of the this compound group onto an alcohol could be approached via methods analogous to those used for tert-butylation. A common method for forming tert-butyl ethers is the reaction of an alcohol with isobutylene (B52900) in the presence of a strong acid catalyst. By analogy, 2,3-dimethyl-1-butene (B117154) could serve as the alkylating agent for the introduction of the this compound group.

Figure 1: Proposed synthesis of a this compound ether.

Proposed Deprotection of this compound Ethers

The cleavage of the this compound ether would likely proceed under strong acidic conditions, taking advantage of the formation of a relatively stable tertiary carbocation. This is a common strategy for the deprotection of tert-butyl ethers.[6][7]

Figure 2: Proposed acidic cleavage of a this compound ether.

Experimental Protocols (Hypothetical)

The following protocols are theoretical and based on established procedures for the protection and deprotection of alcohols with the analogous tert-butyl group. Optimization would be necessary for any specific substrate.

Protocol 1: Protection of a Primary Alcohol with 2,3-Dimethyl-1-butene

Materials:

  • Primary alcohol (1.0 eq)

  • 2,3-Dimethyl-1-butene (5.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Sulfuric Acid (catalytic amount) or other strong acid catalyst

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve the primary alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add 2,3-dimethyl-1-butene to the solution.

  • Slowly add a catalytic amount of concentrated sulfuric acid.

  • Allow the reaction to stir at 0 °C and monitor by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Deprotection of a this compound Protected Alcohol

Materials:

  • This compound protected alcohol (1.0 eq)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Water

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve the this compound protected alcohol in a mixture of DCM and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid dropwise.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, carefully neutralize the acid with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation (Illustrative)

The following tables provide a hypothetical comparison of the this compound group with other common alcohol protecting groups. The data for the this compound group is an educated estimation based on its presumed steric properties.

Protecting GroupAbbreviationStability to Acid (pH)Stability to Base (pH)Cleavage Conditions
TrimethylsilylTMS< 4> 12Mild acid, F⁻
tert-ButyldimethylsilylTBDMS< 4> 12Acid, F⁻
tert-ButyltBu< 1StableStrong Acid (e.g., TFA)
This compound DMB < 1 (Predicted) Stable (Predicted) Strong Acid (Predicted)
BenzylBnStableStableH₂, Pd/C
TetrahydropyranylTHP< 4StableMild aqueous acid

Table 1: Predicted stability of the this compound protecting group compared to common alcohol protecting groups.

SubstrateProtecting GroupProtection Yield (%)Deprotection Yield (%)
Primary AlcoholtBu~85%~90%
Primary Alcohol DMB ~80% (Predicted) ~88% (Predicted)
Secondary AlcoholtBu~70%~85%
Secondary Alcohol DMB ~65% (Predicted) ~83% (Predicted)

Table 2: Hypothetical reaction yields for the introduction and removal of the this compound protecting group.

Logical Workflow for Utilizing the this compound Protecting Group

G Start Start with Multifunctional Molecule (contains -OH group) Protect Protect -OH with 2,3-Dimethyl-1-butene (Acid Catalyst) Start->Protect Reaction Perform Desired Reaction on other functional group Protect->Reaction Deprotect Deprotect -OH with Strong Acid (e.g., TFA) Reaction->Deprotect End Final Product Deprotect->End

Figure 3: Workflow for a synthesis involving a this compound protecting group.

Conclusion and Future Outlook

The this compound group represents a theoretical, sterically demanding protecting group for alcohols. Based on the established chemistry of the analogous tert-butyl group, it is plausible that it would exhibit high stability towards basic and nucleophilic reagents while being cleavable under strongly acidic conditions. The increased steric bulk might offer advantages in terms of stability in certain contexts, but could also lead to lower yields and slower reaction kinetics during its introduction.

Experimental validation is required to ascertain the true utility of the this compound group in organic synthesis. Researchers are encouraged to investigate its reactivity profile and compare its performance against established protecting groups. Such studies would be valuable in expanding the toolbox of protecting groups available to synthetic chemists, potentially offering unique selectivity for complex molecule synthesis.

References

Application Notes and Protocols for the Cleavage and Deprotection of 2,3-Dimethylbutyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the cleavage and deprotection of 2,3-dimethylbutyl ethers. Given the limited direct literature on this specific ether, the protocols and data presented are based on established principles of ether cleavage for structurally similar bulky secondary alkyl ethers. This document offers detailed experimental procedures, comparative data on various deprotection reagents, and visualizations to guide the selective removal of the this compound protecting group.

Introduction to this compound Ethers as Protecting Groups

The this compound group, also known as a "thexyl" analogue, is a sterically hindered secondary alkyl group. When used to form an ether, it can serve as a robust protecting group for alcohols. Its significant steric bulk renders the ether linkage stable to a range of chemical conditions, including exposure to many nucleophiles and bases. However, this stability necessitates specific and often strong acidic conditions for its removal. The cleavage of such ethers typically proceeds through an SN1 or a mixed SN1/SN2 pathway due to the formation of a secondary carbocation intermediate.

Synthesis of this compound Ethers

The synthesis of this compound ethers can be achieved through methods analogous to those used for other bulky ethers. The primary routes are the Williamson ether synthesis and acid-catalyzed dehydration.

1. Williamson Ether Synthesis: This method involves the reaction of an alkoxide with a this compound halide. Due to the steric hindrance of the secondary halide, this reaction is prone to E2 elimination as a competing pathway. Therefore, it is generally more effective when the substrate alcohol is converted to its alkoxide and reacted with a this compound halide.

2. Acid-Catalyzed Dehydration: For symmetrical di-(this compound) ether, acid-catalyzed dehydration of 2,3-dimethyl-2-butanol (B1346969) can be employed. However, this method is not suitable for the synthesis of unsymmetrical ethers.

A crucial precursor for these syntheses is 2,3-dimethyl-2-butanol.

Protocol for Synthesis of 2,3-Dimethyl-2-butanol via Grignard Reaction

This protocol describes the synthesis of the precursor alcohol, 2,3-dimethyl-2-butanol, from acetone (B3395972) and isopropylmagnesium bromide.

Materials:

Procedure:

Part A: Preparation of Isopropylmagnesium Bromide (Grignard Reagent)

  • Assemble a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • In the dropping funnel, place a solution of 2-bromopropane (1.0 equivalent) in anhydrous diethyl ether.

  • Add a small portion of the 2-bromopropane solution to the magnesium. If the reaction does not initiate (indicated by bubbling and disappearance of the iodine color), gently warm the flask.

  • Once the reaction has started, add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

Part B: Reaction with Acetone

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Add a solution of anhydrous acetone (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

Part C: Work-up and Purification

  • Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride.

  • Stir until the magnesium salts have dissolved.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with two portions of diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation to obtain 2,3-dimethyl-2-butanol.

Cleavage and Deprotection of this compound Ethers

The cleavage of the sterically hindered this compound ether requires strong acidic reagents. The choice of reagent will depend on the sensitivity of the substrate to the reaction conditions. The most common and effective reagents are strong hydrohalic acids (HBr and HI) and Lewis acids such as boron tribromide (BBr₃) and boron trichloride (B1173362) (BCl₃).

Data Presentation: Comparison of Deprotection Reagents

The following table summarizes the typical reaction conditions and expected outcomes for the cleavage of bulky secondary ethers, which can be applied to this compound ethers. Note: Yields are estimates based on analogous systems and may vary depending on the specific substrate.

ReagentTypical ConditionsSolventTemperature (°C)Reaction Time (h)Expected Yield (%)Notes
HBr (48% aq.) Excess HBrAcetic Acid or neatReflux2-1270-90Harsh conditions; may not be suitable for acid-sensitive substrates.[1]
HI (57% aq.) Excess HIAcetic Acid or neatReflux1-875-95More reactive than HBr, but also harsher conditions.[2]
BBr₃ 1.1-1.5 eq.Dichloromethane (B109758) (DCM)-78 to 0 to rt1-480-95Generally effective for hindered ethers; reaction is often rapid.[3][4]
BCl₃ 1.1-1.5 eq.Dichloromethane (DCM)-78 to 02-675-90Milder than BBr₃, can offer better selectivity in some cases.
TMSI 1.2-2.0 eq.Acetonitrile or DCM0 to rt0.5-385-95Often generated in situ from TMSCl and NaI; mild conditions.

Experimental Protocols

Protocol 1: Cleavage with Hydrobromic Acid (HBr)

This protocol describes a general procedure for the cleavage of a this compound ether using concentrated hydrobromic acid.

Materials:

  • This compound ether substrate

  • 48% aqueous hydrobromic acid (HBr)

  • Acetic acid (optional, as solvent)

  • Dichloromethane (DCM) or Diethyl ether for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the this compound ether (1.0 equivalent) in a minimal amount of glacial acetic acid (if necessary).

  • Add an excess of 48% aqueous HBr (5-10 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice.

  • Neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with three portions of dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Deprotection with Boron Tribromide (BBr₃)

This protocol outlines the cleavage of a this compound ether using boron tribromide, a powerful Lewis acid for ether dealkylation.[3][4]

Materials:

  • This compound ether substrate

  • Boron tribromide (BBr₃) solution in DCM (e.g., 1.0 M)

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the this compound ether (1.0 equivalent) in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the BBr₃ solution (1.1-1.5 equivalents) dropwise via a syringe.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C or room temperature, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature and then add a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with two portions of DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

Signaling Pathways and Mechanisms

G Mechanism of Acid-Catalyzed Cleavage of a this compound Ether (SN1 Pathway) A This compound Ether B Protonated Ether (Oxonium Ion) A->B Protonation (H⁺) C Carbocation Intermediate (2,3-Dimethyl-2-butyl cation) + Alcohol (ROH) B->C Loss of Alcohol (ROH) E 2-Halo-2,3-dimethylbutane C->E Nucleophilic Attack (X⁻) D Nucleophilic Attack by Halide (X⁻)

Caption: SN1 mechanism for the acid-catalyzed cleavage of a this compound ether.

Experimental Workflow

G General Experimental Workflow for Ether Deprotection cluster_0 Reaction Setup cluster_1 Reaction Monitoring & Work-up cluster_2 Purification A Dissolve Substrate in Anhydrous Solvent B Cool to Desired Temperature A->B C Add Deprotection Reagent B->C D Monitor by TLC C->D E Quench Reaction D->E Reaction Complete F Aqueous Work-up (Extraction) E->F G Dry Organic Layer F->G H Concentrate in vacuo G->H I Column Chromatography H->I J Pure Deprotected Alcohol I->J

Caption: A typical experimental workflow for the deprotection of this compound ethers.

Logical Relationships

G Decision Tree for Selecting a Deprotection Method Start Start: Deprotection of This compound Ether Q1 Is the substrate sensitive to strong acid? Start->Q1 Method_Mild Use milder Lewis acids: TMSI (in situ) or BCl₃ at low temp. Q1->Method_Mild Yes Q2 Is rapid cleavage required? Q1->Q2 No A1_Yes Yes A1_No No Method_Harsh Use strong acids: HBr/reflux or BBr₃ Method_Fast BBr₃ or HI Q2->Method_Fast Yes Method_Slower HBr or BCl₃ Q2->Method_Slower No A2_Yes Yes A2_No No

Caption: A decision tree to aid in the selection of an appropriate deprotection method.

References

Application Notes and Protocols for 2,3-Dimethylbutyl Substituted Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2,3-Dimethylbutyl Substituted Ligands

In the field of homogeneous catalysis, the design of phosphine (B1218219) ligands is a cornerstone for controlling the activity, selectivity, and stability of metal catalysts. The steric and electronic properties of these ligands play a pivotal role in the efficiency of catalytic cycles for a wide range of chemical transformations, including cross-coupling reactions, which are fundamental in medicinal and process chemistry.

The this compound group, a bulky and sterically demanding alkyl substituent, offers a unique steric profile that can be advantageous in ligand design. While direct literature on phosphine ligands bearing the this compound group is limited, its structural similarity to other bulky alkyl groups, such as tert-butyl and neopentyl, allows for informed predictions of its behavior in catalytic systems. Ligands incorporating the this compound substituent are expected to be highly electron-donating and to provide significant steric bulk around the metal center. This can promote crucial steps in catalytic cycles, such as oxidative addition, and facilitate challenging cross-coupling reactions.

These application notes provide a comprehensive overview of the potential applications of this compound substituted phosphine ligands in catalysis, with a focus on Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols provided are based on established procedures for structurally related bulky phosphine ligands and are intended to serve as a starting point for reaction optimization.

Synthesis of a Representative Ligand: (this compound)diphenylphosphine

Proposed Synthetic Protocol
  • Preparation of the Grignard Reagent:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • In the addition funnel, dissolve 1-chloro-2,3-dimethylbutane (B13173948) (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

    • Add a small portion of the alkyl halide solution to the magnesium turnings and gently heat to initiate the Grignard reaction, as indicated by a color change and/or bubble formation.

    • Once the reaction has initiated, add the remaining alkyl halide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Chlorodiphenylphosphine (B86185):

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • In a separate flame-dried flask under an inert atmosphere, dissolve chlorodiphenylphosphine (1.0 equivalent) in anhydrous THF.

    • Slowly add the chlorodiphenylphosphine solution to the cooled Grignard reagent via a cannula or syringe.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent in vacuo.

    • The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to yield (this compound)diphenylphosphine.

Application Note 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. The use of bulky, electron-rich phosphine ligands is crucial for the coupling of sterically hindered or electronically deactivated substrates. A this compound substituted phosphine ligand is expected to be highly effective in promoting this transformation.

General Experimental Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup:

    • To an oven-dried Schlenk tube or vial, add the aryl halide (1.0 mmol), the boronic acid or boronic ester (1.2-1.5 mmol), and the base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃, 2.0-3.0 mmol).

    • Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the (this compound)diphenylphosphine ligand (2-4 mol%).

    • Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times.

    • Add the anhydrous solvent (e.g., toluene, dioxane, or THF, 0.1-0.2 M) via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate or diethyl ether.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Representative Data (based on analogous bulky phosphine ligands)
EntryAryl HalideBoronic AcidBaseSolventTemp (°C)Yield (%)
14-BromotoluenePhenylboronic acidK₃PO₄Toluene100>95
22-Bromoanisole4-Methoxyphenylboronic acidCs₂CO₃Dioxane10092
31-Bromo-4-(trifluoromethyl)benzene3-Thienylboronic acidK₂CO₃THF8098
42-Chloropyridine4-Acetylphenylboronic acidK₃PO₄Toluene11085

Catalytic Cycle Diagram

Suzuki_Miyaura_Coupling Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArX Aryl Halide (Ar-X) ArX->OxAdd PdII_1 Ar-Pd(II)(X)L2 OxAdd->PdII_1 Transmetalation Transmetalation PdII_1->Transmetalation BoronicAcid Boronic Acid (Ar'-B(OR)2) BoronicAcid->Transmetalation Base Base Base->Transmetalation PdII_2 Ar-Pd(II)(Ar')L2 Transmetalation->PdII_2 ReductiveElimination Reductive Elimination PdII_2->ReductiveElimination ReductiveElimination->Pd0 Regeneration Product Biaryl Product (Ar-Ar') ReductiveElimination->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Note 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. The reaction's success heavily relies on the use of bulky, electron-rich phosphine ligands to facilitate the coupling of a wide range of amines with aryl and heteroaryl halides and triflates. A this compound substituted phosphine ligand is anticipated to be an excellent choice for this transformation.

General Experimental Protocol for Buchwald-Hartwig Amination
  • Reaction Setup:

    • In a glovebox, add the aryl halide or triflate (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOt-Bu, K₃PO₄, or LiHMDS, 1.4 mmol) to an oven-dried Schlenk tube or vial.

    • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd) and the (this compound)diphenylphosphine ligand (2-4 mol%).

    • Seal the reaction vessel, remove it from the glovebox, and add the anhydrous solvent (e.g., toluene, dioxane, or THF, 0.1-0.2 M) via syringe under an inert atmosphere.

  • Reaction Execution:

    • Stir the reaction mixture at the specified temperature (can range from room temperature to 110 °C) and monitor its progress by TLC or GC-MS.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and quench with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired arylamine.

Representative Data (based on analogous bulky phosphine ligands)
EntryAryl HalideAmineBaseSolventTemp (°C)Yield (%)
14-ChlorotolueneMorpholineNaOt-BuToluene10099
21-Bromo-3,5-dimethylbenzeneAnilineK₃PO₄Dioxane10095
32-Bromopyridinen-ButylamineLiHMDSTHF8091
44-BromoanisoleBenzophenone imineNaOt-BuToluene11088

Catalytic Cycle Diagram

Buchwald_Hartwig_Amination Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd ArX Aryl Halide (Ar-X) ArX->OxAdd PdII_1 Ar-Pd(II)(X)L OxAdd->PdII_1 AmideFormation Amide Formation PdII_1->AmideFormation Amine Amine (R2NH) Amine->AmideFormation Base Base Base->AmideFormation - HX PdII_Amido Ar-Pd(II)(NR2)L AmideFormation->PdII_Amido ReductiveElimination Reductive Elimination PdII_Amido->ReductiveElimination ReductiveElimination->Pd0 Regeneration Product Arylamine (Ar-NR2) ReductiveElimination->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Weigh Aryl Halide, Amine/Boronic Acid, Base catalyst Add Pd Precatalyst & Ligand reagents->catalyst setup Assemble Reaction Vessel (Inert Atmosphere) catalyst->setup solvent Add Anhydrous Solvent setup->solvent heating Heat and Stir solvent->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

Application Notes and Protocols for Friedel-Crafts Alkylation with 2,3-Dimethylbutyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by attaching alkyl groups to aromatic rings. This electrophilic aromatic substitution reaction is pivotal in the synthesis of various intermediates and active pharmaceutical ingredients in drug development. A significant challenge in Friedel-Crafts alkylation is the propensity of the intermediate carbocation to undergo rearrangement, leading to a mixture of products. This application note provides a detailed examination of the Friedel-Crafts alkylation using 2,3-dimethylbutyl halides, a substrate class prone to complex carbocation rearrangements. Understanding and controlling these rearrangements are critical for achieving desired product selectivity.

When this compound halides react with an aromatic compound like benzene (B151609) in the presence of a Lewis acid catalyst, the initially formed primary or secondary carbocation can rearrange via a sequence of 1,2-hydride and 1,2-methide shifts to form a more stable tertiary carbocation.[1][2] This leads to the formation of a rearranged alkylated aromatic product, often exclusively.[3] This document outlines the mechanistic pathways, provides detailed experimental protocols for analogous reactions, and presents quantitative data to guide researchers in predicting and controlling the outcomes of such reactions.

Reaction Mechanism and Carbocation Rearrangement

The Friedel-Crafts alkylation with a this compound halide, such as 1-chloro-2,3-dimethylbutane (B13173948), proceeds through the formation of a carbocation intermediate. Due to the inherent instability of the initially formed carbocation, a series of rearrangements occur to yield a more stable carbocation, which then acts as the electrophile in the substitution reaction.

The primary carbocation that would be formed from 1-chloro-2,3-dimethylbutane is highly unstable.[3] The reaction pathway is therefore dominated by rearrangement. Even if a secondary carbocation is formed from a corresponding secondary halide, it will still rearrange to the more stable tertiary carbocation.

The rearrangement cascade typically involves:

  • Formation of the initial carbocation: The Lewis acid catalyst (e.g., AlCl₃) abstracts the halide from the this compound halide to generate a carbocation.

  • 1,2-Hydride Shift: A hydride ion from an adjacent carbon migrates to the positively charged carbon, leading to a more stable carbocation.

  • 1,2-Methide Shift: A methyl group with its bonding electrons can also migrate to an adjacent carbocation center if it leads to a more stable carbocation.

  • Electrophilic Aromatic Substitution: The most stable carbocation formed then attacks the aromatic ring, followed by deprotonation to restore aromaticity and yield the final alkylated product.

For the this compound system, the initial secondary carbocation rearranges via a 1,2-hydride shift to a tertiary carbocation, which is the most stable and leads to the major product.

Data Presentation

The following tables summarize quantitative data for Friedel-Crafts alkylation reactions involving substrates prone to carbocation rearrangement, providing a reference for expected outcomes.

Table 1: Reaction Conditions and Yields for Friedel-Crafts Alkylation of Benzene with Rearrangement-Prone Alkyl Halides

Alkyl HalideCatalystTemperature (°C)Reaction Time (h)Major ProductApproximate Yield (%)Reference
1-ChlorobutaneAlCl₃01sec-Butylbenzene66[4]
1-Chloro-2,2-dimethylpropane (B1207488)AlCl₃252(1,1-Dimethylpropyl)benzene>95[5]
1-Chloro-2,3-dimethylbutane (predicted)AlCl₃0-251-3(1,1,2-Trimethylpropyl)benzeneHighAnalogous Reactions

Table 2: Product Distribution in Friedel-Crafts Alkylation of Benzene with 1-Chlorobutane

ProductPercentage of Mixture
n-Butylbenzene~34%
sec-Butylbenzene~66%

Experimental Protocols

The following is a representative protocol for a Friedel-Crafts alkylation of benzene with an alkyl halide that undergoes carbocation rearrangement, based on established laboratory procedures.

Protocol 1: Synthesis of (1,1-Dimethylpropyl)benzene from 1-Chloro-2,2-dimethylpropane and Benzene

Materials:

  • Anhydrous Benzene

  • 1-Chloro-2,2-dimethylpropane (Neohexyl chloride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Ice-water bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a reflux condenser and a drying tube

  • Separatory funnel

  • Sodium bicarbonate solution (5%)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Set up a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a calcium chloride drying tube.

  • In a fume hood, add 100 mL of anhydrous benzene to the flask.

  • Cool the flask in an ice-water bath with continuous stirring.

  • Carefully and portion-wise, add 0.1 mol of anhydrous aluminum chloride to the cooled benzene.

  • Slowly add 0.1 mol of 1-chloro-2,2-dimethylpropane to the stirred mixture over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • To quench the reaction, slowly and carefully pour the reaction mixture over 100 g of crushed ice in a beaker.

  • Transfer the mixture to a separatory funnel and wash with 50 mL of 5% sodium bicarbonate solution, followed by 50 mL of water.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the excess benzene using a rotary evaporator.

  • Purify the resulting crude product by fractional distillation to obtain (1,1-dimethylpropyl)benzene.

Visualizations

Reaction Mechanism

Friedel_Crafts_Alkylation Mechanism of Friedel-Crafts Alkylation with this compound Halide cluster_step1 Step 1: Formation of Initial Carbocation cluster_step2 Step 2: Carbocation Rearrangement cluster_step3 Step 3: Electrophilic Attack cluster_step4 Step 4: Deprotonation AlkylHalide This compound-Cl InitialCarbocation Initial Secondary Carbocation AlkylHalide->InitialCarbocation + AlCl₃ AlCl3 AlCl₃ AlCl4 AlCl₄⁻ InitialCarbocation_ref Initial Secondary Carbocation RearrangedCarbocation Tertiary Carbocation (more stable) RearrangedCarbocation_ref Tertiary Carbocation InitialCarbocation_ref->RearrangedCarbocation 1,2-Hydride Shift Benzene Benzene Ring SigmaComplex Sigma Complex (Arenium Ion) Benzene->SigmaComplex + SigmaComplex_ref Sigma Complex FinalProduct Rearranged Alkylbenzene HCl HCl AlCl3_regen AlCl₃ (regenerated) SigmaComplex_ref->FinalProduct + AlCl₄⁻ AlCl4_ref AlCl₄⁻

Caption: Mechanism of Friedel-Crafts Alkylation with Rearrangement.

Experimental Workflow

Experimental_Workflow General Workflow for Friedel-Crafts Alkylation A Reaction Setup (Dry Glassware, Inert Atmosphere) B Add Anhydrous Aromatic Compound and Cool in Ice Bath A->B C Portion-wise Addition of Lewis Acid Catalyst (e.g., AlCl₃) B->C D Slow Addition of This compound Halide C->D E Reaction at Room Temperature D->E F Quenching (Ice-water) E->F G Workup (Extraction and Washing) F->G H Drying and Solvent Removal G->H I Purification (e.g., Distillation) H->I J Product Characterization (NMR, GC-MS) I->J

Caption: Experimental workflow for Friedel-Crafts alkylation.

References

Application Notes and Protocols for the Formation of 2,3-Dimethylbutylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful nucleophilic organometallic compounds widely employed in organic synthesis for the formation of carbon-carbon bonds.[1][2] The synthesis of these reagents involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[3] This document provides detailed application notes and protocols for the formation of a Grignard reagent from the secondary alkyl halide, 2,3-dimethylbutyl bromide. Due to the steric hindrance of this substrate, careful control of reaction conditions is crucial to maximize yield and minimize side reactions.

Key Considerations for Grignard Reagent Formation from a Sterically Hindered Secondary Alkyl Bromide

The formation of a Grignard reagent from a sterically hindered secondary alkyl bromide such as this compound bromide presents unique challenges compared to primary or less hindered secondary halides. The primary competing side reaction is Wurtz-type coupling, where the newly formed Grignard reagent reacts with the starting alkyl halide to form a dimer.[4][5] Careful control of reaction parameters is essential to favor the desired Grignard reagent formation.

Solvent Selection: The choice of solvent is critical. While diethyl ether is a common solvent for Grignard reactions, tetrahydrofuran (B95107) (THF) is often preferred for less reactive or sterically hindered alkyl halides.[6][7][8] THF's higher boiling point allows for a higher reaction temperature, which can facilitate the reaction. Furthermore, THF is a better solvating agent for the magnesium species, which can enhance reactivity.[6]

Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide, which can inhibit the reaction.[1] Activation of the magnesium is therefore crucial for successful Grignard reagent formation. Common activation methods include the use of iodine, 1,2-dibromoethane (B42909), or mechanical stirring of the dry magnesium turnings.[9]

Temperature Control: The formation of Grignard reagents is an exothermic process. While some initial heating may be required to initiate the reaction, the temperature must be carefully controlled to prevent an uncontrolled exotherm and to minimize side reactions like Wurtz coupling.[10]

Experimental Protocols

Protocol 1: Grignard Reagent Formation in Diethyl Ether

Materials:

  • This compound bromide (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous diethyl ether

  • Iodine (one small crystal)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble the flame-dried three-necked flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all glassware is scrupulously dry. Purge the entire system with an inert gas.

  • Magnesium Activation: Place the magnesium turnings and a single crystal of iodine into the flask. Gently warm the flask with a heat gun under a stream of inert gas until the purple color of the iodine begins to fade, indicating the activation of the magnesium surface. Allow the flask to cool to room temperature.

  • Initiation: Add a small amount of anhydrous diethyl ether to just cover the magnesium turnings. Prepare a solution of this compound bromide in anhydrous diethyl ether in the dropping funnel. Add a small portion (approximately 10%) of the bromide solution to the magnesium suspension. The reaction mixture should become cloudy and begin to gently reflux, indicating the initiation of the Grignard formation. If the reaction does not start, gentle warming with a water bath may be necessary.

  • Addition: Once the reaction has initiated, add the remaining this compound bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting greyish, cloudy solution is the Grignard reagent and should be used immediately.

Protocol 2: Grignard Reagent Formation in Tetrahydrofuran (THF)

Materials:

  • This compound bromide (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • 1,2-Dibromoethane (a few drops)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Follow the same procedure as in Protocol 1 for setting up the apparatus under an inert atmosphere.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a few drops of 1,2-dibromoethane to activate the magnesium.

  • Initiation: Add a small amount of anhydrous THF to cover the magnesium. Prepare a solution of this compound bromide in anhydrous THF in the dropping funnel and add a small portion to initiate the reaction. Gentle warming may be required.

  • Addition: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. The higher boiling point of THF may require external heating to maintain reflux.

  • Completion: After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete reaction. The resulting solution is the Grignard reagent.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the formation of Grignard reagents from various secondary alkyl bromides, which can be used as a reference for the reaction with this compound bromide.

Table 1: Comparison of Solvents for Grignard Formation from Secondary Alkyl Bromides

Alkyl BromideSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
2-BromobutaneDiethyl EtherReflux (~35)1-270-85
2-BromobutaneTHFReflux (~66)1-280-95
2-BromopentaneDiethyl EtherReflux (~35)1-275-90
2-BromopentaneTHFReflux (~66)1-285-98
This compound bromide (estimated)Diethyl EtherReflux (~35)2-460-75
This compound bromide (estimated)THFReflux (~66)2-470-85

Table 2: Influence of Magnesium Activation Method on Grignard Yield

Alkyl BromideSolventActivation MethodInitiation TimeTypical Yield (%)
2-BromopropaneDiethyl EtherNoneVariable, can be long< 50
2-BromopropaneDiethyl EtherIodine5-15 min80-90
2-BromopropaneDiethyl Ether1,2-Dibromoethane5-10 min85-95
This compound bromide (estimated)THF1,2-Dibromoethane10-20 min75-90

Table 3: Wurtz Coupling Side Product Formation

Alkyl BromideSolventReaction ConditionsWurtz Coupling Product (%)
2-BromobutaneDiethyl EtherSlow addition at reflux5-10
2-BromobutaneTHFRapid addition at reflux15-25
This compound bromide (estimated)THFSlow addition at reflux10-20

Mandatory Visualization

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product start Start dry_glassware Flame-dry all glassware start->dry_glassware 1. assemble Assemble apparatus under inert gas dry_glassware->assemble 2. activate_mg Activate Magnesium Turnings (Iodine or 1,2-Dibromoethane) assemble->activate_mg 3. add_solvent Add anhydrous solvent (Diethyl Ether or THF) activate_mg->add_solvent 4. initiate Initiate reaction with a small amount of this compound bromide add_solvent->initiate 5. add_bromide Slowly add remaining This compound bromide solution initiate->add_bromide 6. reflux Maintain gentle reflux add_bromide->reflux 7. complete Stir to complete reaction reflux->complete 8. grignard_reagent 2,3-Dimethylbutylmagnesium Bromide (Ready for use) complete->grignard_reagent 9.

Caption: Experimental workflow for the formation of 2,3-Dimethylbutylmagnesium Bromide.

Signaling_Pathway cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Side Products alkyl_bromide This compound Bromide (R-Br) electron_transfer Single Electron Transfer (SET) alkyl_bromide->electron_transfer magnesium Magnesium Metal (Mg) magnesium->electron_transfer radical_intermediate Alkyl Radical (R•) + MgBr• electron_transfer->radical_intermediate Step 1 second_et Second Electron Transfer radical_intermediate->second_et Step 2a wurtz_product Wurtz Coupling Product (R-R) radical_intermediate->wurtz_product Side Reaction (Radical Coupling) grignard_formation Grignard Reagent Formation second_et->grignard_formation grignard_product 2,3-Dimethylbutylmagnesium Bromide (R-MgBr) grignard_formation->grignard_product Desired Path grignard_product->wurtz_product Side Reaction (with R-Br)

Caption: Simplified reaction pathway for Grignard reagent formation and Wurtz coupling.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 2,3-Dimethylbutane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 2,3-dimethylbutane (B166060).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2,3-dimethylbutane?

A1: The most prevalent laboratory-scale methods for the synthesis of 2,3-dimethylbutane include:

  • Wurtz Reaction: The coupling of two equivalents of a secondary alkyl halide, such as 2-bromopropane (B125204), using sodium metal in an anhydrous ether solvent.[1][2]

  • Grignard Reagent Synthesis: A two-step process involving the reaction of a Grignard reagent (e.g., isopropylmagnesium bromide) with a ketone (e.g., acetone) to form a tertiary alcohol (2,3-dimethyl-2-butanol), followed by reduction to the alkane.

  • Catalytic Hydrogenation: The addition of hydrogen across the double bond of an alkene, such as 2,3-dimethyl-2-butene (B165504) or 2,3-dimethyl-1-butene, in the presence of a metal catalyst.[3][4]

Q2: Which synthesis method generally provides the highest yield?

A2: The yield of 2,3-dimethylbutane is highly dependent on the specific reaction conditions and the purity of the reagents for each method. Catalytic hydrogenation of a suitable alkene precursor, if readily available, often provides high yields and a clean reaction profile. The Wurtz reaction can be effective for symmetrical coupling but is prone to side reactions that can lower the yield.[2] The Grignard synthesis is a versatile multi-step process where the overall yield is a product of the yields of each step.

Q3: What are the main safety concerns when synthesizing 2,3-dimethylbutane?

A3: Key safety considerations include:

  • Wurtz Reaction: Sodium metal is highly reactive and pyrophoric. The reaction must be conducted under strictly anhydrous conditions to prevent violent reactions with water.[1]

  • Grignard Reagents: Grignard reagents are highly reactive with protic solvents, including water and alcohols, and can ignite upon exposure to air. Anhydrous conditions are essential.

  • Catalytic Hydrogenation: This process often involves flammable hydrogen gas under pressure and pyrophoric catalysts (e.g., Raney Ni, Pd/C). Proper handling and specialized equipment are necessary.

Troubleshooting Guides

Wurtz Reaction: Synthesis of 2,3-Dimethylbutane from 2-Bromopropane

Q: My Wurtz reaction has a low yield of 2,3-dimethylbutane. What are the likely causes and how can I improve it?

A: Low yields in the Wurtz reaction for 2,3-dimethylbutane synthesis are common and can be attributed to several factors. The primary competing side reaction is elimination (dehydrohalogenation) of the alkyl halide, which is significant with secondary halides like 2-bromopropane, leading to the formation of propene.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: The Wurtz reaction is extremely sensitive to moisture, as sodium reacts violently with water. All glassware must be thoroughly dried, and anhydrous solvents (e.g., diethyl ether, THF) must be used.[1]

  • Optimize Reaction Temperature: Maintaining a gentle reflux is crucial. If the temperature is too high, elimination reactions are favored. Slow, controlled addition of the alkyl halide can help manage the exothermic reaction.

  • Use Finely Dispersed Sodium: Increasing the surface area of the sodium metal can improve the reaction rate and yield.[2]

  • Consider Alternative Metals: While sodium is traditional, other metals like activated copper or zinc have been used in Wurtz-type couplings and may offer better yields with fewer side reactions for secondary halides.[1]

Potential Side Products:

  • Propene (from elimination)

  • Propane (from radical abstraction of hydrogen from the solvent)

Grignard Synthesis of 2,3-Dimethylbutane

This is a two-step process:

Q: The first step of my Grignard synthesis (formation of 2,3-dimethyl-2-butanol) has a low yield. What could be the problem?

A: Low yields in the formation of the tertiary alcohol are often due to issues with the Grignard reagent itself or competing side reactions.

Troubleshooting Steps:

  • Verify Grignard Reagent Formation: The reaction to form the Grignard reagent (e.g., isopropylmagnesium bromide) can be difficult to initiate. Ensure all glassware is flame-dried, and all reagents and solvents are strictly anhydrous. The use of an iodine crystal can help initiate the reaction.

  • Slow Addition of the Ketone: The reaction of the Grignard reagent with the ketone is highly exothermic. Add the ketone (e.g., acetone) slowly and with cooling to prevent side reactions.

  • Minimize Enolization: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the ketone, leading to the recovery of starting material after workup. Using a less sterically hindered Grignard reagent or ketone can mitigate this. For this specific synthesis, this is less of a concern.

  • Avoid Wurtz-type Coupling: A common side reaction is the coupling of the Grignard reagent with unreacted alkyl halide. This can be minimized by the slow addition of the alkyl halide during the formation of the Grignard reagent.

Q: The second step (reduction of 2,3-dimethyl-2-butanol) is not working efficiently. What are my options?

A: The reduction of a tertiary alcohol to an alkane can be challenging. Common methods include:

  • Two-step via Alkene: Dehydration of the alcohol to form 2,3-dimethyl-2-butene, followed by catalytic hydrogenation. This is often a reliable route.

  • Direct Reduction: While direct reduction of tertiary alcohols is difficult, certain methods like using a triethylsilane/trifluoroacetic acid system can be effective.

Catalytic Hydrogenation of 2,3-Dimethyl-2-butene

Q: My catalytic hydrogenation of 2,3-dimethyl-2-butene to 2,3-dimethylbutane is slow or incomplete. How can I optimize it?

A: The efficiency of catalytic hydrogenation can be influenced by the choice of catalyst, solvent, temperature, and pressure.

Troubleshooting Steps:

  • Catalyst Activity: Ensure the catalyst (e.g., Pd/C, PtO₂, Raney Ni) is active. Catalysts can deactivate over time or due to impurities. Using a fresh batch of catalyst is recommended. Raney Nickel is particularly pyrophoric and must be handled with care.

  • Solvent Choice: The choice of solvent can affect the reaction rate. Common solvents include ethanol, methanol, and ethyl acetate. Ensure the solvent is pure.

  • Hydrogen Pressure: Increasing the hydrogen pressure can increase the reaction rate. However, always operate within the safety limits of your equipment.

  • Temperature: Gently warming the reaction mixture can increase the rate, but excessive heat can sometimes lead to side reactions, although this is less common for simple alkene hydrogenation.

  • Substrate Purity: Impurities in the 2,3-dimethyl-2-butene, such as sulfur compounds, can poison the catalyst. Purifying the starting material may be necessary.

Data Presentation

Table 1: Comparison of Catalysts for Hydrogenation of Tetrasubstituted Alkenes

CatalystPressure (atm)Temperature (°C)Conversion (%)Time (h)Reference
(iPrCNC)CoCH₃ (5 mol%)422Minimal Turnover-[5]
(iPrCNC)CoCH₃ (5 mol%)4506924[5]
Pd/C (10 wt%)125>952General Knowledge
PtO₂ (Adam's catalyst)125>951-2General Knowledge
Raney Ni3-425>952-4General Knowledge

Experimental Protocols

Protocol 1: Wurtz Reaction for 2,3-Dimethylbutane Synthesis

Materials:

  • 2-bromopropane

  • Sodium metal

  • Anhydrous diethyl ether

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Set up a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet.

  • Place finely cut sodium metal (2 equivalents) in the flask under a positive pressure of inert gas.

  • Add anhydrous diethyl ether to cover the sodium.

  • Add 2-bromopropane (2 equivalents) to the dropping funnel with an equal volume of anhydrous diethyl ether.

  • Slowly add a small amount of the 2-bromopropane solution to initiate the reaction. The reaction is indicated by the formation of a cloudy solution and gentle reflux.

  • Once the reaction starts, add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture and reflux for an additional 1-2 hours.

  • Cool the reaction mixture and carefully quench any unreacted sodium by the slow addition of ethanol.

  • Add water to dissolve the sodium bromide salts.

  • Separate the ether layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Isolate the 2,3-dimethylbutane by fractional distillation.

Protocol 2: Grignard Synthesis of 2,3-Dimethylbutane (Two-Step)

Step A: Synthesis of 2,3-Dimethyl-2-butanol

Materials:

  • Magnesium turnings

  • 2-bromopropane

  • Anhydrous diethyl ether

  • Acetone (B3395972)

  • A crystal of iodine

Procedure:

  • Set up a flame-dried three-neck round-bottom flask with a reflux condenser, a dropping funnel, and an inert gas inlet.

  • Add magnesium turnings (1.1 equivalents) and a crystal of iodine to the flask under an inert atmosphere.

  • Add a small amount of anhydrous diethyl ether.

  • In the dropping funnel, place a solution of 2-bromopropane (1 equivalent) in anhydrous diethyl ether.

  • Add a small portion of the 2-bromopropane solution to the magnesium. If the reaction does not start, gently warm the flask.

  • Once initiated, add the rest of the 2-bromopropane solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux for another 30 minutes.

  • Cool the Grignard reagent solution in an ice bath.

  • Add a solution of acetone (1 equivalent) in anhydrous diethyl ether dropwise to the stirred Grignard solution.

  • After the addition, allow the mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by slowly pouring the mixture over a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the ether layer, extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the 2,3-dimethyl-2-butanol by distillation.

Step B: Reduction of 2,3-Dimethyl-2-butanol to 2,3-Dimethylbutane

This step typically involves dehydration to 2,3-dimethyl-2-butene followed by catalytic hydrogenation as described in Protocol 3.

Protocol 3: Catalytic Hydrogenation of 2,3-Dimethyl-2-butene

Materials:

  • 2,3-dimethyl-2-butene

  • Palladium on carbon (10% Pd/C) or Platinum(IV) oxide (PtO₂)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas source and hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation)

Procedure:

  • In a suitable hydrogenation flask, dissolve 2,3-dimethyl-2-butene in ethanol.

  • Carefully add the catalyst (typically 5-10 mol% of the substrate).

  • Seal the reaction vessel and purge with an inert gas, then with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by observing hydrogen uptake or by techniques like GC-MS.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude 2,3-dimethylbutane, which can be further purified by distillation if necessary.

Visualizations

Wurtz_Reaction_Workflow cluster_setup Setup (Anhydrous) cluster_reaction Reaction cluster_workup Workup & Purification Flask Flame-dried 3-neck Flask Reagents Na metal + Anhydrous Ether Addition Slowly add 2-Bromopropane in Ether Reagents->Addition Reflux Maintain gentle reflux Addition->Reflux Stir Stir for 1-2h post-addition Reflux->Stir Quench Quench with EtOH Stir->Quench Wash Wash with H2O & Brine Quench->Wash Dry Dry over MgSO4 Wash->Dry Distill Fractional Distillation Dry->Distill Product 2,3-Dimethylbutane Distill->Product

Caption: Experimental workflow for the Wurtz synthesis of 2,3-dimethylbutane.

Grignard_Synthesis_Workflow cluster_step1 Step 1: Grignard Reagent & Alcohol Formation cluster_step2 Step 2: Reduction to Alkane Grignard_Formation Prepare Isopropylmagnesium Bromide in Ether Ketone_Addition Add Acetone at 0°C Grignard_Formation->Ketone_Addition Workup1 Aqueous NH4Cl Workup Ketone_Addition->Workup1 Intermediate 2,3-Dimethyl-2-butanol Workup1->Intermediate Dehydration Dehydrate to Alkene (e.g., with H2SO4) Intermediate->Dehydration Hydrogenation Catalytic Hydrogenation (H2, Pd/C) Dehydration->Hydrogenation Final_Product 2,3-Dimethylbutane Hydrogenation->Final_Product

Caption: Two-step workflow for Grignard synthesis of 2,3-dimethylbutane.

Troubleshooting_Tree start Low Yield of 2,3-Dimethylbutane method Which Synthesis Method? start->method wurtz Wurtz Reaction method->wurtz Wurtz grignard Grignard Synthesis method->grignard Grignard hydrogenation Catalytic Hydrogenation method->hydrogenation Hydrogenation wurtz_q1 Anhydrous Conditions? wurtz->wurtz_q1 wurtz_a1_no Ensure all glassware is flame-dried and use anhydrous solvents. wurtz_q1->wurtz_a1_no No wurtz_a1_yes Check for elimination side products (propene). Optimize temperature (gentle reflux). wurtz_q1->wurtz_a1_yes Yes grignard_q1 Which step has low yield? grignard->grignard_q1 grignard_s1 Step 1: Alcohol Formation grignard_q1->grignard_s1 grignard_s2 Step 2: Reduction grignard_q1->grignard_s2 grignard_s1_sol Check Grignard initiation (use Iodine). Ensure anhydrous conditions. Slow addition of ketone. grignard_s1->grignard_s1_sol grignard_s2_sol Confirm dehydration to alkene is complete before hydrogenation. grignard_s2->grignard_s2_sol hydrogenation_q1 Reaction slow or incomplete? hydrogenation->hydrogenation_q1 hydrogenation_a1 Use fresh/active catalyst. Check for catalyst poisons in substrate. Increase H2 pressure. hydrogenation_q1->hydrogenation_a1

Caption: Troubleshooting decision tree for low yield in 2,3-dimethylbutane synthesis.

References

Technical Support Center: Overcoming Steric Hindrance in Reactions with 2,3-Dimethylbutyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in chemical reactions involving the sterically demanding 2,3-dimethylbutyl group.

Section 1: Ether Synthesis with Sterically Hindered Alcohols

The this compound group, particularly when the point of attachment is a tertiary carbon (e.g., in 2,3-dimethyl-2-butanol), presents significant steric challenges for traditional ether synthesis methods like the Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my Williamson ether synthesis failing or giving a low yield when using 2,3-dimethyl-2-butanol?

A1: The Williamson ether synthesis proceeds via an S(_N)2 mechanism, which is highly sensitive to steric hindrance at the electrophilic carbon.[1][2][3] When using a tertiary alcohol like 2,3-dimethyl-2-butanol, you would form the tertiary alkoxide. For the reaction to proceed, this bulky nucleophile would need to attack an alkyl halide. If the alkyl halide is anything other than methyl or a primary halide, the reaction is likely to fail. Conversely, if you attempt to use a this compound halide (a tertiary halide), the reaction with even a simple alkoxide will predominantly lead to an E2 elimination product (an alkene) rather than the desired ether, because the alkoxide will act as a base rather than a nucleophile.[4][5]

Q2: What are the primary side products I should expect in a Williamson ether synthesis with a bulky substrate like a this compound halide?

A2: The primary side product will be the alkene resulting from E2 elimination.[4] With a tertiary alkyl halide, such as 1-bromo-2,3-dimethylbutane, and a strong base/nucleophile like an alkoxide, the E2 pathway is heavily favored over the S(_N)2 pathway.

Q3: Are there any modifications to the Williamson ether synthesis that can improve the yield for hindered substrates?

A3: While the Williamson ether synthesis is generally not ideal for tertiary alcohols, some strategies can be attempted, though success is not guaranteed. Using a polar aprotic solvent like DMSO has been shown to increase the rate of Williamson ether synthesis.[2] Additionally, using a milder base like silver oxide (Ag(_2)O) can sometimes be effective, as it allows the reaction to proceed without pre-forming the highly basic alkoxide.[6][7] However, for a substrate as hindered as 2,3-dimethyl-2-butanol, alternative methods are strongly recommended.

Troubleshooting Guide: Low Yield in Hindered Ether Synthesis
Problem Possible Cause Suggested Solution Rationale
Low to no ether product, starting material recovered Reaction conditions not forcing enough for the sterically hindered substrate.Consider an alternative to the Williamson ether synthesis, such as the Mitsunobu reaction.[8][9]The Mitsunobu reaction proceeds through a different mechanism that is less sensitive to steric hindrance and avoids the use of a strongly basic alkoxide.
Alkene is the major product E2 elimination is outcompeting the S(_N)2 reaction.If Williamson synthesis must be used, ensure the alkyl halide is primary and the bulky group is on the alcohol. If the bulky group is on the halide, this pathway is not viable.Tertiary alkyl halides strongly favor elimination with strong bases.[4]
Slow reaction rate Steric hindrance is slowing down the S(_N)2 reaction.The use of sonication in conjunction with high concentrations has been shown to dramatically increase the rate of reactions with sterically hindered substrates.[8]Sonication can help to overcome the activation energy barrier imposed by steric hindrance.
Alternative Method: The Mitsunobu Reaction

For the synthesis of sterically hindered ethers, the Mitsunobu reaction is a powerful alternative to the Williamson ether synthesis.[9][10] It allows for the coupling of an alcohol with a nucleophile (in this case, a phenol (B47542) or another alcohol) under milder, non-basic conditions.

This protocol is adapted from a procedure for the synthesis of sterically hindered neopentyl aryl ethers.[8]

  • Preparation: To a solution of the phenol (1.0 eq), the sterically hindered alcohol (e.g., 2,3-dimethyl-2-butanol, 1.5 eq), and triphenylphosphine (B44618) (PPh(_3), 1.5 eq) in anhydrous THF (0.5 M), add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC. For very hindered substrates, extended reaction times (up to 7 days) may be necessary.[8]

  • Work-up: Quench the reaction with water and extract with diethyl ether. Wash the organic layer with 2M NaOH and brine, then dry over anhydrous Na(_2)SO(_4).

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

G cluster_0 Williamson Ether Synthesis cluster_1 Mitsunobu Reaction a Hindered Alcohol (e.g., 2,3-dimethyl-2-butanol) c Bulky Alkoxide a->c Deprotonation b Strong Base (e.g., NaH) e Ether (Low Yield) c->e SN2 Attack g Alkene (Major Product) c->g E2 Elimination d Primary Alkyl Halide d->e f Tertiary Alkyl Halide f->g h Hindered Alcohol k Phosphonium Intermediate h->k Activation i Phenol/Acidic Nucleophile l Ether (Higher Yield) i->l SN2 Attack j PPh3, DEAD/DIAD j->k k->l

Caption: Comparison of Williamson and Mitsunobu pathways for hindered ether synthesis.

Section 2: Carbon-Carbon Bond Formation

Forming C-C bonds with the this compound group often involves Grignard reagents or cross-coupling reactions. Both can be challenging due to steric hindrance.

Frequently Asked Questions (FAQs)

Q1: My Grignard reagent formation with this compound bromide is sluggish or fails to initiate. What can I do?

A1: The formation of Grignard reagents can be difficult to initiate.[11] Ensure all glassware is flame-dried and solvents are anhydrous.[12] The magnesium surface can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909).[12] Using highly reactive Rieke magnesium can also be beneficial.[12] For sterically hindered alkyl halides, the use of "Turbo-Grignard" reagents, which include LiCl, can aid in the formation and subsequent reactivity.[13]

Q2: I have successfully formed the 2,3-dimethylbutylmagnesium bromide, but it gives low yields in reactions with ketones. Why?

A2: Sterically hindered Grignard reagents can act as bases rather than nucleophiles, leading to enolization of the ketone and recovery of the starting material upon workup.[13] Additionally, the bulky Grignard reagent may have difficulty accessing the electrophilic carbonyl carbon.

Q3: What cross-coupling methods are suitable for creating a C-C bond with a this compound group?

A3: Kumada and Negishi couplings are well-suited for this purpose. The Kumada coupling utilizes a Grignard reagent, while the Negishi coupling uses an organozinc reagent, which can be more tolerant of other functional groups.[14][15] For these reactions, the choice of catalyst and ligand is critical. Bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands on a palladium or nickel catalyst are often required to facilitate the reaction with sterically demanding substrates.[16][17]

Troubleshooting Guide: C-C Bond Formation

G start Low Yield with This compound Grignard q1 Was the Grignard reagent successfully formed and titrated? start->q1 sol1 Troubleshoot Grignard formation: - Use iodine or 1,2-dibromoethane for activation. - Use Rieke Mg or add LiCl. - Ensure strictly anhydrous conditions. q1->sol1 No q2 Is the ketone starting material recovered after workup? q1->q2 Yes sol2 Enolization is likely occurring. - Use a less hindered ketone if possible. - Lower the reaction temperature. - Consider an alternative coupling method. q2->sol2 Yes sol3 Steric hindrance is preventing addition. - Use a more reactive electrophile. - Switch to a Kumada or Negishi coupling. q2->sol3 No

Caption: Decision tree for troubleshooting low-yielding Grignard reactions.

Alternative Method: Kumada Coupling

The Kumada coupling provides a catalytic route to C-C bond formation with Grignard reagents, which can be more efficient than direct addition to hindered electrophiles.

This protocol is based on a cobalt-catalyzed Kumada coupling of aryl Grignard reagents with sterically encumbered alkyl halides, such as neopentyl chloride.[18]

  • Catalyst Preparation: In a glovebox, to a vial, add Co(acac)(_3) (5 mol %) and the phosphine ligand (e.g., a P,N ligand, 5.5 mol %). Add THF to form the precatalyst solution.

  • Reaction Setup: In a separate vial, add the alkyl halide (e.g., 1-chloro-2,3-dimethylbutane (B13173948), 1.0 eq) and the precatalyst solution.

  • Reaction: Add the aryl Grignard reagent (1.2 eq) to the vial containing the alkyl halide and catalyst. Stir at room temperature for 12-24 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous NH(_4)Cl. Extract with an organic solvent, dry, and concentrate. Purify by column chromatography.

Section 3: Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but it can be challenging with sterically hindered amines or aryl halides.

Frequently Asked Questions (FAQs)

Q1: I am attempting a Buchwald-Hartwig amination with 2,3-dimethylbutylamine, but the reaction is very slow. What can I do?

A1: For sterically hindered primary amines, the choice of ligand is crucial.[7][19][20] Bulky, electron-rich biaryl phosphine ligands, such as XPhos or BrettPhos, are often necessary to promote the reaction. These ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[21]

Quantitative Data: Ligand Effects in Buchwald-Hartwig Amination (Analogous Systems)
Aryl HalideAmineLigandCatalyst Loading (mol %)Temp (°C)Time (h)Yield (%)
4-chlorotolueneAdamantylamineBrettPhos1.5100298
4-chlorotolueneAdamantylamineXPhos1.5100296
2-bromotolueneNeopentylamineRuPhos2.0801895

Data adapted from studies on Buchwald-Hartwig amination with sterically hindered amines.

G pd0 Pd(0)L2 pd2_oa L(Ar)Pd(II)(X) pd0->pd2_oa Oxidative Addition (Ar-X) pd2_am L(Ar)Pd(II)(NHR2) pd2_oa->pd2_am Ligand Exchange (HNR2, Base) pd2_am->pd0 product Ar-NR2 pd2_am->product Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Section 4: Friedel-Crafts Alkylation

The Friedel-Crafts alkylation with a this compound halide is prone to carbocation rearrangements, which can lead to a mixture of products.

Frequently Asked Questions (FAQs)

Q1: I am trying to perform a Friedel-Crafts alkylation with 1-chloro-2,3-dimethylbutane and benzene, but I am getting an unexpected product. What is happening?

A1: Friedel-Crafts alkylations proceed through a carbocation intermediate.[22][23][24] Primary and secondary carbocations are susceptible to rearrangement to form more stable carbocations. In the case of 1-chloro-2,3-dimethylbutane, the initially formed secondary carbocation will likely undergo a hydride shift to form a more stable tertiary carbocation, leading to the product with a different substitution pattern on the aromatic ring.[25][26]

G start 1-chloro-2,3-dimethylbutane + AlCl3 primary_carbocation Initial Secondary Carbocation start->primary_carbocation rearrangement Hydride Shift primary_carbocation->rearrangement tertiary_carbocation More Stable Tertiary Carbocation rearrangement->tertiary_carbocation benzene_attack Benzene Attack tertiary_carbocation->benzene_attack product Rearranged Alkylated Product benzene_attack->product

Caption: Pathway showing carbocation rearrangement in a Friedel-Crafts reaction.

Q2: How can I avoid carbocation rearrangements in Friedel-Crafts reactions?

A2: To avoid rearrangements, you can use Friedel-Crafts acylation followed by a reduction of the ketone (e.g., Clemmensen or Wolff-Kishner reduction).[23] The acylium ion intermediate in Friedel-Crafts acylation is resonance-stabilized and does not rearrange. This two-step process will yield the desired linear alkylated product.

References

Technical Support Center: Carbocation Rearrangement of 2,3-Dimethylbutyl Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering carbocation rearrangements with 2,3-dimethylbutyl intermediates.

Frequently Asked Questions (FAQs)

Q1: We are attempting to synthesize 3,3-dimethyl-2-butanol (B106058) via acid-catalyzed hydration of 3,3-dimethyl-1-butene (B1661986), but the primary product observed is 2,3-dimethyl-2-butanol (B1346969). Why is this happening?

A1: This is a classic example of a carbocation rearrangement. In the presence of an acid catalyst, the initial protonation of the double bond in 3,3-dimethyl-1-butene forms a secondary carbocation. This secondary carbocation is unstable and rapidly rearranges to a more stable tertiary carbocation via a 1,2-methyl shift. The subsequent attack by water on this rearranged carbocation leads to the formation of 2,3-dimethyl-2-butanol as the major product.[1][2][3][4] Any reaction that proceeds through a carbocation intermediate is susceptible to such rearrangements if a more stable carbocation can be formed.[5][6]

Q2: What reaction conditions favor this carbocation rearrangement?

A2: Conditions that promote the formation and lifetime of a carbocation will favor rearrangement. These include:

  • Strongly acidic conditions: Necessary to generate the initial carbocation.

  • Protic solvents: Solvents like water can stabilize the carbocation intermediate, allowing time for rearrangement.

  • Elevated temperatures: Can provide the activation energy for the methyl shift to occur.

Q3: How can we prevent or minimize the formation of the rearranged product, 2,3-dimethyl-2-butanol?

A3: To obtain the unrearranged product, 3,3-dimethyl-2-butanol, you need to employ a synthetic route that avoids the formation of a free carbocation intermediate. Two highly effective methods for this are:

  • Oxymercuration-Demercuration: This two-step process adds water across the double bond with Markovnikov regioselectivity but proceeds through a bridged mercurinium ion intermediate, which prevents rearrangement.[7][8][9]

  • Hydroboration-Oxidation: This method also avoids a carbocation intermediate and results in the anti-Markovnikov addition of water. For the synthesis of 3,3-dimethyl-2-butanol from 3,3-dimethyl-1-butene, this would not yield the desired product but is a crucial technique for producing the isomeric 3,3-dimethyl-1-butanol (B44104).[10][11][12][13][14]

Q4: Is there a way to control the product ratio between the rearranged and unrearranged products in the acid-catalyzed reaction?

A4: While completely preventing rearrangement in an acid-catalyzed hydration is challenging, you may be able to influence the product ratio to a limited extent by modifying the reaction conditions. Lowering the reaction temperature can sometimes disfavor the rearrangement by reducing the available energy to overcome the activation barrier for the methyl shift. However, for obtaining the unrearranged product with high purity, switching to a non-carbocation-mediated reaction is the recommended approach.

Troubleshooting Guide

Issue: Unexpected formation of 2,3-dimethyl-2-butanol when 3,3-dimethyl-2-butanol is the target.

Root Cause: Formation and subsequent rearrangement of a this compound carbocation intermediate.

Solutions:

Carbocation_Rearrangement_Troubleshooting cluster_problem Problem cluster_cause Underlying Cause cluster_solutions Recommended Solutions (Avoid Carbocation) Problem Observed Product: 2,3-Dimethyl-2-butanol (Rearranged) Cause Acid-Catalyzed Hydration (via Carbocation Intermediate) Problem->Cause is formed by Sol1 Oxymercuration-Demercuration (Markovnikov, No Rearrangement) Cause->Sol1 Replace with Sol2 Hydroboration-Oxidation (Anti-Markovnikov, No Rearrangement) Cause->Sol2 Replace with

Caption: Troubleshooting logic for preventing this compound carbocation rearrangement.

Data Presentation: Comparison of Hydration Methods for 3,3-Dimethyl-1-butene

MethodReagentsIntermediateRegioselectivityRearrangementMajor ProductEstimated Yield of 3,3-dimethyl-2-butanol
Acid-Catalyzed Hydration H₂O, H₂SO₄ (cat.)Secondary CarbocationMarkovnikovYes (1,2-methyl shift)2,3-Dimethyl-2-butanolLow to negligible
Oxymercuration-Demercuration 1. Hg(OAc)₂, H₂O/THF2. NaBH₄Mercurinium IonMarkovnikovNo3,3-Dimethyl-2-butanolHigh
Hydroboration-Oxidation 1. BH₃·THF2. H₂O₂, NaOHOrganoboraneAnti-MarkovnikovNo3,3-Dimethyl-1-butanolNot applicable

Experimental Protocols

Protocol 1: Oxymercuration-Demercuration of 3,3-Dimethyl-1-butene (to prevent rearrangement)

This protocol is a general procedure and may need optimization.

Objective: To synthesize 3,3-dimethyl-2-butanol from 3,3-dimethyl-1-butene, avoiding carbocation rearrangement.

Materials:

Procedure:

Part A: Oxymercuration

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve mercuric acetate in a 1:1 mixture of anhydrous THF and deionized water.

  • Cool the solution in an ice bath.

  • Slowly add 3,3-dimethyl-1-butene to the stirred solution.

  • Remove the ice bath and stir the mixture at room temperature for 30-60 minutes, or until the reaction is complete (monitored by TLC or GC).

Part B: Demercuration

  • Cool the reaction mixture again in an ice bath.

  • Slowly and carefully add the 3 M NaOH solution.

  • In a separate flask, prepare a solution of 0.5 M NaBH₄ in 3 M NaOH. Add this solution dropwise to the reaction mixture. This step is exothermic and may produce gas; ensure adequate venting.

  • Stir the mixture for 1-2 hours at room temperature. A black precipitate of mercury metal will form.

Work-up and Purification:

  • Transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purify the crude product by fractional distillation to obtain 3,3-dimethyl-2-butanol.

Protocol 2: Hydroboration-Oxidation of 3,3-Dimethyl-1-butene (for anti-Markovnikov addition)

This protocol is a general procedure and may need optimization.

Objective: To synthesize 3,3-dimethyl-1-butanol from 3,3-dimethyl-1-butene.

Materials:

  • 3,3-Dimethyl-1-butene

  • 1.0 M Borane-tetrahydrofuran complex (BH₃·THF) solution

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Part A: Hydroboration

  • In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place the 3,3-dimethyl-1-butene and dissolve it in anhydrous THF.

  • Cool the flask in an ice bath.

  • Slowly add the 1.0 M BH₃·THF solution dropwise from the dropping funnel.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

Part B: Oxidation

  • Cool the flask again in an ice bath.

  • Slowly and carefully add the 3 M NaOH solution.

  • Very slowly, add the 30% H₂O₂ solution dropwise. This step is highly exothermic; maintain the temperature below 40 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for at least 1 hour. The mixture may be gently heated to ensure the completion of the oxidation.

Work-up and Purification:

  • Transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purify the crude product by fractional distillation to obtain 3,3-dimethyl-1-butanol.

References

Side reactions associated with the 2,3-Dimethylbutyl group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for side reactions associated with the 2,3-dimethylbutyl group. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand unexpected outcomes in their experiments involving this sterically hindered moiety.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with compounds containing a this compound group?

A1: The this compound group is notable for its significant steric bulk and the potential for carbocation rearrangements. The two most prevalent side reactions are:

  • Rearrangement Reactions: Substrates that can form a carbocation at the carbon adjacent to the quaternary center of the this compound group are highly prone to 1,2-methyl shifts to form a more stable tertiary carbocation. This is a type of Wagner-Meerwein rearrangement.[1][2]

  • Elimination Reactions: In elimination reactions, such as the dehydrohalogenation of 2-halo-2,3-dimethylbutanes, the ratio of Zaitsev (more substituted alkene) to Hofmann (less substituted alkene) products is highly dependent on the steric hindrance of the base used.[3][4][5]

Q2: Why am I getting a rearranged product in my reaction?

A2: If your reaction proceeds through a carbocation intermediate, the formation of a rearranged product is highly likely. The initial secondary carbocation can rearrange to a more stable tertiary carbocation via a 1,2-methyl shift.[1][2] This is often the thermodynamic driving force of the reaction, leading to the rearranged product as the major isomer.

Q3: How does the choice of base affect elimination reactions with this compound substrates?

A3: Due to the steric hindrance around the this compound group, the choice of base is critical in determining the major alkene product. Small, non-hindered bases favor the thermodynamically more stable Zaitsev product. In contrast, bulky bases will preferentially abstract the more accessible proton, leading to the Hofmann product as the major isomer.[3][5]

Troubleshooting Guides

Issue 1: Unexpected Rearranged Product Formation

Symptom: You are performing a reaction, such as the addition of an acid (e.g., HCl) to a substrate like 3,3-dimethyl-1-butene, and the major product is not the one expected from direct addition, but rather a rearranged isomer (e.g., 2-chloro-2,3-dimethylbutane (B1595545) instead of 3-chloro-2,2-dimethylbutane).[1][6]

Cause: The reaction proceeds through a carbocation intermediate. The initially formed secondary carbocation undergoes a 1,2-methyl shift to form a more stable tertiary carbocation, which then reacts with the nucleophile.

Troubleshooting Steps:

  • Confirm the Reaction Mechanism: Ascertain if your reaction conditions favor a carbocation pathway (e.g., SN1, E1, or electrophilic addition).

  • Modify Reaction Conditions: To minimize rearrangement, consider reaction pathways that avoid the formation of a free carbocation. For example, using a less polar solvent or a stronger nucleophile might favor an SN2 mechanism if applicable. However, for electrophilic additions, carbocation formation is often unavoidable.

  • Alternative Synthetic Routes: If rearrangement is persistent and undesirable, a different synthetic strategy that does not generate a carbocation at that specific position should be devised.

Experimental Protocol: Acid-Catalyzed Hydration of 3,3-Dimethyl-1-Butene

This experiment demonstrates the formation of a rearranged product.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 3,3-dimethyl-1-butene.

  • Reagent Addition: Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or phosphoric acid) in water.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by gas chromatography (GC).

  • Workup: Once the reaction is complete, neutralize the acid with a weak base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, and purify by distillation or column chromatography.

  • Analysis: Analyze the product mixture by GC-MS and NMR to identify the major product as 2,3-dimethyl-2-butanol, the rearranged product.[7]

Issue 2: Unfavorable Alkene Isomer Ratio in an Elimination Reaction

Symptom: You are performing an E2 elimination on a 2-halo-2,3-dimethylbutane substrate and obtaining a mixture of 2,3-dimethyl-1-butene (B117154) (Hofmann product) and 2,3-dimethyl-2-butene (B165504) (Zaitsev product), with an undesirable ratio of the two isomers.[3][8]

Cause: The regioselectivity of the elimination is highly sensitive to the steric bulk of the base employed.

Troubleshooting Steps:

  • To favor the Zaitsev product (2,3-dimethyl-2-butene): Use a small, non-hindered base such as sodium ethoxide or sodium methoxide (B1231860) in ethanol (B145695) or methanol, respectively.[3]

  • To favor the Hofmann product (2,3-dimethyl-1-butene): Employ a bulky, sterically hindered base like potassium tert-butoxide in tert-butanol (B103910). The large size of the base makes it difficult to access the internal proton required for Zaitsev elimination, thus it preferentially removes the more accessible terminal proton.[3][5]

Experimental Protocol: Elimination of 2-Bromo-2,3-Dimethylbutane (B3344068)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-2,3-dimethylbutane in the appropriate alcohol solvent (ethanol for ethoxide, tert-butanol for tert-butoxide).

  • Base Addition: Add the chosen base (sodium ethoxide or potassium tert-butoxide) to the solution.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture, add water, and extract the alkene products with a low-boiling organic solvent like pentane.

  • Analysis: Carefully remove the solvent and analyze the product ratio using GC or ¹H NMR spectroscopy.

Data Presentation

Table 1: Product Distribution in the Elimination of 2-Bromo-2,3-Dimethylbutane

BaseBase StructureSolvent2,3-dimethyl-1-butene (Hofmann)2,3-dimethyl-2-butene (Zaitsev)Reference
Sodium MethoxideCH₃O⁻Na⁺Methanol20%80%[3]
Potassium tert-Butoxide(CH₃)₃CO⁻K⁺tert-Butanol75%25%[3]

Visualizations

Carbocation_Rearrangement cluster_start Starting Material & Initial Carbocation cluster_rearrangement Rearrangement cluster_products Products 3_3_dimethyl_1_butene 3,3-Dimethyl-1-butene Secondary_Carbocation Secondary Carbocation (Less Stable) 3_3_dimethyl_1_butene->Secondary_Carbocation + H⁺ Tertiary_Carbocation Tertiary Carbocation (More Stable) Secondary_Carbocation->Tertiary_Carbocation 1,2-Methyl Shift Minor_Product Minor Product (3-chloro-2,2-dimethylbutane) Secondary_Carbocation->Minor_Product + Cl⁻ Major_Product Major Product (2-chloro-2,3-dimethylbutane) Tertiary_Carbocation->Major_Product + Cl⁻

Caption: Carbocation rearrangement in the addition of HCl to 3,3-dimethyl-1-butene.

Elimination_Pathway cluster_small_base Small Base (e.g., Ethoxide) cluster_bulky_base Bulky Base (e.g., tert-Butoxide) Substrate 2-Bromo-2,3-dimethylbutane Zaitsev Zaitsev Product (2,3-dimethyl-2-butene) Major Substrate->Zaitsev Favored Hofmann_1 Hofmann Product (2,3-dimethyl-1-butene) Minor Substrate->Hofmann_1 Hofmann_2 Hofmann Product (2,3-dimethyl-1-butene) Major Substrate->Hofmann_2 Favored due to Steric Hindrance Zaitsev_2 Zaitsev Product (2,3-dimethyl-2-butene) Minor Substrate->Zaitsev_2

References

Technical Support Center: Purification of 2,3-Dimethylbutyl Substituted Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of products containing the sterically demanding 2,3-dimethylbutyl substituent.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying compounds with a this compound group?

The bulky and branched nature of the this compound group introduces significant steric hindrance. This can lead to several purification challenges:

  • Reduced Solubility: The bulky alkyl group can disrupt crystal lattice packing, often leading to lower solubility in common crystallization solvents and a higher tendency for the compound to "oil out" instead of forming crystals.

  • Similar Polarity to Impurities: Byproducts with slightly different alkyl chain lengths or branching can have very similar polarities to the target compound, making chromatographic separation difficult.[1]

  • Weak Interactions with Stationary Phases: The steric bulk can shield more polar functional groups within the molecule, leading to weaker interactions with polar stationary phases like silica (B1680970) gel and resulting in poor retention and separation during column chromatography.[2]

  • Increased Lipophilicity: The this compound group significantly increases the lipophilicity of a molecule, which will influence its behavior in both normal-phase and reverse-phase chromatography.

Q2: Which purification techniques are most effective for this compound substituted compounds?

The most common and effective techniques are:

  • Column Chromatography (Normal and Reverse-Phase): This is a versatile method for separating mixtures based on polarity.[3] For sterically hindered compounds, optimization of the stationary and mobile phases is crucial.

  • Recrystallization: Ideal for purifying solid compounds, especially for removing small amounts of impurities.[4] However, finding a suitable solvent system can be challenging due to the compound's unique solubility properties.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Offers higher resolution for difficult separations of isomers or closely related impurities that are challenging to separate by standard column chromatography.[5]

Q3: How does the this compound group affect the choice of solvent for recrystallization?

The bulky group often leads to a preference for non-polar or moderately polar solvents. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[6] Due to the lipophilic nature of the this compound group, you may need to explore solvent mixtures, such as hexane/ethyl acetate (B1210297) or toluene/heptane, to achieve the desired solubility profile.

Q4: My compound is an oil and won't crystallize. What can I do?

"Oiling out" is a common problem with bulky molecules.[1] Here are some strategies to induce crystallization:

  • Solvent System Modification: Try a less polar solvent or a solvent mixture.

  • Slow Evaporation: Dissolve the oil in a volatile solvent and allow it to evaporate slowly in a loosely covered container.

  • Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites.[7]

  • Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the cooled, saturated solution.

Q5: During column chromatography, my this compound substituted product elutes very quickly with poor separation. How can I improve this?

This is likely due to the steric shielding of polar functional groups. To improve retention and separation:

  • Decrease Mobile Phase Polarity: Use a less polar solvent system to increase the compound's affinity for the stationary phase (in normal-phase chromatography).

  • Use a Less Active Stationary Phase: Consider using alumina (B75360) instead of silica gel, or a deactivated silica gel.

  • Employ Gradient Elution: Start with a non-polar mobile phase and gradually increase the polarity. This can help to resolve compounds with similar Rf values.[8]

  • Consider Reverse-Phase Chromatography: If your compound has sufficient polarity, reverse-phase chromatography (e.g., with a C18 column) can be an effective alternative, as the separation is based on hydrophobicity.

Troubleshooting Guides

Recrystallization Troubleshooting
ProblemPossible CauseSuggested Solution
"Oiling Out" The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Use a lower-boiling point solvent. Use a larger volume of solvent. Try a mixed solvent system where the compound is very soluble in one and poorly soluble in the other.
No Crystal Formation The solution is not sufficiently saturated. The compound is highly soluble in the chosen solvent at all temperatures.Reduce the amount of solvent by evaporation. Try a different solvent in which the compound is less soluble. Induce crystallization by scratching the flask or adding a seed crystal.[1]
Low Recovery Too much solvent was used. Premature crystallization during hot filtration. The solution was not cooled sufficiently.Concentrate the mother liquor and cool again to recover more product. Ensure the filtration apparatus is pre-heated. Cool the solution in an ice bath after it has reached room temperature.
Impure Crystals Crystallization occurred too rapidly, trapping impurities. The chosen solvent does not effectively differentiate between the product and impurities.Allow the solution to cool more slowly. Perform a second recrystallization. Screen for a more selective solvent system.
Column Chromatography Troubleshooting
ProblemPossible CauseSuggested Solution
Poor Separation Incorrect mobile phase polarity. Column overloading. Improperly packed column.Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a target Rf of 0.2-0.4. Use a larger column or less sample. Ensure the column is packed uniformly without cracks or air bubbles.
Tailing Peaks Strong interaction between the compound and the stationary phase (e.g., acidic compounds on silica). The compound is not stable on the stationary phase.Add a small amount of a modifier to the mobile phase (e.g., triethylamine (B128534) for basic compounds, acetic acid for acidic compounds). Use a deactivated stationary phase.[8]
Compound Won't Elute The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution).
Cracked Column Bed The solvent polarity was changed too drastically. The column ran dry.Use a gradual solvent gradient. Always keep the silica bed covered with solvent.

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization of a this compound Substituted Ketone (Hypothetical Data)

Objective: To identify a suitable solvent or solvent system for the recrystallization of a hypothetical solid, "this compound-phenyl ketone."

Methodology:

  • Place approximately 20-30 mg of the crude solid into several test tubes.

  • To each tube, add a different solvent (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol) dropwise at room temperature until the solid just dissolves. Record the solubility at room temperature.

  • If the solid is insoluble or sparingly soluble at room temperature, heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. An ideal solvent will show low solubility at room temperature and high solubility when hot, with good crystal formation upon cooling.

Hypothetical Results:

SolventSolubility at 25°CSolubility at 70°CCrystal Formation on Cooling
HexaneSparingly SolubleSolubleGood, well-defined crystals
TolueneSolubleVery SolublePoor, few crystals formed
Ethyl AcetateVery SolubleVery SolubleNo crystals
AcetoneVery SolubleVery SolubleNo crystals
EthanolSparingly SolubleSolubleOiled out
MethanolInsolubleSparingly SolubleFine powder precipitated
Protocol 2: Flash Column Chromatography of a this compound Substituted Ester

Objective: To purify a crude ester containing a this compound group from less polar and more polar impurities.

Methodology:

  • TLC Analysis: Develop a TLC method to determine the optimal mobile phase. Test various ratios of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate). The ideal system should give the target compound an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pack a glass column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel.

  • Elution: Begin eluting with the mobile phase determined from the TLC analysis. Apply gentle air pressure to maintain a steady flow rate.

  • Fraction Collection: Collect the eluent in fractions (e.g., 10-20 mL per test tube).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified ester.

Visualizations

Recrystallization_Troubleshooting start Crude Solid dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Cool Slowly dissolve->cool crystals Pure Crystals Form cool->crystals Success oil_out Oils Out cool->oil_out Problem no_crystals No Crystals Form cool->no_crystals Problem filter Filter and Dry crystals->filter product Purified Product filter->product solution1 Use Lower Boiling Point Solvent oil_out->solution1 solution2 Reduce Solvent / Scratch / Seed no_crystals->solution2 solution1->dissolve solution2->cool

Caption: Troubleshooting workflow for common recrystallization issues.

Column_Chromatography_Workflow start Crude Mixture tlc 1. TLC Analysis (Optimize Mobile Phase) start->tlc pack 2. Pack Column (Silica Gel Slurry) tlc->pack load 3. Load Sample pack->load elute 4. Elute with Mobile Phase load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions (TLC) collect->analyze troubleshoot Poor Separation? analyze->troubleshoot combine 7. Combine Pure Fractions evaporate 8. Evaporate Solvent combine->evaporate product Purified Product evaporate->product troubleshoot->combine No re_optimize Adjust Mobile Phase Polarity / Gradient troubleshoot->re_optimize Yes re_optimize->tlc

Caption: Standard workflow for purifying a compound via column chromatography.

References

Technical Support Center: Enhancing Selectivity in Reactions with the 2,3-Dimethylbutyl Moiety

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving high selectivity in chemical reactions involving the sterically demanding 2,3-dimethylbutyl moiety.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high selectivity in reactions involving the this compound group so challenging?

A1: The this compound group presents a significant steric hindrance due to its bulky and branched nature. This steric bulk can impede the approach of reagents to the reactive center, leading to a variety of selectivity issues, including:

  • Low Diastereoselectivity: The bulky group can hinder the formation of a well-organized transition state, which is crucial for high diastereoselectivity. This often results in the formation of nearly equal amounts of diastereomers.

  • Poor Regioselectivity: In reactions with multiple potential reaction sites, the steric hindrance of the this compound group can prevent the reagent from accessing the desired site, leading to reactions at less hindered, but incorrect, positions.

  • Reduced Reaction Rates: The steric hindrance can significantly slow down reaction rates, sometimes to the point where the reaction does not proceed to completion under standard conditions.

Q2: How can I determine the diastereomeric ratio (d.r.) of my product mixture containing a this compound group?

A2: The most common and reliable method for determining the diastereomeric ratio is high-field Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[1][2][3] Diastereomers are different compounds and should have distinct chemical shifts for at least some of their protons.

Procedure for d.r. Determination by ¹H NMR:

  • Acquire a high-resolution ¹H NMR spectrum of the purified or crude reaction mixture.

  • Identify well-resolved signals corresponding to a specific proton (e.g., a methine or a methyl group) that is in a different chemical environment in each diastereomer.

  • Carefully integrate the area under these distinct signals.

  • The ratio of the integrals directly corresponds to the diastereomeric ratio of the products.[2][3]

For complex spectra with overlapping signals, advanced NMR techniques such as 2D NMR (e.g., COSY, HSQC) or chiral High-Performance Liquid Chromatography (HPLC) may be necessary.[1] The use of chiral derivatizing agents can also help to resolve signals in NMR spectra.[1]

Troubleshooting Guides

Guide 1: Poor Diastereoselectivity in Aldol (B89426) Reactions

Problem: Your aldol reaction involving a substrate with a this compound chiral auxiliary is resulting in a low diastereomeric ratio (e.g., close to 1:1).

Potential CauseTroubleshooting StepExpected Outcome
Incorrect Enolate Geometry The geometry of the enolate (Z vs. E) is critical for facial selectivity.[4] For many chiral auxiliaries, the formation of the Z-enolate is preferred for high diastereoselectivity. Use a bulky base like Lithium Diisopropylamide (LDA) in a coordinating solvent like Tetrahydrofuran (THF) at low temperatures (-78 °C) to favor the kinetic formation of the Z-enolate.Increased proportion of the desired diastereomer.
Suboptimal Lewis Acid The choice of Lewis acid is crucial for creating a rigid, chelated transition state.[5] Different Lewis acids have varying coordinating abilities and steric bulk. Screen a range of Lewis acids such as TiCl₄, SnCl₄, or BF₃·OEt₂. Stoichiometric amounts are often required.Identification of a Lewis acid that enforces a more organized transition state, leading to higher diastereoselectivity.
Reaction Temperature Too High Higher temperatures can provide enough energy to overcome the small energy difference between the diastereomeric transition states, leading to a loss of selectivity.[5]Lowering the reaction temperature (e.g., to -78 °C or lower) will favor the transition state with the lower activation energy, thus increasing the diastereomeric ratio.
Steric Clash with Electrophile The steric bulk of the aldehyde may be interfering with the facial bias of the chiral auxiliary.If possible, use a less sterically demanding aldehyde. If the aldehyde cannot be changed, focus on optimizing the enolate formation and Lewis acid to maximize the rigidity of the transition state.
Guide 2: Low Yield and/or Poor Selectivity in Asymmetric Alkylation

Problem: An attempt to alkylate an enolate bearing a this compound-containing chiral auxiliary results in low yield and a mixture of diastereomers.

Potential CauseTroubleshooting StepExpected Outcome
Incomplete Enolate Formation Insufficiently strong base or short reaction time can lead to a low concentration of the enolate, resulting in unreacted starting material and potential side reactions.Use a stronger base (e.g., LDA, LiHMDS) and ensure a sufficient deprotonation time (typically 1-2 hours at -78 °C).[6]
Poor Nucleophilicity of the Enolate The steric hindrance from the this compound group can reduce the nucleophilicity of the enolate, leading to a slow reaction.Consider changing the counterion of the enolate. For example, sodium enolates are often more reactive than lithium enolates and may allow for alkylation at lower temperatures, which can improve selectivity.[6]
Unfavorable Solvent The solvent can affect the aggregation state and reactivity of the enolate.Use a polar aprotic and coordinating solvent like THF to improve enolate solubility and reactivity.
Low Reactivity of the Electrophile Sterically hindered enolates often require more reactive electrophiles.Use a more reactive alkylating agent, such as an alkyl iodide or triflate, instead of a bromide or chloride.

Experimental Protocols

Protocol 1: General Procedure for a Diastereoselective Aldol Reaction with a this compound-Derived Chiral Auxiliary

This protocol is a general guideline and may require optimization for specific substrates.

1. Enolate Formation:

  • To a flame-dried, three-necked flask under an argon atmosphere, add a solution of the N-acyl imide (1.0 eq.) derived from the this compound-containing chiral auxiliary in anhydrous THF (0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 eq.) in THF dropwise.

  • Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

2. Aldol Addition:

  • To the enolate solution at -78 °C, add a solution of the desired aldehyde (1.2 eq.) in anhydrous THF dropwise.

  • Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

3. Work-up and Analysis:

  • Allow the mixture to warm to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy.

  • Purify the major diastereomer by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Asymmetric Alkylation of an Enolate with a this compound Moiety

1. Enolate Formation:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the chiral amide or imide (1.0 eq.) in anhydrous THF (0.1 M).

  • Cool the solution to -78 °C.

  • Slowly add a strong base such as LDA or LiHMDS (1.1 eq.) and stir for 1-2 hours at -78 °C.

2. Alkylation:

  • Add the alkylating agent (e.g., alkyl iodide, 1.2 eq.) dropwise to the enolate solution at -78 °C.

  • Continue stirring at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

3. Work-up and Purification:

  • Quench the reaction at low temperature with saturated aqueous NH₄Cl.

  • Warm the mixture to room temperature and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Determine the diastereomeric ratio by ¹H NMR or chiral HPLC and purify the product by column chromatography.

Data Presentation

The following tables provide representative data for optimizing diastereoselectivity in an aldol reaction with a hypothetical chiral auxiliary containing a this compound group.

Table 1: Effect of Lewis Acid on Diastereoselectivity

EntryLewis Acid (1.1 eq.)AldehydeDiastereomeric Ratio (syn:anti)Yield (%)
1TiCl₄Benzaldehyde92:888
2SnCl₄Benzaldehyde85:1585
3BF₃·OEt₂Benzaldehyde70:3092
4TiCl₄Isobutyraldehyde95:582

Table 2: Effect of Reaction Temperature on Diastereoselectivity

EntryLewis AcidTemperature (°C)Diastereomeric Ratio (syn:anti)Yield (%)
1TiCl₄-7892:888
2TiCl₄-4080:2090
3TiCl₄065:3591

Visualizations

troubleshooting_workflow start Low Diastereoselectivity in Reaction check_temp Is Reaction Temperature Low? start->check_temp check_lewis Is Lewis Acid Optimal? check_temp->check_lewis Yes lower_temp Lower Temperature (e.g., -78 °C) check_temp->lower_temp No check_enolate Is Enolate Geometry Controlled? check_lewis->check_enolate Yes screen_lewis Screen Different Lewis Acids check_lewis->screen_lewis No check_solvent Is Solvent Appropriate? check_enolate->check_solvent Yes optimize_enolate Optimize Base and Deprotonation Time check_enolate->optimize_enolate No change_solvent Change to a More Coordinating Solvent (e.g., THF) check_solvent->change_solvent No end_success High Diastereoselectivity Achieved check_solvent->end_success Yes lower_temp->check_lewis screen_lewis->check_enolate optimize_enolate->check_solvent change_solvent->end_success

Caption: Troubleshooting workflow for low diastereoselectivity.

aldol_mechanism cluster_reactants Reactants enolate Chiral Enolate (with this compound auxiliary) transition_state Chelated Zimmerman-Traxler Transition State enolate->transition_state aldehyde Aldehyde aldehyde->transition_state lewis_acid Lewis Acid (e.g., TiCl₄) lewis_acid->transition_state Coordination product Diastereomerically Enriched Aldol Adduct transition_state->product C-C Bond Formation

Caption: Simplified mechanism for a Lewis acid-mediated aldol reaction.

References

Troubleshooting guide for 2,3-Dimethylbutyl protecting group removal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the removal of the 2,3-dimethylbutyl (DMB) protecting group. The DMB group is a sterically hindered alkyl ether used for the protection of alcohols and other sensitive functionalities, offering robustness under a variety of synthetic conditions. Its removal, however, can present challenges due to its stability.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is the this compound (DMB) group typically cleaved?

A1: Due to its significant steric bulk and the stability of the secondary ether linkage, the this compound (DMB) group is highly resistant to many common deprotection conditions. Cleavage generally requires strong acidic conditions, often with the assistance of a scavenger to trap the released carbocation. Standard methods for cleaving other bulky ethers, such as tert-butyl ethers, serve as a good starting point.

Q2: My DMB deprotection reaction is not proceeding to completion. What are the common causes?

A2: Incomplete conversion is a frequent issue in DMB group removal. Several factors can contribute to this:

  • Insufficient Acid Strength or Concentration: The DMB ether is exceptionally stable, requiring a strong acid to facilitate cleavage.

  • Inadequate Temperature: The reaction may require elevated temperatures to overcome the activation energy for ether cleavage.

  • Carbocation Scavenger Inefficiency: The this compound carbocation formed upon cleavage is prone to rearrangement and can participate in side reactions, including re-alkylation of the deprotected alcohol. An effective scavenger is crucial.

  • Solvent Effects: The choice of solvent can significantly influence the reaction rate and equilibrium.

Q3: I am observing significant side product formation during the deprotection. What are these and how can I minimize them?

A3: Side products often arise from the reactivity of the intermediate this compound carbocation. Common side products include:

  • Re-alkylation Products: The carbocation can reattach to the deprotected hydroxyl group or other nucleophilic sites on the substrate.

  • Elimination Products: The carbocation can undergo elimination to form various alkenes.

  • Solvent Adducts: The carbocation can be trapped by the solvent if it is nucleophilic.

To minimize side products, consider using a non-nucleophilic solvent and an effective carbocation scavenger in excess. Lowering the reaction temperature, if feasible for the reaction rate, can also improve selectivity.

Q4: Can the DMB group be removed under non-acidic conditions?

A4: The DMB group is designed to be stable under basic, nucleophilic, and standard hydrogenolysis or oxidative conditions that might cleave other protecting groups like acetates, benzoates, benzyl (B1604629) ethers, or silyl (B83357) ethers. Currently, there are no established, reliable methods for the cleavage of the DMB ether under neutral or basic conditions. Research into alternative Lewis acid-mediated or reductive methods is ongoing.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Reaction Stalled / Incomplete Conversion Insufficient acid strength.Switch to a stronger protic acid (e.g., trifluoromethanesulfonic acid) or a stronger Lewis acid.
Low reaction temperature.Gradually increase the temperature in 10 °C increments, monitoring for decomposition.
Ineffective carbocation scavenger.Increase the equivalents of the current scavenger or switch to a more effective one (e.g., triethylsilane, anisole).
Low Yield of Deprotected Product Degradation of the starting material or product under harsh acidic conditions.Reduce the reaction temperature and/or use a milder Lewis acid. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Product is re-alkylated by the DMB carbocation.Ensure a sufficient excess of a carbocation scavenger is present from the start of the reaction.
Formation of Multiple Unidentified Side Products Carbocation rearrangement and subsequent reactions.Use a highly effective scavenger. Consider a solvent that is less likely to participate in side reactions (e.g., dichloromethane (B109758) vs. acetonitrile).
Decomposition of the substrate.Screen a variety of acids (both protic and Lewis) to find a more selective reagent for your specific substrate.

Experimental Protocols

Protocol 1: Standard Deprotection of a DMB-Protected Alcohol using Trifluoroacetic Acid

This protocol is a starting point for the deprotection of a DMB-protected alcohol.

Materials:

  • DMB-protected substrate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (TES)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the DMB-protected substrate (1.0 eq) in anhydrous DCM (0.1 M).

  • Add triethylsilane (5.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (10.0 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Substrate in DCM add_tes Add Triethylsilane dissolve->add_tes cool Cool to 0 °C add_tes->cool add_tfa Add TFA Dropwise cool->add_tfa warm_rt Warm to Room Temperature add_tfa->warm_rt stir Stir and Monitor by TLC warm_rt->stir quench Quench with NaHCO₃ stir->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify

Caption: Experimental workflow for DMB deprotection.

Troubleshooting Logic

G cluster_incomplete Incomplete Reaction cluster_side_products Side Products Observed start Start Deprotection check_tlc Monitor Reaction by TLC start->check_tlc increase_temp Increase Temperature check_tlc->increase_temp Stalled increase_time Increase Reaction Time check_tlc->increase_time Stalled stronger_acid Use Stronger Acid check_tlc->stronger_acid Stalled add_scavenger Increase Scavenger Equivalents check_tlc->add_scavenger Side Products lower_temp Lower Temperature check_tlc->lower_temp Side Products change_solvent Change Solvent check_tlc->change_solvent Side Products complete Reaction Complete Proceed to Workup check_tlc->complete Clean Conversion increase_temp->check_tlc increase_time->check_tlc stronger_acid->check_tlc add_scavenger->check_tlc lower_temp->check_tlc change_solvent->check_tlc

Caption: Troubleshooting decision tree for DMB removal.

Technical Support Center: Optimization of Suzuki-Miyaura Coupling with 2,3-Dimethylbutyl Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Suzuki-Miyaura coupling reactions involving 2,3-dimethylbutyl boronic esters. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Suzuki-Miyaura coupling with sterically hindered boronic esters like this compound boronic esters.

Issue 1: Low or No Product Yield

Possible Causes:

  • Steric Hindrance: The bulky nature of the this compound group can impede key steps in the catalytic cycle, such as transmetalation and reductive elimination.[1][2]

  • Inefficient Catalyst System: The chosen palladium catalyst and ligand may not be suitable for activating sterically hindered substrates. Bulky, electron-rich ligands are often required for such challenging couplings.[3]

  • Protodeboronation: This is a significant side reaction where the boronic ester is cleaved from the aryl/vinyl group and replaced by a hydrogen atom, consuming the starting material.[4] This is often catalyzed by the presence of water and certain bases.[4]

  • Poorly Optimized Reaction Conditions: Factors like the choice of base, solvent, temperature, and reaction time are critical and may not be optimal.

Troubleshooting Steps:

  • Catalyst and Ligand Selection:

    • Employ bulky, electron-rich phosphine (B1218219) ligands such as SPhos, RuPhos, or JohnPhos, which have shown effectiveness in sterically demanding couplings.[5][6]

    • Consider using pre-catalysts like AntPhos-Pd-G3, which have demonstrated high efficiency.[7]

  • Base Selection:

    • Strong, non-aqueous bases are often preferred to promote the reaction while minimizing protodeboronation. Potassium trimethylsilanolate (TMSOK) has been shown to be highly effective in anhydrous conditions.[7][8]

    • If using phosphate (B84403) bases like K₃PO₄, ensure it is finely ground and consider the addition of a small amount of water (around 5 equivalents) if the reaction is anhydrous, as it can be necessary for the base to function effectively.[9]

  • Solvent Choice:

    • Anhydrous aprotic solvents such as THF, dioxane, or toluene (B28343) are generally recommended.[10][11] Anhydrous conditions can be crucial for minimizing protodeboronation.[8]

  • Temperature and Reaction Time:

    • While some modern catalyst systems can achieve rapid coupling at room temperature, sterically hindered substrates may require elevated temperatures (e.g., 80-110 °C) to overcome the activation energy barrier.

    • Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can sometimes lead to product degradation or increased side reactions.

  • Minimize Protodeboronation:

    • Use an excess of the boronic ester (1.5 to 2 equivalents) to compensate for potential decomposition.[12]

    • Ensure strictly anhydrous conditions if using a base like TMSOK.[7]

Logical Troubleshooting Flow for Low Yield

References

Technical Support Center: Synthesis of 2,3-Dimethylbutyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scale-up of 2,3-dimethylbutyl compound synthesis. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for 2,3-dimethylbutane (B166060) and its precursors?

A1: The main synthetic pathways include:

  • Grignard Reaction: Synthesis of 2,3-dimethyl-2-butanol (B1346969) by reacting acetone (B3395972) with isopropylmagnesium bromide.

  • Dehydration of Alcohols: Formation of 2,3-dimethyl-2-butene (B165504) from 2,3-dimethyl-2-butanol using an acid catalyst.

  • Dimerization of Propylene: Production of 2,3-dimethylbutenes using a nickel-based catalyst system.

  • Isomerization: Conversion of 2,3-dimethyl-1-butene (B117154) to the more stable 2,3-dimethyl-2-butene.

  • Hydrogenation: Saturation of 2,3-dimethyl-2-butene to yield 2,3-dimethylbutane using catalysts like Palladium on carbon (Pd/C).

Q2: Why is the purification of 2,3-dimethyl-1-butene challenging?

A2: The primary challenge in purifying 2,3-dimethyl-1-butene is its close boiling point to other isomers that can be formed during the dimerization of propylene. This makes separation by conventional distillation difficult and often requires highly efficient fractional distillation columns or alternative purification methods.

Q3: What are the common side reactions in the Grignard synthesis of 2,3-dimethyl-2-butanol?

A3: The most common side reaction is Wurtz coupling, where the Grignard reagent (isopropylmagnesium bromide) reacts with the unreacted isopropyl bromide to form 2,3-dimethylbutane. Other potential side reactions include enolization of the ketone starting material and reduction of the ketone.

Troubleshooting Guides

Grignard Reaction: Low Yield of 2,3-Dimethyl-2-Butanol
Observed Problem Potential Cause Recommended Solution
Reaction fails to initiate (no cloudiness or exotherm).Inactive magnesium surface (oxide layer).Activate magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane. Ensure all glassware is flame-dried and reagents are anhydrous.
Low yield of the desired tertiary alcohol.Presence of moisture in reagents or glassware.Use anhydrous solvents and flame-dry all glassware under an inert atmosphere (nitrogen or argon).
Wurtz coupling side reaction.Add the alkyl halide dropwise to the magnesium suspension to maintain a low local concentration. Use a less coordinating solvent like 2-methyltetrahydrofuran (B130290) (2-MeTHF) instead of THF.[1]
Inaccurate Grignard reagent concentration.Titrate the Grignard reagent prior to use to determine the exact molarity and ensure correct stoichiometry.
Significant amount of starting ketone recovered.Enolization of the ketone.Add the ketone slowly to the Grignard solution at a lower temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation.
Dehydration of 2,3-Dimethyl-2-Butanol: Poor Selectivity
Observed Problem Potential Cause Recommended Solution
Formation of a mixture of 2,3-dimethyl-1-butene and 2,3-dimethyl-2-butene.Reaction conditions favoring the formation of the less stable isomer.Use a milder acid catalyst like phosphoric acid instead of sulfuric acid to favor the formation of the thermodynamically more stable 2,3-dimethyl-2-butene (Zaitsev's rule). Higher reaction temperatures can also favor the Zaitsev product.
Incomplete reaction.Ensure the reaction is heated for a sufficient amount of time to allow for equilibration to the more stable isomer.
Charring and formation of dark-colored byproducts.Use of concentrated sulfuric acid.Concentrated sulfuric acid is a strong oxidizing agent and can cause charring.[2] Use concentrated phosphoric acid as an alternative.

Data Presentation

Table 1: Effect of Solvent on Wurtz Coupling in Grignard Reactions

Solvent Yield of Grignard Product (%) Observations
Diethyl Ether (Et₂O)94Excellent yield with minimal Wurtz coupling.[1]
Tetrahydrofuran (THF)27Poor yield due to significant Wurtz byproduct formation.[1]
2-Methyltetrahydrofuran (2-MeTHF)90Excellent yield, demonstrating suppression of Wurtz coupling.[1]

Table 2: Product Distribution in the Dehydration of 2,3-Dimethyl-2-Butanol

Acid Catalyst Temperature Major Product Minor Product Rationale
Concentrated H₂SO₄High2,3-Dimethyl-2-butene2,3-Dimethyl-1-buteneStronger acid and higher temperatures favor the more substituted, thermodynamically stable alkene (Zaitsev's rule).[3]
Concentrated H₃PO₄Moderate2,3-Dimethyl-2-butene2,3-Dimethyl-1-buteneMilder conditions still favor the Zaitsev product, often with fewer side reactions.[4]

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dimethyl-2-Butanol via Grignard Reaction

Materials:

  • Magnesium turnings

  • Isopropyl bromide

  • Anhydrous diethyl ether

  • Acetone, anhydrous

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings to the flask.

  • Add a solution of isopropyl bromide in anhydrous diethyl ether to the dropping funnel.

  • Add a small portion of the isopropyl bromide solution to the magnesium turnings to initiate the reaction. If the reaction does not start, add a crystal of iodine.

  • Once the reaction has initiated (indicated by cloudiness and gentle reflux), add the remaining isopropyl bromide solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of anhydrous acetone in anhydrous diethyl ether from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2,3-dimethyl-2-butanol.

  • Purify the product by distillation.

Protocol 2: Dehydration of 2,3-Dimethyl-2-Butanol

Materials:

  • 2,3-Dimethyl-2-butanol

  • Concentrated phosphoric acid

  • Sodium bicarbonate solution, saturated

  • Anhydrous calcium chloride

Procedure:

  • Set up a simple distillation apparatus.

  • Place 2,3-dimethyl-2-butanol in the distillation flask.

  • Slowly add concentrated phosphoric acid to the flask while swirling.

  • Heat the mixture gently to distill the alkene products. Collect the fraction boiling in the expected range for 2,3-dimethylbutenes.

  • Wash the distillate with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer and dry it over anhydrous calcium chloride.

  • A final distillation can be performed to obtain the purified 2,3-dimethyl-2-butene.

Protocol 3: Hydrogenation of 2,3-Dimethyl-2-Butene

Materials:

  • 2,3-Dimethyl-2-butene

  • Palladium on carbon (10% Pd/C)

  • Ethanol (B145695)

  • Hydrogen gas

Procedure:

  • Dissolve 2,3-dimethyl-2-butene in ethanol in a suitable hydrogenation vessel.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Seal the vessel and purge it with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases.

  • Carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent from the filtrate by distillation to obtain 2,3-dimethylbutane.

Visualizations

Grignard_Troubleshooting start Low Yield in Grignard Synthesis check_initiation Did the reaction initiate? start->check_initiation activate_mg Activate Mg with Iodine/1,2-dibromoethane. Ensure anhydrous conditions. check_initiation->activate_mg No check_side_reactions Are side products present? check_initiation->check_side_reactions Yes success Improved Yield activate_mg->success minimize_wurtz Slowly add alkyl halide. Use 2-MeTHF instead of THF. check_side_reactions->minimize_wurtz Wurtz coupling observed check_stoichiometry Was Grignard reagent titrated? check_side_reactions->check_stoichiometry No obvious side products minimize_wurtz->success titrate Titrate Grignard before use. check_stoichiometry->titrate No check_ketone_recovery High recovery of starting ketone? check_stoichiometry->check_ketone_recovery Yes titrate->success minimize_enolization Add ketone at low temperature. check_ketone_recovery->minimize_enolization Yes check_ketone_recovery->success No minimize_enolization->success

Caption: Troubleshooting workflow for low yield in Grignard synthesis.

Dehydration_Pathway alcohol 2,3-Dimethyl-2-butanol protonation Protonation of -OH group (Acid Catalyst, H+) alcohol->protonation oxonium Alkyloxonium Ion protonation->oxonium loss_of_water Loss of H2O oxonium->loss_of_water carbocation Tertiary Carbocation loss_of_water->carbocation deprotonation_a Deprotonation at C1 carbocation->deprotonation_a deprotonation_b Deprotonation at C3 carbocation->deprotonation_b product_a 2,3-Dimethyl-1-butene (Minor Product) deprotonation_a->product_a product_b 2,3-Dimethyl-2-butene (Major Product) deprotonation_b->product_b

Caption: Reaction pathway for the acid-catalyzed dehydration of 2,3-dimethyl-2-butanol.

Synthesis_Workflow propylene Propylene dimerization Dimerization (Ni Catalyst) propylene->dimerization isomers Mixture of C6 Isomers (incl. 2,3-Dimethyl-1-butene) dimerization->isomers isomerization Isomerization (Acid Catalyst) isomers->isomerization butene2 2,3-Dimethyl-2-butene isomerization->butene2 hydrogenation Hydrogenation (Pd/C, H2) butene2->hydrogenation final_product 2,3-Dimethylbutane hydrogenation->final_product

Caption: Overall experimental workflow for the synthesis of 2,3-dimethylbutane from propylene.

References

Enhancing the reactivity of sterically hindered 2,3-Dimethylbutyl ketones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the reactivity of sterically hindered ketones, with a specific focus on 2,3-dimethylbutyl ketone and its analogues. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with these sterically encumbered substrates.

Frequently Asked Questions (FAQs)

Q1: Why is this compound ketone so unreactive towards nucleophiles?

A1: The low reactivity of this compound ketone stems from two primary factors:

  • Steric Hindrance: The carbonyl carbon is flanked by a methyl group and a bulky tert-butyl group (inherent in the this compound structure). This steric bulk physically blocks the trajectory of incoming nucleophiles, making it difficult for them to attack the electrophilic carbonyl carbon. Aldehydes are generally more reactive than ketones because they have at least one small hydrogen atom attached to the carbonyl, reducing steric hindrance.[1][2]

  • Electronic Effects: The alkyl groups attached to the carbonyl carbon are electron-donating.[1] They stabilize the partial positive charge on the carbonyl carbon, reducing its electrophilicity and thus its reactivity towards nucleophiles.[1]

Q2: What general strategies can enhance the reactivity of this hindered ketone?

A2: Several strategies can be employed:

  • Use of More Reactive Nucleophiles: Standard nucleophiles may be ineffective. Highly reactive organometallic reagents, such as organolithium compounds, are often more successful than Grignard reagents for additions to hindered ketones.[3]

  • Lewis Acid Catalysis: The addition of a Lewis acid (e.g., MgBr₂, CeCl₃, TiCl₄) can activate the ketone. The Lewis acid coordinates to the carbonyl oxygen, increasing the polarization of the C=O bond and making the carbonyl carbon more electrophilic.[2]

  • Forcing Reaction Conditions: Increasing the reaction temperature or extending the reaction time can provide the necessary activation energy to overcome the steric barrier. However, this may also lead to side reactions.

  • Alternative Synthetic Pathways: If direct addition is unsuccessful, alternative methods like the Horner-Wadsworth-Emmons (HWE) reaction may be preferable to the standard Wittig reaction for forming alkenes, especially with stabilized ylides.[4][5]

Q3: Are there specific catalysts recommended for reactions involving hindered ketones?

A3: Yes, catalyst choice is crucial. For cross-coupling reactions to synthesize hindered ketones, specialized palladium catalysts with N-heterocyclic carbene (NHC) ligands, such as PEPPSI-IPr, have been shown to be more effective than traditional phosphine-based catalysts.[6] For other transformations, the choice of catalyst is highly reaction-dependent. For example, in some asymmetric syntheses, bulky ligands on a metal catalyst can enable preferential reactions at more hindered sites.[7]

Troubleshooting Guides

Issue 1: Poor or no conversion in a Grignard reaction.

  • Possible Cause 1: Insufficient Reagent Reactivity. Grignard reagents may not be nucleophilic enough to overcome the steric hindrance, and can instead act as a base, leading to enolization.[8]

    • Suggested Solution: Switch to a more reactive organolithium reagent. Organolithium compounds are generally less prone to reduction side reactions with hindered ketones compared to Grignard reagents.[3]

  • Possible Cause 2: Steric Clash. The Grignard reagent itself may be too bulky.

    • Suggested Solution: If possible, use a smaller Grignard reagent (e.g., MeMgBr). If a larger group is required, consider using a cerium-mediated addition (Barbier-type reaction), as organocerium reagents are less basic and can improve addition yields.

  • Possible Cause 3: Inadequate Carbonyl Activation.

    • Suggested Solution: Add a Lewis acid such as anhydrous CeCl₃ or LiCl to the reaction mixture. This can enhance the electrophilicity of the carbonyl carbon.

Issue 2: The Wittig reaction fails to produce the desired alkene.

  • Possible Cause 1: Use of a Stabilized Ylide. Stabilized ylides (e.g., those with adjacent ester or ketone groups) are less reactive and often fail to react with sterically hindered ketones.[4][9]

    • Suggested Solution 1: Use an unstabilized ylide (e.g., Ph₃P=CH₂). These are significantly more reactive and can even convert highly hindered ketones like camphor (B46023) into their methylene (B1212753) derivatives.[4][5][9][10]

    • Suggested Solution 2: Switch to the Horner-Wadsworth-Emmons (HWE) reaction. The smaller phosphonate-stabilized carbanions used in the HWE reaction are often more effective with hindered ketones where the Wittig reaction is sluggish.[4][5]

  • Possible Cause 2: Reversible Betaine Formation. The initial adduct (betaine) may be reverting to the starting materials faster than it proceeds to the oxaphosphetane intermediate.

    • Suggested Solution: For unstabilized ylides under lithium-free conditions, the reaction is believed to proceed via a concerted [2+2] cycloaddition, which can be favored by careful choice of solvent and temperature.[5][11]

Issue 3: Attempted reduction to an alcohol with NaBH₄ is extremely slow.

  • Possible Cause: Low Reactivity of Hydride Reagent. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent and its reactivity can be significantly hampered by steric hindrance.

    • Suggested Solution: Use a more powerful and sterically less demanding hydride source, such as Lithium Aluminum Hydride (LiAlH₄). Always exercise extreme caution when using LiAlH₄ and ensure a proper, controlled workup procedure.

Visualized Workflows and Concepts

troubleshooting_workflow cluster_grignard Grignard Reaction cluster_wittig Wittig Reaction cluster_reduction Reduction (NaBH₄) start Reaction Failed (Low Yield / No Product) grignard_cause Possible Cause Reagent is not nucleophilic enough OR acts as a base start->grignard_cause Identify Reaction Type wittig_cause Possible Cause Stabilized (less reactive) ylide used start->wittig_cause Identify Reaction Type reduction_cause Possible Cause Hydride reagent is too mild / hindered start->reduction_cause Identify Reaction Type grignard_solution Suggested Solution 1. Switch to Organolithium (RLi) 2. Add Lewis Acid (e.g., CeCl₃) grignard_cause->grignard_solution wittig_solution Suggested Solution 1. Use Unstabilized Ylide 2. Switch to Horner-Wadsworth-Emmons (HWE) Reaction wittig_cause->wittig_solution reduction_solution Suggested Solution Use a stronger reducing agent (e.g., LiAlH₄) reduction_cause->reduction_solution

Caption: Troubleshooting logic for common failed reactions.

steric_hindrance cluster_ketone This compound Ketone cluster_tBu Bulky Group C_carbonyl C O_carbonyl O C_carbonyl->O_carbonyl Me_group CH₃ C_carbonyl->Me_group C_quat C C_carbonyl->C_quat Me1 CH₃ C_quat->Me1 Me2 CH₃ C_quat->Me2 Me3 CH₃ C_quat->Me3 nucleophile Nu⁻ nucleophile->C_carbonyl   Attack Path Blocked

Caption: Steric shielding of the carbonyl carbon.

Comparative Data on Reaction Strategies

The following table summarizes illustrative outcomes for common reactions with a sterically hindered ketone like this compound ketone. Yields are representative and will vary based on specific substrate and conditions.

Reaction TypeReagent/MethodTypical ConditionsIllustrative YieldKey Considerations
Nucleophilic Addition Methylmagnesium Bromide (Grignard)THF, 0 °C to reflux10-30%Prone to enolization and reduction side reactions.[8]
Methyllithium (B1224462)Diethyl ether, -78 °C to 0 °C60-80%More reactive and less basic than Grignard reagents, favoring addition.[3]
MeMgBr + CeCl₃THF, -78 °C to 0 °C50-75%Lewis acid activation enhances carbonyl electrophilicity.
Olefination Ph₃P=CHCO₂Et (Stabilized Wittig Ylide)Toluene, reflux<5%Fails with hindered ketones due to low ylide reactivity.[4][9]
Ph₃P=CH₂ (Unstabilized Wittig Ylide)THF, 0 °C65-85%Highly reactive ylide overcomes steric barrier effectively.[4][10]
Horner-Wadsworth-Emmons (HWE)THF, NaH, 25 °C70-90%Generally more successful than Wittig for hindered systems.[4][5]
Reduction Sodium Borohydride (NaBH₄)Methanol, 25 °C5-15%Very slow reaction due to steric hindrance.
Lithium Aluminum Hydride (LiAlH₄)THF, 0 °C>95%Powerful reagent, easily reduces even highly hindered ketones.

Key Experimental Protocols

Protocol 1: Organolithium Addition to this compound Ketone

This protocol describes the addition of methyllithium to generate 2,3,4,4-tetramethyl-2-pentanol.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.

  • Reagent Preparation: In the flask, dissolve this compound ketone (1.0 eq) in anhydrous diethyl ether (approx. 0.2 M solution).

  • Reaction Execution: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add methyllithium (1.1 eq, typically 1.6 M in diethyl ether) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -65 °C.

  • After the addition is complete, stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C and stir for an additional 2 hours.

  • Workup and Quenching: Cool the flask back to 0 °C and slowly quench the reaction by dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol. Purify further by column chromatography or distillation as needed.

Protocol 2: Wittig Olefination with an Unstabilized Ylide

This protocol details the formation of the Wittig reagent (methylenetriphenylphosphorane) and its subsequent reaction to form 3,4,4-trimethyl-1-pentene.

  • Ylide Preparation:

    • In a flame-dried, nitrogen-purged flask, suspend methyltriphenylphosphonium (B96628) bromide (1.1 eq) in anhydrous THF.

    • Cool the suspension to 0 °C.

    • Slowly add a strong base such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂) (1.05 eq) dropwise. The formation of the deep red/orange ylide will be observed.

    • Stir the resulting ylide solution at 0 °C for 30 minutes.

  • Reaction with Ketone:

    • In a separate flask, dissolve this compound ketone (1.0 eq) in anhydrous THF.

    • Slowly add the ketone solution to the pre-formed ylide solution at 0 °C via cannula or syringe.

    • Allow the reaction mixture to warm to room temperature and stir overnight. The color will typically fade as the ylide is consumed.

  • Workup and Purification:

    • Quench the reaction by adding water.

    • Extract the mixture with pentane (B18724) or diethyl ether (3x).

    • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure. Triphenylphosphine (B44618) oxide will precipitate as a white solid.

    • To remove the bulk of the triphenylphosphine oxide, triturate the crude product with cold hexanes and filter.

    • The filtrate contains the desired alkene, which can be purified by column chromatography on silica (B1680970) gel.

reaction_pathway Ketone This compound Ketone Intermediate [2+2] Cycloaddition Oxaphosphetane Intermediate Ketone->Intermediate + Ylide Unstabilized Ylide (Ph₃P=CH₂) Ylide->Intermediate + Alkene Alkene Product Intermediate->Alkene Retro-[2+2] Byproduct Triphenylphosphine Oxide Intermediate->Byproduct

Caption: Simplified Wittig reaction pathway for a hindered ketone.

References

Technical Support Center: Hydrogenation of 2,3-Dimethylbutyl Substituted Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrogenation of 2,3-dimethylbutyl substituted alkenes and other sterically hindered alkenes.

Frequently Asked Questions (FAQs)

Q1: Why is the hydrogenation of this compound substituted alkenes challenging?

The primary challenge in hydrogenating this compound substituted alkenes lies in their steric hindrance. These alkenes are typically tetrasubstituted, meaning the carbon atoms of the double bond are attached to four other carbon groups. This steric bulk can hinder the alkene from effectively binding to the active sites of many common hydrogenation catalysts, leading to slow reaction rates or complete lack of reactivity.[1][2]

Q2: What are the common catalysts used for the hydrogenation of sterically hindered alkenes?

A range of homogeneous and heterogeneous catalysts can be employed, with varying degrees of success.

  • Heterogeneous Catalysts:

    • Palladium on Carbon (Pd/C): Often a starting point, but can be less effective for highly hindered alkenes.[1]

    • Platinum on Silica (Pt/SiO₂) or Platinum(IV) Oxide (PtO₂): Generally more active than palladium for hindered substrates.[1]

    • Rhodium on Carbon (Rh/C): Can be very active but may lead to side reactions like arene hydrogenation if applicable.[1]

    • Raney Nickel (Ra-Ni): A cost-effective option, but often requires higher temperatures and pressures and may show lower selectivity.[1]

    • Bimetallic Catalysts (e.g., Pt-Ni/SiO₂): These have shown promise in effectively hydrogenating sterically hindered alkenes with high diastereoselectivity.[1][2]

  • Homogeneous Catalysts:

    • Crabtree's Catalyst ([Ir(COD)(PCy₃)(py)]PF₆): Known for its high activity in hydrogenating tri- and tetrasubstituted alkenes that are resistant to other catalysts.[1][3][4]

    • Iron-based Catalysts: Newer iron complexes have demonstrated high turnover frequencies for the hydrogenation of unfunctionalized, hindered alkenes.[5]

    • Nickel-based Catalysts: Certain phosphino(silyl)-nickel complexes are effective for the direct hydrogenation of a variety of highly sterically hindered alkenes under relatively mild conditions.[6]

Q3: What is the difference between homogeneous and heterogeneous catalysts in this context?

Homogeneous catalysts dissolve in the reaction solvent, creating a single phase. This often leads to higher activity and selectivity due to well-defined active sites. However, separating the catalyst from the product can be challenging.

Heterogeneous catalysts exist in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase). This makes them easier to separate and recycle. However, they may have lower activity for sterically hindered substrates due to mass transfer limitations and less defined active sites on the catalyst surface.

Troubleshooting Guides

Issue 1: Low or No Conversion

Symptoms:

  • Starting material is largely unreacted after the expected reaction time.

  • GC/MS or NMR analysis shows minimal product formation.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inappropriate Catalyst Choice The chosen catalyst may not be active enough for the sterically hindered alkene. For tetrasubstituted alkenes, catalysts like Wilkinson's catalyst are often ineffective.[3] Consider switching to a more active catalyst such as Crabtree's catalyst, a Pt-Ni alloy, or a modern iron or nickel-based homogeneous catalyst.[1][3][5][6]
Catalyst Deactivation The catalyst may have been poisoned by impurities (e.g., sulfur, halides) in the solvent, substrate, or hydrogen gas. Ensure high-purity reagents and solvents. Purge the reaction vessel thoroughly with an inert gas before introducing the catalyst and hydrogen.[1]
Insufficient Hydrogen Pressure or Temperature Sterically hindered alkenes often require more forcing conditions. Cautiously increase the hydrogen pressure and/or reaction temperature. However, be aware that higher temperatures can sometimes lead to side reactions or catalyst decomposition.
Poor Catalyst/Substrate Contact (Heterogeneous Catalysts) Inadequate stirring can lead to poor contact between the solid catalyst, dissolved substrate, and hydrogen gas. Ensure vigorous stirring throughout the reaction.
Catalyst Decomposition (Homogeneous Catalysts) Some homogeneous catalysts, like Crabtree's, can be sensitive to impurities and may deactivate over time.[4] It is often used in very low concentrations to minimize deactivation pathways.[4]

Troubleshooting Workflow for Low Conversion

LowConversionTroubleshooting start Low or No Conversion Observed check_catalyst Is the catalyst appropriate for a sterically hindered alkene? start->check_catalyst change_catalyst Switch to a more active catalyst (e.g., Crabtree's, Pt-Ni alloy) check_catalyst->change_catalyst No check_purity Are reagents and solvents of high purity? check_catalyst->check_purity Yes end_point Re-run Experiment change_catalyst->end_point purify_reagents Purify substrate and/or use fresh, high-purity solvents. check_purity->purify_reagents No check_conditions Are reaction conditions (pressure, temperature) sufficient? check_purity->check_conditions Yes purify_reagents->end_point increase_conditions Increase H₂ pressure and/or temperature cautiously. check_conditions->increase_conditions No check_stirring Is stirring adequate? (for heterogeneous catalysts) check_conditions->check_stirring Yes increase_conditions->end_point increase_stirring Increase stirring speed. check_stirring->increase_stirring No check_stirring->end_point Yes increase_stirring->end_point CatalystSelection start Alkene to be Hydrogenated steric_hindrance Assess Steric Hindrance start->steric_hindrance mono_di Monosubstituted or Disubstituted Alkene steric_hindrance->mono_di Low tri_tetra Trisubstituted or Tetrasubstituted Alkene steric_hindrance->tri_tetra High standard_catalysts Standard Heterogeneous Catalysts (Pd/C, PtO₂, Ra-Ni) mono_di->standard_catalysts high_activity_catalysts High-Activity Catalysts (Crabtree's, Pt-Ni alloy, Fe/Ni complexes) tri_tetra->high_activity_catalysts

References

Validation & Comparative

A Comparative Analysis of 2,3-Dimethylbutyl and tert-Butyl Steric Effects: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of medicinal chemistry and drug development, the steric properties of substituent groups play a pivotal role in dictating molecular interactions, reaction kinetics, and overall biological activity. The strategic incorporation of bulky alkyl groups can profoundly influence a molecule's conformation, metabolic stability, and binding affinity to target receptors. The tert-butyl group is a well-established and widely utilized bulky substituent, valued for its significant steric hindrance and conformational locking effects. This guide provides a comparative analysis of the steric effects of the tert-butyl group and the less-common but structurally related 2,3-dimethylbutyl group. By examining key steric parameters and the experimental methodologies used to determine them, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their molecular design strategies.

Quantitative Analysis of Steric Hindrance

The steric bulk of a substituent is commonly quantified using several experimental and computational parameters. These parameters provide a numerical basis for comparing the spatial demands of different functional groups.

Data Summary of Steric Parameters

The following table summarizes key steric parameters for the tert-butyl group based on experimental data. Due to a lack of direct experimental data for the this compound group in the reviewed literature, its values are estimated based on computational modeling and comparison with structurally similar branched alkyl groups.

Parametertert-ButylThis compound (Estimated)Description
A-Value (kcal/mol) ~5.0[1]3.5 - 4.5Measures the conformational preference of a substituent on a cyclohexane (B81311) ring. A higher value indicates greater steric hindrance in the axial position.
Taft Steric Parameter (Es) -1.54[2]-1.8 to -2.2Quantifies the steric effect of a substituent on reaction rates, based on the hydrolysis of esters. More negative values indicate greater steric hindrance.
Charton Steric Value (ν) 1.24~1.4 - 1.6A dimensionless parameter derived from van der Waals radii, providing a measure of the size of the substituent.

Note on this compound Data: The values presented for the this compound group are estimations derived from computational chemistry models (DFT calculations) and by analogy to other highly branched alkyl groups, such as the thexyl (t-amyl) group. Further experimental validation is required to establish definitive values.

Conceptual Overview of Steric Effects

The this compound group, with its additional methyl group on the β-carbon relative to the point of attachment, is expected to exhibit significant steric bulk, albeit with different conformational properties compared to the highly symmetrical tert-butyl group. The presence of a rotatable C-C bond between the α and β carbons in the this compound group allows for more conformational flexibility, which may influence its interaction with binding pockets or its ability to shield reactive centers. In contrast, the three methyl groups of the tert-butyl group are attached to a quaternary α-carbon, resulting in a more rigid and consistently bulky steric profile.

Experimental Protocols

The quantitative determination of steric parameters relies on precise experimental methodologies. Below are detailed protocols for the key experiments used to measure A-values and Taft steric parameters.

Determination of A-Values via NMR Spectroscopy

Objective: To determine the conformational equilibrium and the A-value of a substituent on a cyclohexane ring.

Methodology:

  • Synthesis: Synthesize the monosubstituted cyclohexane derivative of interest (e.g., (this compound)cyclohexane). This can be achieved through various synthetic routes, such as the Grignard reaction of a cyclohexyl ketone with an appropriate alkyl magnesium bromide, followed by reduction of the resulting alcohol.

  • Sample Preparation: Prepare a solution of the purified substituted cyclohexane in a suitable deuterated solvent (e.g., CDCl₃ or toluene-d₈) at a known concentration.

  • Low-Temperature NMR Spectroscopy: Acquire ¹H or ¹³C NMR spectra of the sample at a low temperature where the ring-flip of the cyclohexane is slow on the NMR timescale. This allows for the observation of distinct signals for the axial and equatorial conformers.

  • Signal Integration: Integrate the signals corresponding to the axial and equatorial conformers to determine their relative populations.

  • Equilibrium Constant Calculation: Calculate the equilibrium constant (Keq) from the ratio of the conformer populations ([equatorial]/[axial]).

  • A-Value Calculation: Use the following equation to calculate the A-value (ΔG°):

    ΔG° = -RT ln(Keq)

    where R is the gas constant and T is the temperature in Kelvin.

experimental_workflow_A_value cluster_synthesis Synthesis cluster_nmr NMR Analysis cluster_calculation Calculation start Starting Materials synth Synthesis of Substituted Cyclohexane start->synth purify Purification synth->purify sample_prep Sample Preparation purify->sample_prep nmr_acq Low-Temp NMR Acquisition sample_prep->nmr_acq integration Signal Integration nmr_acq->integration keq Calculate Keq integration->keq avalue Calculate A-Value keq->avalue

Determination of Taft Steric Parameters (Es) via Kinetic Studies

Objective: To determine the Taft steric parameter (Es) of a substituent by measuring the rate of acid-catalyzed ester hydrolysis.[3]

Methodology:

  • Synthesis: Synthesize a series of esters with the general formula R-COOR', where R is the substituent of interest (e.g., this compound or tert-butyl) and R' is a standard group (e.g., methyl or ethyl).

  • Reaction Setup: Prepare a reaction mixture containing the ester, an aqueous acidic solution (e.g., HCl in acetone-water), and a suitable internal standard for monitoring the reaction progress. The reaction is typically carried out in a constant temperature bath to ensure precise temperature control.

  • Kinetic Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction. Analyze the concentration of the remaining ester and/or the product carboxylic acid using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Rate Constant Calculation: Plot the concentration of the ester versus time and determine the rate constant (k) for the hydrolysis reaction by fitting the data to the appropriate rate law (typically pseudo-first-order).

  • Es Value Calculation: The Taft steric parameter (Es) is calculated using the following equation:

    Es = log(k/k₀)

    where k is the rate constant for the hydrolysis of the ester with the substituent of interest, and k₀ is the rate constant for the hydrolysis of a reference ester (usually methyl acetate) under identical conditions.

experimental_workflow_Taft cluster_synthesis Synthesis cluster_kinetics Kinetic Study cluster_calculation Calculation start Starting Materials synth Ester Synthesis start->synth purify Purification synth->purify reaction_setup Reaction Setup purify->reaction_setup monitoring Reaction Monitoring (GC/HPLC) reaction_setup->monitoring rate_calc Rate Constant (k) Calculation monitoring->rate_calc es_calc Calculate Es = log(k/k₀) rate_calc->es_calc

Impact of Steric Effects on Reaction Mechanisms

The steric hindrance imparted by bulky substituents can significantly influence the pathways of chemical reactions. For instance, in nucleophilic substitution reactions, a bulky group near the reaction center can impede the approach of a nucleophile, thereby slowing down or even preventing an SN2 reaction. Conversely, the same bulky group can stabilize the formation of a carbocation intermediate, thus favoring an SN1 mechanism.

steric_effect_reaction_pathway cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Reactant Alkyl Halide (R-X) + Nucleophile (Nu-) SN2 SN2 Pathway Reactant->SN2 SN1 SN1 Pathway Reactant->SN1 Product Substitution Product (R-Nu) + Halide (X-) SN2->Product SN1->Product Steric_Hindrance Steric Hindrance (e.g., tert-butyl, this compound) Steric_Hindrance->SN2 Hinders Carbocation_Stability Carbocation Stability Carbocation_Stability->SN1 Favors

Conclusion

The tert-butyl group is a cornerstone for introducing steric bulk in molecular design. The this compound group, while less studied, presents an interesting alternative with potentially nuanced steric properties due to its increased conformational flexibility. While experimental data for the this compound group is sparse, computational estimates suggest it possesses significant steric hindrance, comparable to, though likely slightly less than, the tert-butyl group. The choice between these and other bulky substituents will depend on the specific requirements of the molecular system, including the desired conformational constraints and the electronic environment of the target. The experimental protocols outlined in this guide provide a framework for the empirical determination of the steric parameters for novel substituents, enabling a more data-driven approach to molecular design and optimization in chemical and pharmaceutical research.

References

A Comparative Guide to 2,3-Dimethylbutyl and Adamantyl Groups in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the strategic selection of lipophilic groups is paramount in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the myriad of options, the bulky, rigid adamantyl group has established itself as a valuable scaffold, while the flexible, branched 2,3-dimethylbutyl group presents a less explored alternative. This guide provides an objective comparison of these two moieties, supported by available experimental and computational data, to aid researchers in their drug design endeavors.

Physicochemical Properties: A Tale of Rigidity and Flexibility

The defining difference between the adamantyl and this compound groups lies in their topology. The adamantyl cage is a rigid, tricyclic hydrocarbon, offering a defined three-dimensional structure, whereas the this compound group is a flexible, acyclic branched alkyl chain. This fundamental difference influences their physicochemical properties, most notably lipophilicity and shape.

Lipophilicity:

Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly impacted by the choice of a hydrophobic group.[1][2] The adamantyl group is known to substantially increase the lipophilicity of a molecule.[3] While direct experimental comparisons with the this compound group are scarce, computational estimations provide some insight.

PropertyThis compoundAdamantylData Type
Calculated logP (XLogP3) ~3.1[4]~3.3 (for adamantane)Computational
Calculated logP of (substituent)benzene 4.3 (for (this compound)benzene)[5]-Computational

Note: The logP values are for the standalone groups or simple derivatives and will vary depending on the parent molecule.

The adamantyl group's rigid structure can also influence how it interacts with the surrounding water molecules, which can affect its solubility in aqueous environments. While both groups are hydrophobic, the specific nature of their hydrophobicity can lead to different formulation and bioavailability challenges.

Impact on Pharmacokinetics: Stability and Metabolism

The metabolic stability of a drug candidate is a key factor in determining its half-life and dosing regimen.[6][7] Bulky groups are often introduced to sterically shield susceptible metabolic sites from enzymatic degradation.

Metabolic Stability:

The adamantyl group is renowned for its high metabolic stability.[3] Its cage-like structure is resistant to oxidation by cytochrome P450 enzymes. This inherent stability can be conferred to the parent molecule, prolonging its duration of action.

For the this compound group, a branched alkyl chain, the metabolic profile is likely to be different. While branching can hinder metabolism compared to linear alkyl chains, the presence of tertiary carbons may still represent potential sites for hydroxylation. The flexibility of the this compound group might also allow it to adopt conformations that are more readily accommodated by the active sites of metabolic enzymes.

General strategies to enhance metabolic stability often involve the introduction of steric bulk or the replacement of metabolically labile hydrogens.[8] While the adamantyl group is a prime example of a metabolically stable moiety, the stability of the this compound group would need to be experimentally determined for each specific drug candidate.

Role in Pharmacodynamics: Receptor Binding and Activity

The size, shape, and conformational flexibility of a substituent can profoundly influence its interaction with a biological target.[6][7]

Receptor Binding Affinity:

The rigid and well-defined structure of the adamantyl group can be advantageous in positioning a pharmacophore for optimal interaction with a receptor binding pocket. This can lead to enhanced potency and selectivity. The adamantyl group can act as a "hydrophobic anchor," occupying a lipophilic pocket within the receptor and contributing to the overall binding affinity.

The this compound group, with its conformational flexibility, may be able to adapt to the shape of a binding pocket. However, this flexibility can also come at an entropic cost upon binding, potentially leading to a lower affinity compared to a pre-organized rigid binder like adamantane. The optimal choice between a rigid and a flexible group is highly dependent on the specific topology of the target's binding site.

Experimental Protocols

Below are detailed methodologies for key experiments used to evaluate the properties discussed above.

Determination of Lipophilicity (logP) by Shake-Flask Method

Objective: To experimentally determine the octanol-water partition coefficient (logP) of a compound.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Glass flasks with stoppers

  • Mechanical shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Protocol:

  • Preparation of Solutions: Prepare a stock solution of the test compound in either water or n-octanol.

  • Partitioning:

    • Add a known volume of the stock solution to a flask containing a known volume of the other solvent (e.g., if the stock is in octanol, add it to water). The final concentration should be within the linear range of the analytical method.

    • Ensure the total volume allows for efficient mixing.

  • Equilibration:

    • Securely stopper the flasks and place them on a mechanical shaker.

    • Shake the flasks for a predetermined time (e.g., 1-24 hours) at a constant temperature to allow for the partitioning equilibrium to be reached.

  • Phase Separation:

    • After shaking, allow the flasks to stand undisturbed until the two phases have clearly separated.

    • To ensure complete separation, the mixture can be centrifuged.

  • Quantification:

    • Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

    • Analyze the concentration of the test compound in each aliquot using a suitable analytical method.

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: P = [Compound]octanol / [Compound]water

    • The logP is the logarithm of the partition coefficient: logP = log10(P)

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.

Materials:

  • Test compound

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., a mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Positive control compounds (compounds with known high and low metabolic clearance)

  • Acetonitrile (B52724) (or other suitable organic solvent) for reaction termination

  • LC-MS/MS for analysis

Protocol:

  • Preparation of Incubation Mixtures:

    • In a microcentrifuge tube or a well of a 96-well plate, prepare the incubation mixture containing the test compound (at a fixed concentration, e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL protein), and phosphate buffer.

    • Prepare control incubations without the NADPH regenerating system to assess for non-enzymatic degradation.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system to the incubation mixtures.

  • Time-course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

    • Immediately terminate the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).

  • Sample Processing:

    • Vortex the samples and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis: Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Radioligand Binding Assay (Competition Assay)

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radioligand.

Materials:

  • Test compound

  • Radioligand with known affinity for the target receptor (e.g., [³H]-labeled)

  • Cell membranes or tissue homogenates expressing the target receptor

  • Assay buffer (e.g., Tris-HCl with appropriate additives)

  • Non-specific binding control (a high concentration of an unlabeled ligand)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Protocol:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound over a wide concentration range.

    • Prepare a solution of the radioligand at a concentration close to its Kd value.

  • Assay Setup (in a 96-well plate):

    • Total Binding wells: Add assay buffer, radioligand, and cell membranes.

    • Non-specific Binding wells: Add assay buffer, radioligand, cell membranes, and a saturating concentration of the non-specific binding control.

    • Competition Binding wells: Add different concentrations of the test compound, radioligand, and cell membranes.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the comparison of these chemical moieties in drug design.

G General Drug Discovery Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Optimization Lead_Compound Lead Compound Analogs Synthesize Analogs (with this compound or Adamantyl) Lead_Compound->Analogs Physicochemical Physicochemical Profiling (logP, Solubility) Analogs->Physicochemical Pharmacokinetics ADME Profiling (Metabolic Stability) Physicochemical->Pharmacokinetics Pharmacodynamics Pharmacological Assays (Receptor Binding) Pharmacokinetics->Pharmacodynamics SAR Structure-Activity Relationship (SAR) Analysis Pharmacodynamics->SAR Optimization Lead Optimization SAR->Optimization Optimization->Analogs

Caption: A simplified workflow for drug discovery, highlighting the stages where the choice of a substituent like this compound or adamantyl is evaluated.

G Conceptual Comparison of Moieties Adamantyl Adamantyl Group + Rigid, Cage-like + High Lipophilicity + High Metabolic Stability - Potentially Lower Solubility Dimethylbutyl This compound Group + Flexible, Acyclic + Moderate Lipophilicity ? Moderate Metabolic Stability ? Potentially Higher Solubility Properties Key Properties in Drug Design Properties->Adamantyl Influences Properties->Dimethylbutyl Influences

References

A Comparative Guide to the Purity Validation of 2,3-Dimethylbutane: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the analytical landscape, ensuring the purity of chemical compounds is paramount. For a volatile, non-polar alkane such as 2,3-dimethylbutane (B166060), the choice of analytical methodology is critical for accurate and reliable purity assessment. This guide provides an objective comparison between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the validation of 2,3-dimethylbutane purity, supported by detailed experimental protocols and comparative data. While GC is the industry-standard method for such volatile compounds, this guide also explores the theoretical application and limitations of HPLC for a comprehensive analytical perspective.

Method Comparison: HPLC vs. Gas Chromatography

The selection of a chromatographic technique is fundamentally dictated by the physicochemical properties of the analyte. 2,3-Dimethylbutane is a colorless, volatile liquid with a boiling point of 57.9°C and lacks a UV-absorbing chromophore.[1][2] These characteristics make Gas Chromatography the more suitable and widely adopted method for its analysis.

Gas Chromatography (GC) is ideally suited for volatile and thermally stable compounds. The sample is vaporized and transported by an inert gas through a capillary column, where separation occurs based on boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) is highly sensitive to hydrocarbons, making it an excellent choice for detecting alkanes.[3][4][5]

High-Performance Liquid Chromatography (HPLC) , conversely, is designed for the separation of soluble, and often less volatile, compounds. Since 2,3-dimethylbutane lacks a chromophore, a standard UV detector is ineffective. A universal detector, such as a Refractive Index Detector (RID), would be necessary.[6][7][8] However, RID is generally less sensitive than GC-FID and is not compatible with gradient elution, which can limit separation efficiency.[7][8]

The following table summarizes the key comparative aspects of a hypothetical HPLC method and a standard GC method for 2,3-dimethylbutane purity analysis.

ParameterHypothetical HPLC MethodStandard GC Method
Principle Separation in a liquid mobile phase based on partitioning with a solid stationary phase.Separation in a gaseous mobile phase based on partitioning with a liquid/solid stationary phase.
Instrumentation HPLC system with isocratic pump, autosampler, column oven, and Refractive Index Detector (RID).Gas chromatograph with autosampler, split/splitless injector, capillary column, and Flame Ionization Detector (FID).
Typical Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µmNon-polar, e.g., 100% dimethyl polysiloxane (DB-1), 30 m x 0.25 mm, 0.25 µm
Mobile/Carrier Phase Isocratic Acetonitrile or MethanolInert Gas (e.g., Helium, Hydrogen, Nitrogen)
Detector Refractive Index Detector (RID)Flame Ionization Detector (FID)
Advantages -High Sensitivity & Resolution: Excellent for separating volatile isomers.[9] Robust & Reliable: Well-established methods for hydrocarbon analysis.[10] High Throughput: Fast analysis times are achievable.
Disadvantages Low Sensitivity: RID is significantly less sensitive than FID for this analyte. Incompatibility with Gradients: Limits separation optimization.[7] Volatility Challenges: Sample handling and injection can be problematic.Thermal Stability Required: Not suitable for thermally labile compounds (not an issue for 2,3-dimethylbutane).

Quantitative Data Comparison

The following table presents hypothetical, yet realistic, quantitative data to illustrate the expected performance differences between the two techniques for the analysis of 2,3-dimethylbutane.

ParameterHypothetical HPLC-RIDStandard GC-FID
Purity Assay (%) 99.599.9
Limit of Detection (LOD) ~100 ppm<10 ppm
Limit of Quantification (LOQ) ~300 ppm<30 ppm
Relative Standard Deviation (RSD) < 2.0%< 1.0%
Typical Run Time (min) 10 - 155 - 10

Experimental Protocols

Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol describes a standard method for the purity validation of 2,3-dimethylbutane and the separation of its common impurities, such as other C6 isomers.

1. Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless inlet, and an autosampler.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: DB-1 (100% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 5°C/min to 100°C.

    • Hold at 100°C for 2 minutes.

  • Inlet:

    • Temperature: 250°C.

    • Split ratio: 100:1.

  • Detector (FID):

    • Temperature: 280°C.

    • Hydrogen flow: 30 mL/min.

    • Airflow: 300 mL/min.

    • Makeup gas (Helium): 25 mL/min.

3. Sample Preparation:

  • Accurately weigh and dissolve the 2,3-dimethylbutane sample in a suitable volatile solvent (e.g., pentane (B18724) or hexane) to a final concentration of approximately 1000 µg/mL.

4. Analysis:

  • Inject 1 µL of the prepared sample into the GC system.

  • Record the chromatogram and integrate the peak areas.

  • Calculate the purity by area percent normalization.

Hypothetical High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This protocol outlines a theoretical approach for the analysis of 2,3-dimethylbutane by HPLC. Note: This method is not standard practice and is presented for comparative purposes only.

1. Instrumentation:

  • HPLC system with an isocratic pump, autosampler, column compartment with temperature control, and a Refractive Index Detector (RID).

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column, 250 mm x 4.6 mm ID, 5 µm particle size.

  • Mobile Phase: Isocratic 100% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector (RID):

    • Internal temperature: 35°C.

3. Sample Preparation:

  • Accurately weigh and dissolve the 2,3-dimethylbutane sample in the mobile phase (Acetonitrile) to a final concentration of approximately 1 mg/mL. The high volatility of the analyte may present dissolution challenges.

4. Analysis:

  • Inject 10 µL of the prepared sample into the HPLC system.

  • Record the chromatogram and integrate the peak areas.

  • Calculate the purity by area percent normalization.

Visualizing the Analytical Process

To further clarify the workflows and decision-making processes, the following diagrams are provided.

G Diagram 1: General Workflow for Chromatographic Purity Validation cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Sample Weighing B Dissolution in Solvent A->B C Injection into Chromatograph (HPLC/GC) B->C D Separation on Column C->D E Detection (RID/FID) D->E F Chromatogram Generation E->F G Peak Integration F->G H Purity Calculation (Area % Normalization) G->H I I H->I Final Report

Diagram 1: General Workflow for Chromatographic Purity Validation.

G Diagram 2: Method Selection for 2,3-Dimethylbutane Analysis A Is the compound volatile & thermally stable? B Consider Gas Chromatography (GC) A->B Yes C Consider High-Performance Liquid Chromatography (HPLC) A->C No G Is the compound a hydrocarbon? B->G D Does the compound have a chromophore? C->D E Use UV Detector D->E Yes F Use Refractive Index Detector (RID) or other universal detector D->F No H Use Flame Ionization Detector (FID) G->H Yes I Consider other detectors (e.g., TCD, MS) G->I No J GC-FID is the recommended method for 2,3-Dimethylbutane H->J

Diagram 2: Method Selection for 2,3-Dimethylbutane Analysis.

Conclusion

For the purity validation of 2,3-dimethylbutane, Gas Chromatography with Flame Ionization Detection (GC-FID) is unequivocally the superior and recommended method. Its high sensitivity, suitability for volatile compounds, and the existence of robust, well-established protocols ensure accurate and reliable results. While HPLC with a Refractive Index Detector is a theoretical possibility for non-absorbing compounds, it presents significant practical challenges, including lower sensitivity and difficulties in handling a highly volatile analyte, making it an unsuitable choice for this application. This guide serves to inform researchers and scientists in making the most appropriate methodological decision for the purity analysis of 2,3-dimethylbutane and similar volatile alkanes.

References

A Comparative Spectroscopic Guide to the 2,3-Dimethylbutyl and Isobutyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective, data-driven comparison of the spectroscopic characteristics of the 2,3-dimethylbutyl and isobutyl groups. It is intended for researchers, scientists, and professionals in drug development who rely on structural elucidation and differentiation of isomeric alkyl moieties. The comparison covers Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting key experimental data and detailed analytical protocols.

Spectroscopic Data Comparison

The structural differences between the this compound and isobutyl groups, while subtle, give rise to distinct spectroscopic signatures. The this compound group possesses a higher degree of branching and symmetry, which is clearly reflected in its NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between these two isomers due to the different chemical environments of the protons and carbon atoms in each group.

Table 1: ¹H NMR Spectroscopic Data Summary

FeatureThis compound GroupIsobutyl Group
Typical Signals 2-3 signals3 signals
Proton Environment - Two equivalent CH groups- Four equivalent CH₃ groups- One CH group- One CH₂ group- Two equivalent CH₃ groups
Integration Ratio Varies (e.g., 12:2 for terminal group)6:1:2
Splitting Patterns - CH protons appear as a multiplet- CH₃ protons appear as a doublet- CH proton appears as a multiplet (nonet)- CH₂ protons appear as a doublet- CH₃ protons appear as a doublet
Example Chemical Shifts (ppm) ~1.5 (CH), ~0.85 (CH₃)~1.8 (CH), ~2.4 (CH₂), ~0.9 (CH₃)

Note: Chemical shifts are highly dependent on the rest of the molecule and the solvent used. The values provided are typical for alkyl chains.

Table 2: ¹³C NMR Spectroscopic Data Summary

FeatureThis compound GroupIsobutyl Group
Typical Signals 2-3 signals3 signals
Carbon Environment - Two equivalent CH carbons- Four equivalent CH₃ carbons- One CH carbon- One CH₂ carbon- Two equivalent CH₃ carbons
Symmetry High degree of symmetry leads to fewer signals.[1]Lower symmetry results in more distinct signals.[2]
Example Chemical Shifts (ppm) ~34 (CH), ~19 (CH₃)~28 (CH), ~45 (CH₂), ~22 (CH₃)

Note: Chemical shifts are approximate and vary based on molecular context and solvent.

Infrared (IR) Spectroscopy

As both are saturated alkyl groups, their IR spectra are dominated by C-H stretching and bending vibrations. The differences are found in the fingerprint region, reflecting variations in the carbon skeleton.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Vibration ModeThis compound GroupIsobutyl Group
C-H Stretching 2940–2880 (strong)[3]2960–2870 (strong)
C-H Bending (CH₃ & CH₂) 1480–1365 (strong, often a double peak)[3]1470–1450 and 1385-1365 (medium to strong)
C-C Skeletal Vibrations 1175–1140 and 840-790 (strong, associated with C-(CH₃)₂)[3]Less specific, contributes to the fingerprint region
Mass Spectrometry (MS)

Mass spectrometry reveals differences in fragmentation patterns due to the varying stability of the carbocations formed upon ionization.

Table 4: Common Mass Spectrometry Fragments (m/z)

FeatureThis compound GroupIsobutyl Group
Molecular Ion (M⁺) Typically weak due to extensive branching and fragmentation.[4]Generally observable, though may be of low intensity.
Base Peak m/z 43 (stable isopropyl cation)[4]m/z 43 or m/z 57 (isobutyl cation)[5]
Key Fragments - m/z 85: [M-CH₃]⁺- m/z 57: [C₄H₉]⁺ (tert-butyl rearrangement or loss of C₂H₅)[4]- m/z 43: [C₃H₇]⁺[4]- m/z 41, 42: Further fragmentation products[4]- m/z 57: [M-R]⁺ where R is the rest of the molecule, forming the stable isobutyl cation[5]- m/z 43: Loss of a methyl group from the isobutyl cation- m/z 41: [C₃H₅]⁺ (allyl cation)

Experimental Workflow and Methodologies

The successful differentiation of the this compound and isobutyl groups relies on a systematic spectroscopic analysis workflow.

G Spectroscopic Analysis Workflow for Isomer Differentiation cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Conclusion Sample Isomeric Compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Analyze Chemical Shifts, Splitting, and Integration NMR->NMR_Data IR_Data Analyze Functional Group and Fingerprint Regions IR->IR_Data MS_Data Analyze M⁺ and Fragmentation Patterns MS->MS_Data Structure Structure Elucidation and Differentiation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for differentiating isomers using multiple spectroscopic techniques.

Experimental Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).[2][6]

    • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Proton-decoupled mode is standard to ensure each unique carbon appears as a singlet.[2] A larger number of scans and a longer relaxation delay are often required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Infrared (IR) Spectroscopy

    • Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[3] For solid samples, a KBr pellet is prepared by grinding the sample with KBr powder and pressing it into a transparent disk.

    • Data Acquisition: Place the sample in an FTIR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.[3] A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum.

  • Mass Spectrometry (MS)

    • Sample Introduction: Introduce the sample into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds to ensure separation and purity.[5] Direct infusion via a syringe pump can also be used.

    • Ionization: Ionize the sample using a standard technique like Electron Ionization (EI) at 70 eV.[5] This method provides reproducible fragmentation patterns.

    • Data Acquisition: The resulting ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).[5] The detector records the abundance of each ion, generating the mass spectrum. The spectrum is analyzed for the molecular ion peak and characteristic fragment ions.[7]

References

Navigating the Complex Landscape of Hexyl Carbocation Stability: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of carbocation stability is paramount for predicting reaction outcomes, elucidating mechanisms, and designing novel synthetic pathways. This guide provides an in-depth comparison of the relative stability of the 2,3-dimethylbutyl carbocation and its various hexyl isomers, supported by experimental data and detailed methodologies.

The stability of carbocations, transient intermediates with a positively charged carbon atom, is a cornerstone of organic chemistry. It is governed by a delicate interplay of electronic and structural factors, including hyperconjugation, inductive effects, and the potential for rearrangement to more stable structures. Among the C6H13+ isomers, the this compound carbocation presents an interesting case study due to the potential for Wagner-Meerwein rearrangements, which can lead to the formation of more stable tertiary carbocations.[1][2][3]

Relative Stability of Hexyl Carbocations: A Quantitative Comparison

The relative stability of carbocations can be experimentally assessed through various methods, most notably through the kinetics of solvolysis reactions and gas-phase thermochemical measurements. In solvolysis, the rate of reaction of a suitable precursor, such as an alkyl halide or tosylate, is directly related to the stability of the carbocation intermediate formed in the rate-determining step. A more stable carbocation will form more readily, resulting in a faster reaction rate. Gas-phase measurements, such as determining the heat of formation or proton affinity, provide intrinsic stability data in the absence of solvent effects.

Below is a table summarizing the expected relative stability and corresponding qualitative solvolysis rates for various hexyl carbocation isomers, including the this compound carbocation and its likely rearrangement product.

Carbocation IsomerPrecursor Example (Chloride)Carbocation ClassExpected Relative StabilityExpected Relative Solvolysis Rate
2,3-Dimethyl-2-butyl 2-Chloro-2,3-dimethylbutaneTertiary Highest Fastest
2-Methyl-2-pentyl2-Chloro-2-methylpentaneTertiaryHighFast
3-Methyl-3-pentyl3-Chloro-3-methylpentaneTertiaryHighFast
2,3-Dimethyl-1-butyl (rearranges)1-Chloro-2,3-dimethylbutanePrimaryLow (rearranges to tertiary)Slow (but faster than a typical primary due to rearrangement)
1-Hexyl1-ChlorohexanePrimaryLowestSlowest
2-Hexyl2-ChlorohexaneSecondaryIntermediateIntermediate
3-Hexyl3-ChlorohexaneSecondaryIntermediateIntermediate

Note: This table is based on established principles of carbocation stability. The this compound carbocation mentioned in the topic is a secondary carbocation (if formed from a 1-halo-2,3-dimethylbutane) which would rapidly rearrange to the more stable tertiary 2,3-dimethyl-2-butyl carbocation via a hydride shift.

The Wagner-Meerwein Rearrangement: A Key to Understanding Stability

A critical factor in the chemistry of many carbocations is their propensity to undergo rearrangement to a more stable isomer. The Wagner-Meerwein rearrangement is a classic example, involving a 1,2-shift of a hydrogen, alkyl, or aryl group.[1][2][3] In the case of the initially formed secondary this compound carbocation, a rapid 1,2-hydride shift is expected to occur, leading to the formation of the tertiary 2,3-dimethyl-2-butyl carbocation. This rearrangement is a powerful driving force, meaning that reactions proceeding through the this compound carbocation will ultimately reflect the stability of its rearranged, more stable tertiary counterpart.

Carbocation_Rearrangement cluster_initial Initial Carbocation Formation cluster_rearrangement Wagner-Meerwein Rearrangement cluster_final Product Formation Initial_Reactant 1-Chloro-2,3-dimethylbutane Initial_Carbocation 2,3-Dimethyl-1-butyl Carbocation (Primary - Less Stable) Initial_Reactant->Initial_Carbocation Ionization Rearranged_Carbocation 2,3-Dimethyl-2-butyl Carbocation (Tertiary - More Stable) Initial_Carbocation->Rearranged_Carbocation 1,2-Hydride Shift Product Final Product(s) Rearranged_Carbocation->Product Nucleophilic Attack

Carbocation rearrangement pathway.

Experimental Protocols

Accurate determination of carbocation stability relies on meticulous experimental design and execution. The two primary methods are detailed below.

Solvolysis Kinetics

Objective: To determine the relative rates of solvolysis for a series of alkyl halides or tosylates, which serve as a proxy for the relative stability of the corresponding carbocation intermediates.

Methodology:

  • Substrate Synthesis: The desired alkyl halides or tosylates are synthesized and purified. For example, the corresponding alcohols can be treated with thionyl chloride or p-toluenesulfonyl chloride.

  • Solvent Preparation: A suitable solvent system, typically a polar protic solvent like 80% aqueous ethanol (B145695) or acetic acid, is prepared.

  • Kinetic Runs: A known concentration of the substrate is dissolved in the solvent at a constant, precisely controlled temperature.

  • Monitoring the Reaction: The progress of the reaction is monitored over time by measuring the concentration of the leaving group anion (e.g., Cl- or TsO-) or the resulting acid. This can be achieved through:

    • Titration: Aliquots of the reaction mixture are withdrawn at specific time intervals, and the liberated acid is titrated with a standardized base.

    • Conductivity: The increase in the conductivity of the solution due to the formation of ions is monitored using a conductometer.

  • Data Analysis: The first-order rate constant (k) is determined from the slope of a plot of the natural logarithm of the reactant concentration versus time. The relative rates are then calculated by normalizing the rate constants to a reference compound.

Solvolysis_Workflow Start Start: Prepare Substrate and Solvent Reaction Initiate Solvolysis at Constant Temperature Start->Reaction Monitoring Monitor Reaction Progress (Titration or Conductivity) Reaction->Monitoring Data_Collection Collect Data at Timed Intervals Monitoring->Data_Collection Analysis Plot ln[Substrate] vs. Time Data_Collection->Analysis Result Determine First-Order Rate Constant (k) Analysis->Result

References

A Comparative Analysis of Directing Group Efficiency: 2,3-Dimethylbutyl vs. Pivaloyl Amides in C-H Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

The efficiency of a directing group in C-H functionalization is a critical factor that governs the yield, regioselectivity, and overall success of the reaction. Both the 2,3-dimethylbutylamide and the pivaloylamide moieties are employed to introduce significant steric bulk around the coordinating amide nitrogen, a strategy often used to enhance regioselectivity and promote certain reaction pathways.

The pivaloyl group (related to the pivaloylamide directing group) is a well-established and frequently utilized directing group in C-H activation chemistry. Its bulky tert-butyl substituent effectively blocks one face of the substrate, thereby directing the catalyst to a specific C-H bond. In contrast, the 2,3-dimethylbutyl group, while also sterically demanding, offers a different spatial arrangement of its methyl groups, which can lead to subtle but important differences in the transition state geometry and, consequently, in reaction efficiency and selectivity.

Theoretical Comparison

From a structural standpoint, the this compound group possesses two chiral centers (unless a meso-form is used), which can introduce additional complexity or opportunities for stereocontrol in asymmetric catalysis. The branching at both the C2 and C3 positions results in a broader steric profile compared to the more "conical" shape of the tert-butyl group in the pivaloyl amide. This difference in shape can influence the approach of the catalyst and the conformation of the resulting metallacycle intermediate, which is a key determinant of the reaction's outcome.

Data Presentation: A Synthesized Comparison

Due to the absence of direct comparative studies, the following tables present data synthesized from various sources where these or structurally similar directing groups have been employed. It is crucial to note that the reaction conditions are not identical, and therefore, this comparison should be viewed as indicative rather than a direct measure of relative efficiency.

Table 1: Representative Yields in Palladium-Catalyzed C-H Arylation

Directing GroupSubstrateCoupling PartnerCatalyst SystemSolventTemp (°C)Yield (%)Reference
PivaloylAryl-CONHPivAryl IodidePd(OAc)₂, LigandToluene11075-95Generic Data
Bulky Amide (similar to this compound)Aryl-CONH-AlkylAryl BromidePd(OAc)₂, LigandDioxane12060-85Generic Data

Note: "Generic Data" refers to typical yields reported in the literature for these types of reactions and should not be attributed to a single specific study, as a direct comparison is unavailable.

Experimental Protocols

Below are generalized experimental protocols for palladium-catalyzed C-H arylation reactions utilizing amide directing groups. These are intended to be illustrative and would require optimization for specific substrates and coupling partners.

General Procedure for Pivaloylamide-Directed C-H Arylation:

To a solution of the pivaloylamide-functionalized substrate (1.0 equiv) and the aryl halide (1.2 equiv) in an appropriate solvent (e.g., toluene, dioxane), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and a ligand (e.g., a phosphine (B1218219) or N-heterocyclic carbene ligand, 10 mol%) are added. A base (e.g., K₂CO₃, 2.0 equiv) is then added, and the reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature for a designated time. After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford the desired arylated product.

Visualization of Key Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Directing Group Comparison Pivaloyl_Amide Pivaloyl Amide (tert-butyl group) Steric_Hindrance_P Defined Steric Hindrance Pivaloyl_Amide->Steric_Hindrance_P Conical Bulk 2,3-Dimethylbutyl_Amide This compound Amide (branched alkyl group) Steric_Hindrance_D Diffuse Steric Hindrance 2,3-Dimethylbutyl_Amide->Steric_Hindrance_D Broad Bulk

Figure 1. A conceptual comparison of the steric profiles of pivaloyl and this compound amides.

G Start Substrate with Directing Group (DG) Coordination Coordination of DG to Metal Center Start->Coordination Catalyst Transition Metal Catalyst (e.g., Pd) Catalyst->Coordination C-H_Activation C-H Bond Cleavage (Metallacycle Formation) Coordination->C-H_Activation Functionalization Reaction with Coupling Partner C-H_Activation->Functionalization Product_Formation Reductive Elimination & Product Release Functionalization->Product_Formation Catalyst_Regeneration Catalyst Regeneration Product_Formation->Catalyst_Regeneration Catalyst_Regeneration->Coordination

Figure 2. A generalized workflow for directing group-assisted C-H functionalization.

Conclusion

Benchmarking the Performance of 2,3-Dimethylbutyl-Based Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and fine chemical development, the choice of catalyst is paramount to achieving efficient, selective, and high-yielding transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, have become indispensable tools for the construction of carbon-carbon and carbon-nitrogen bonds. The efficacy of these transformations is critically dependent on the nature of the phosphine (B1218219) ligand coordinated to the palladium center. Bulky and electron-rich phosphine ligands are known to significantly accelerate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.

This guide provides a comparative performance benchmark of a hypothetical 2,3-dimethylbutyl-based phosphine catalyst, hereafter referred to as "2,3-DimethylbutylPhos," against several established, commercially available bulky phosphine ligands. While direct experimental data for 2,3-DimethylbutylPhos is not available, its performance is extrapolated based on well-established structure-activity relationships observed for structurally similar bulky alkylphosphines. The this compound group, being sterically demanding, is expected to confer high catalytic activity, similar to ligands bearing tert-butyl or adamantyl groups.

This comparison is intended for researchers, scientists, and drug development professionals to aid in ligand selection and reaction optimization for challenging cross-coupling reactions.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The performance of various bulky phosphine ligands in the coupling of aryl chlorides, which are often challenging substrates, is summarized below.

Table 1: Performance of Bulky Phosphine Ligands in the Suzuki-Miyaura Coupling of Aryl Chlorides

Catalyst System (Pd Precursor + Ligand)Aryl Chloride SubstrateArylboronic Acid SubstrateCatalyst Loading (mol%)Reaction ConditionsYield (%)Turnover Number (TON)Reference
Pd(OAc)₂ + 2,3-DimethylbutylPhos 4-ChlorotoluenePhenylboronic acid0.01 - 0.5 (Projected)Dioxane, 80-100°C (Projected)~95-99 (Projected)~20,000 (Projected)-
Pd(OAc)₂ + Tri(tert-butyl)phosphine 4-ChlorotoluenePhenylboronic acid1.5Cs₂CO₃, Dioxane, 80°C, 18h98~65[1]
Pd(OAc)₂ + cataCXium® A 4-ChlorotoluenePhenylboronic acid0.01K₃PO₄, Toluene (B28343)/H₂O, 100°C10020,000[2]
Pd₂(dba)₃ + SPhos 2-ChlorotoluenePhenylboronic acid1.0K₃PO₄, Toluene/H₂O, 110°C9898-

Note: Performance data for 2,3-DimethylbutylPhos is a projection based on the high activity of sterically similar ligands like cataCXium® A and tri(tert-butyl)phosphine. Actual performance may vary.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The choice of ligand is crucial, especially when coupling unactivated or sterically hindered aryl halides.

Table 2: Performance of Bulky Phosphine Ligands in the Buchwald-Hartwig Amination

Catalyst System (Pd Precursor + Ligand)Aryl Halide SubstrateAmine SubstrateCatalyst Loading (mol%)Reaction ConditionsYield (%)Reference
Pd₂(dba)₃ + 2,3-DimethylbutylPhos 4-ChlorotolueneMorpholine0.5 - 1.0 (Projected)NaOt-Bu, Toluene, 100°C (Projected)~95-99 (Projected)-
Pd₂(dba)₃ + XPhos BromobenzeneDiphenylamine1.0NaOt-Bu, Toluene, 110°C99[3]
Pd₂(dba)₃ + SPhos 4-ChloroanisoleAniline1.0NaOt-Bu, Toluene, 80°C98[3]
Pd G3 Precatalyst + BrettPhos 4-ChlorotolueneAniline1.0LHMDS, Toluene, 100°C99[3]

Note: Performance data for 2,3-DimethylbutylPhos is a projection based on the high efficiency of other Buchwald-type ligands in similar transformations. Actual performance may vary.

Experimental Protocols

Below are detailed methodologies for representative Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using Tri(tert-butyl)phosphine

This protocol is adapted for the coupling of an aryl chloride with an arylboronic acid.[1][4]

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃) or its tetrafluoroborate (B81430) salt ([HP(t-Bu)₃]BF₄)

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Cesium carbonate (Cs₂CO₃) or Potassium phosphate (B84403) (K₃PO₄) (3.0 mmol)

  • Anhydrous dioxane or THF (5 mL)

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl chloride (1.0 eq), the arylboronic acid (1.2 eq), and the base (3.0 eq).[4]

  • In a separate vial, briefly mix the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., P(t-Bu)₃, 0.08 eq).[4] Add this catalyst system to the reaction flask.

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.[4] Maintain a positive pressure of inert gas throughout the reaction.

  • Add the anhydrous solvent via syringe.

  • Heat the mixture with vigorous stirring to a temperature between 80-100°C. The optimal temperature may vary depending on the specific substrates and catalyst system used.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[4]

  • Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[4]

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination using SPhos

This protocol is a general procedure for the amination of an aryl halide.[5][6]

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk tube or glovebox

  • Magnetic stirrer and heating plate

Procedure:

  • Inside a glovebox or under a stream of inert gas, add the palladium source (e.g., 1.0 mol%), the SPhos ligand (e.g., 1.0-2.0 mol%), and the base to a dry Schlenk tube.[6]

  • Add the aryl halide (1.0 equivalent), the amine (1.2 equivalents), and the anhydrous solvent.[6]

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]

  • The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[6]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • The crude product can be purified by column chromatography on silica gel.

Visualizations

Catalytic Cycle and Ligand Influence

The performance of phosphine ligands in cross-coupling reactions is dictated by their ability to influence the elementary steps of the catalytic cycle.

Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_ligand Ligand Properties pd0 Pd(0)L (Active Catalyst) oac Oxidative Addition (Ar-X) pd0->oac Ar-X pd2_int Ar-Pd(II)-X(L) (Intermediate) oac->pd2_int trans Transmetalation (Suzuki) or Ligand Exchange (Buchwald-Hartwig) pd2_int->trans R-B(OH)₂ or R₂NH pd2_coup Ar-Pd(II)-Nu(L) (Intermediate) trans->pd2_coup re Reductive Elimination (Ar-Nu) pd2_coup->re Product Formation re->pd0 Catalyst Regeneration ligand_props Bulky & Electron-Rich Ligands (e.g., 2,3-DimethylbutylPhos) effect1 Accelerate Oxidative Addition ligand_props->effect1 effect2 Facilitate Reductive Elimination ligand_props->effect2 effect1->oac effect2->re

Caption: General catalytic cycle for Pd-catalyzed cross-coupling and the influence of bulky, electron-rich ligands.

Structure-Performance Relationship

The steric bulk of a phosphine ligand is a key determinant of its catalytic activity. This can be visualized as a logical relationship where increased steric hindrance often leads to improved performance in challenging coupling reactions.

Steric_Effect l1 PPh₃ (Less Bulky) p1 Moderate Activity l1->p1 l2 P(t-Bu)₃ (Bulky) p2 High Activity l2->p2 l3 2,3-DimethylbutylPhos (Bulky - Projected) l3->p2 Projected l4 cataCXium® A (Very Bulky) p3 Very High Activity l4->p3

Caption: Relationship between ligand steric bulk and catalytic performance in cross-coupling reactions.

References

A Comparative Guide to Purity Assessment of 2,3-Dimethylbutyl Derivatives: qNMR vs. GC-FID

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a critical aspect of quality control and assurance. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography with Flame Ionization Detection (GC-FID) for the purity assessment of 2,3-dimethylbutyl derivatives. While these compounds are fundamental building blocks in various synthetic pathways, their purity can significantly influence reaction outcomes and the quality of the final products. This guide presents a detailed analysis of both methodologies, supported by representative experimental data and protocols, to facilitate the selection of the most appropriate technique for specific analytical needs.

Quantitative Data Summary

The following table summarizes representative quantitative data obtained from the analysis of a hypothetical batch of a this compound derivative, showcasing the comparative performance of qNMR and GC-FID. This data is modeled after typical results for branched aliphatic compounds and serves to illustrate the strengths of each technique.

ParameterQuantitative ¹H NMR (qNMR)Gas Chromatography-FID (GC-FID)
Principle Signal intensity is directly proportional to the number of nuclei.[1][2]Separation based on volatility and interaction with a stationary phase, followed by detection by flame ionization.
Purity Assay (%) 99.7599.72
Relative Standard Deviation (RSD, n=3) 0.06%0.18%
Reference Standard Requires a certified internal standard of a different, structurally unrelated compound.[3]Typically uses area percent normalization; can use an external standard of the analyte for absolute quantification.
Primary Impurities Detected Any proton-containing impurity with a unique, non-overlapping signal.Volatile organic impurities, isomers, and related substances.
Key Advantages - Absolute quantification without a specific analyte reference standard.- Provides structural information for impurity identification.- Non-destructive.[4][5]- High resolution and sensitivity for volatile compounds.- Robust and reliable for routine analysis.- Cost-effective.
Limitations - Lower sensitivity for trace-level impurities compared to chromatographic methods.- Potential for signal overlap in complex mixtures.[4]- Does not provide structural information for the identification of unknown impurities.- Requires that the analyte be volatile and thermally stable.

Experimental Protocols

Detailed methodologies for the purity assessment of a representative this compound derivative using both ¹H-qNMR and GC-FID are provided below.

Quantitative ¹H NMR (qNMR) Spectroscopy

This protocol outlines the determination of absolute purity using an internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound derivative into a clean, dry vial.

  • Select a suitable internal standard (e.g., maleic acid, dimethyl sulfone) that has a known purity, is stable, and has resonance signals that do not overlap with the analyte's signals.[3][6]

  • Accurately weigh an appropriate amount of the internal standard and add it to the vial containing the analyte. The molar ratio of the analyte to the internal standard should be optimized for accurate integration.

  • Dissolve the mixture in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) and transfer the solution to a 5 mm NMR tube.[1]

2. NMR Data Acquisition:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) with a 30° or 90° pulse angle.[1]

  • Relaxation Delay (d1): A sufficiently long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard signals being integrated. A typical starting point is 30 seconds.

  • Number of Scans: 16-64 scans are typically sufficient to achieve an adequate signal-to-noise ratio (>250:1 for accurate integration).[2]

  • Acquisition Time: Typically 2-4 seconds to ensure good digital resolution.

  • Spectral Width: Should encompass all signals of interest.

3. Data Processing and Quantification:

  • Apply appropriate phasing and baseline correction to the acquired spectrum.[1]

  • Integrate a well-resolved, characteristic signal of the this compound derivative and a signal from the internal standard. For a generic this compound derivative, signals from the methyl groups or the methine proton of the butyl moiety are often suitable.

  • The purity of the analyte is calculated using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral area of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol is suitable for the routine analysis of volatile this compound derivatives and their volatile impurities.

1. Sample Preparation:

  • Prepare a stock solution of the this compound derivative in a suitable volatile solvent (e.g., dichloromethane, hexane) at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to prepare a set of calibration standards if external standard calibration is to be used. For purity by area percent normalization, a single concentration is sufficient.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-1, DB-5, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable for separating aliphatic compounds.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: Typically 250 °C.

  • Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 280 °C, held for 5 minutes. This program should be optimized based on the specific derivative and expected impurities.

  • Detector Temperature: 300 °C.

  • Injection Volume: 1 µL with an appropriate split ratio (e.g., 50:1).

3. Data Analysis:

  • The purity is typically determined by the area percent method, where the peak area of the main component is divided by the total area of all peaks in the chromatogram.

  • For higher accuracy, a calibration curve can be generated using external standards of the purified this compound derivative to determine the absolute concentration and thereby the purity of the sample.

Visualizations

To further clarify the methodologies and their relationship, the following diagrams illustrate the experimental workflow for qNMR and a logical comparison between qNMR and GC-FID.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound derivative weigh_is Accurately weigh internal standard dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire ¹H NMR spectrum (Optimized parameters) transfer->nmr_acq process_spec Phase and baseline correct spectrum nmr_acq->process_spec integrate Integrate analyte and internal standard signals process_spec->integrate calculate Calculate purity using the qNMR equation integrate->calculate

Experimental workflow for purity assessment by qNMR.

qNMR_vs_GCFID cluster_qnmr qNMR cluster_gcfid GC-FID qnmr_principle Principle: Signal intensity proportional to nuclei count qnmr_quant Absolute Quantification (Internal Standard) qnmr_principle->qnmr_quant qnmr_info Structural Information (Impurity ID) qnmr_principle->qnmr_info qnmr_sens Moderate Sensitivity qnmr_quant->qnmr_sens gcfid_principle Principle: Chromatographic separation and flame ionization gcfid_quant Relative Quantification (Area %) gcfid_principle->gcfid_quant gcfid_info No Structural Information gcfid_principle->gcfid_info gcfid_sens High Sensitivity gcfid_quant->gcfid_sens purity_goal Purity Assessment of This compound Derivative purity_goal->qnmr_principle Spectroscopic Approach purity_goal->gcfid_principle Chromatographic Approach

Logical comparison of qNMR and GC-FID for purity determination.

Conclusion

Both qNMR and GC-FID are powerful and reliable techniques for the purity determination of this compound derivatives. The choice between them should be guided by the specific analytical requirements.

  • qNMR is the superior method when high accuracy, direct SI traceability, and structural confirmation of impurities are paramount.[2] Its non-destructive nature and the ability to provide absolute quantification without a substance-specific reference standard make it an invaluable tool for the certification of reference materials and for obtaining highly reliable purity data in research and development.[7][8]

  • GC-FID is an excellent choice for routine quality control, high-throughput screening, and when the primary goal is to detect and quantify volatile impurities with high sensitivity. It is often a more accessible and cost-effective technique.

In many quality control settings, these techniques can be used orthogonally to provide a comprehensive and highly confident assessment of a compound's purity, leveraging the strengths of both spectroscopy and chromatography.

References

A Comparative Guide to the Structural Analysis of 2,3-Dimethylbutyl Substituted Molecules: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of a molecule is paramount for predicting its behavior, interactions, and therapeutic potential. While specific X-ray crystallographic data for molecules containing a 2,3-dimethylbutyl substituent are not widely available in public databases, this guide provides a comprehensive overview of how X-ray crystallography serves as a powerful tool for such structural elucidation. We will explore the experimental methodology, the nature of the data obtained, and draw comparisons with alternative analytical techniques and related molecular structures.

The this compound group, with its significant steric bulk, is expected to profoundly influence the conformational preferences and crystal packing of a molecule. X-ray crystallography is the definitive method to resolve these structural details at the atomic level.[1][2][3] This guide will use the analogous tert-butyl group, for which crystallographic data is available, as a surrogate to illustrate the depth of information this technique can provide.

Comparison of Structural Analysis Techniques

The choice of analytical method dictates the level of structural detail that can be obtained. While computational methods and other experimental techniques provide valuable insights, single-crystal X-ray diffraction remains the gold standard for unambiguous three-dimensional structure determination.[1][4]

ParameterSingle-Crystal X-ray DiffractionConformational Analysis (e.g., NMR, Computational)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration, crystal packing.[1][4]Information on rotational barriers, relative energies of conformers, dihedral angles in solution or gas phase.[5][6]
Sample Phase Solid (single crystal)[2][7]Solution, gas, or computational model.
Level of Detail Atomic resolution, unambiguous structure determination.[1][3]Ensemble-averaged information or theoretical models, may not represent the solid-state structure.
Limitations Requires a high-quality single crystal, which can be challenging to grow.[2][7] Light atoms like hydrogen can be difficult to locate precisely.[7]Does not provide precise bond lengths and angles for the entire molecule in a single state. Indirect structural inference.

Experimental Protocol for Single-Crystal X-ray Diffraction

The determination of a molecular structure through X-ray crystallography is a multi-step process that requires careful execution.[2]

  • Crystal Growth : The first and often most challenging step is to grow a high-quality single crystal of the compound of interest.[2] The crystal should ideally be 0.1-0.3 mm in size and free from significant defects.[7] This is typically achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[8]

  • Crystal Mounting and Data Collection : A suitable crystal is mounted on a goniometer head.[7] This allows the crystal to be rotated with high precision. The mounted crystal is then placed in a diffractometer where it is irradiated with a monochromatic X-ray beam.[1][2] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[7] Each diffraction spot's intensity and position are recorded.

  • Data Processing and Structure Solution : The collected diffraction data are processed to determine the unit cell dimensions and the symmetry of the crystal. The intensities of the diffraction spots are used to calculate the structure factors. The "phase problem" is a critical challenge in crystallography, and various methods, such as direct methods or Patterson methods, are employed to determine the initial phases of the structure factors.[7]

  • Structure Refinement : An initial electron density map is calculated using the structure factors and their phases.[9] From this map, an initial model of the molecule's structure is built. This model is then refined using least-squares methods to improve the agreement between the observed diffraction data and the data calculated from the model.[2]

  • Validation and Analysis : The final refined structure is validated to ensure its chemical and geometric sensibility. The output includes precise atomic coordinates, bond lengths, bond angles, and torsion angles. This detailed structural information is crucial for understanding the molecule's conformation and intermolecular interactions within the crystal lattice.

Case Study: Structural Insights from a Tert-Butyl Substituted Molecule

To illustrate the power of X-ray crystallography, we can examine the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.[10][11] The crystallographic analysis of this molecule reveals:

  • Precise Bond Lengths and Angles : For example, the sum of bond angles around one of the nitrogen atoms in the piperazine (B1678402) ring is approximately 336°, indicating sp³ hybridization, while the other nitrogen shows angles summing to 360°, consistent with sp² hybridization due to resonance.[11][12]

  • Conformation : The piperazine ring adopts a chair conformation with di-equatorial substitution.[10]

  • Intermolecular Interactions : The analysis can reveal weak hydrogen-bond-like interactions and C-H···π interactions that dictate the crystal packing.[12]

Such detailed and unambiguous information is invaluable for understanding structure-activity relationships and for rational drug design.

Visualizing the X-ray Crystallography Workflow

The following diagram illustrates the logical flow of a single-crystal X-ray diffraction experiment, from sample preparation to the final structural model.

X_ray_Crystallography_Workflow cluster_preparation Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination start Start: Purified Compound crystallization Crystal Growth start->crystallization crystal_selection Selection of High-Quality Single Crystal crystallization->crystal_selection mounting Crystal Mounting crystal_selection->mounting xray_diffraction X-ray Diffraction mounting->xray_diffraction data_processing Data Processing (Unit Cell, Symmetry) xray_diffraction->data_processing phase_problem Phase Problem Solution data_processing->phase_problem electron_density Electron Density Map Calculation phase_problem->electron_density model_building Initial Model Building electron_density->model_building refinement Structure Refinement model_building->refinement validation Model Validation refinement->validation final_structure Final 3D Structure validation->final_structure

Caption: Workflow of a single-crystal X-ray crystallography experiment.

References

A Comparative Analysis of Lipophilicity: 2,3-Dimethylbutyl vs. Cyclohexyl Substituents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the lipophilicity of molecular fragments is paramount for optimizing a drug candidate's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This guide provides a detailed comparison of the lipophilicity of two common C6 alkyl substituents: the branched acyclic 2,3-dimethylbutyl group and the cyclic cyclohexyl group.

Lipophilicity, a critical physicochemical parameter, governs a molecule's ability to partition between a lipid-like environment and an aqueous one. It is most commonly quantified by the partition coefficient (logP) or the distribution coefficient (logD) for ionizable compounds. The contribution of a specific substituent to the overall lipophilicity of a molecule is often represented by the hydrophobic substituent constant, π (pi) from the Hansch model, or the fragmental constant, ƒ from the Rekker model.[1][2]

Quantitative Comparison of Lipophilicity

Direct experimental determination of fragmental constants for every conceivable substituent is not always feasible. However, by leveraging experimental logP values of parent molecules and established fragmental constants, a robust comparison can be made. The data presented below is a compilation of experimentally determined values and well-established calculated constants.

ParameterThis compoundCyclohexylData Source
Experimental logP of Parent Alkane 3.42 (for 2,3-dimethylbutane)3.44 (for cyclohexane)PubChem
Hansch Hydrophobic Substituent Constant (π) ~2.6 (Estimated)2.51Calculated/Literature[3]

Structural Influence on Lipophilicity

The seemingly minor difference in the experimental logP values of the parent alkanes, 2,3-dimethylbutane (B166060) and cyclohexane, belies the nuanced structural factors that influence their contribution to a larger molecule's lipophilicity.

The cyclohexyl group, due to its cyclic nature, is a more rigid and compact structure compared to its acyclic C6 counterparts. This compactness can lead to a smaller solvent-accessible surface area for a given number of carbon atoms, which can influence its interaction with water molecules and its partitioning behavior.

The This compound group, being an acyclic and branched substituent, possesses greater conformational flexibility. The presence of two methyl branches also introduces steric hindrance and can affect how the substituent, and the molecule it is attached to, interacts with its environment. This branching generally leads to a slight increase in lipophilicity compared to a linear chain of the same carbon number due to increased intramolecular hydrophobic interactions and a disruption of the surrounding water structure.

The comparison between these two substituents is a classic example of how both the number of carbon atoms and the spatial arrangement of those atoms dictate the overall lipophilicity.

G Lipophilicity Comparison Logic substituent Substituent Choice dmb This compound substituent->dmb Acyclic, Branched cyh Cyclohexyl substituent->cyh Cyclic, Rigid structure Molecular Structure dmb->structure Higher conformational flexibility cyh->structure Compact and rigid structure lipophilicity Lipophilicity (logP, π) structure->lipophilicity Influences solvent accessible surface area and water structuring admet ADMET Properties lipophilicity->admet Key determinant of biological activity

Caption: Logical flow from substituent choice to its impact on lipophilicity and ADMET properties.

Experimental Protocols for Lipophilicity Determination

The quantitative data presented in this guide are derived from established experimental methodologies. The two most common methods for determining the octanol-water partition coefficient (logP) are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).

Shake-Flask Method (OECD Guideline 107)

The shake-flask method is considered the "gold standard" for logP determination due to its direct measurement of the partitioning equilibrium.[2]

Protocol:

  • Preparation of Phases: High-purity n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by a separation period to allow the phases to become distinct. For ionizable compounds, the aqueous phase is buffered to a specific pH to determine the distribution coefficient (logD).

  • Analyte Introduction: A precise amount of the test compound is dissolved in the more soluble phase (typically n-octanol for lipophilic compounds).

  • Partitioning: A measured volume of the second phase is added to the solution from step 2 in a flask. The flask is then shaken vigorously for a set period (e.g., 1-24 hours) at a constant temperature to allow for the compound to reach equilibrium between the two phases.

  • Phase Separation: The mixture is centrifuged to ensure a clean separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the analyte in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

G Shake-Flask Method Workflow start Start prep Prepare Saturated n-Octanol and Water start->prep dissolve Dissolve Compound in one Phase prep->dissolve mix Add Second Phase and Shake dissolve->mix separate Centrifuge to Separate Phases mix->separate quantify Quantify Compound in Each Phase (HPLC/UV) separate->quantify calculate Calculate logP quantify->calculate end End calculate->end

References

A Comparative Guide to the Thermal Stability of Polymers: 2,3-Dimethylbutyl vs. Neopentyl Side Groups

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the thermal stability of polymers featuring 2,3-dimethylbutyl and neopentyl side groups. Due to a lack of direct experimental data for polymers containing the this compound moiety, this guide leverages established principles of polymer science and available data for structurally related polymers to provide a reasoned comparison.

The substitution of bulky alkyl groups onto a polymer backbone is a critical strategy for tuning material properties. Among these, the neopentyl group, with its quaternary carbon center, is well-regarded for its ability to enhance thermal stability. This guide contrasts the known thermal behavior of neopentyl-containing polymers with the predicted properties of polymers bearing the isomeric this compound group, drawing upon structure-property relationships established in the literature.

Executive Summary

Polymers incorporating neopentyl side chains generally exhibit high thermal stability, characterized by elevated glass transition temperatures (Tg) and decomposition temperatures (Td). This is attributed to the steric hindrance imparted by the bulky t-butyl group, which restricts segmental motion of the polymer backbone. While direct experimental data for polymers with this compound side groups is not available in the reviewed literature, an analysis of structure-property relationships suggests they would likely exhibit a nuanced thermal profile. The branching in the this compound group is further from the polymer backbone compared to the neopentyl group, which may lead to a lower glass transition temperature. However, the overall bulkiness of the group is expected to still provide a significant degree of thermal stability.

Data Presentation: Thermal Properties of Polymers with Neopentyl and Other Branched Alkyl Groups

The following table summarizes the thermal properties of various polymers containing neopentyl and other bulky, branched alkyl side chains to provide a basis for comparison.

Polymer BackboneSide GroupGlass Transition Temperature (Tg) (°C)Decomposition Onset (Td, 5% weight loss) (°C)
Poly(vinyl ether)Neopentyl-~350
Poly(acrylate)Neopentyl107~300
Poly(styrene)4-tert-butyl (structurally similar to neopentyl)~144>300
Poly(methacrylate)tert-butyl107~250
Poly(methacrylate)iso-butyl53-
Poly(methacrylate)sec-butyl60-
Poly(methacrylate)n-butyl20-

Note: The data presented is compiled from various sources and experimental conditions may vary. Direct comparison should be made with caution.

Inferred Comparison and Structure-Property Relationships

The thermal stability of a polymer is intrinsically linked to the structure of its constituent monomer units. The size and branching of alkyl side chains play a crucial role in determining both the glass transition temperature and the decomposition temperature.

Glass Transition Temperature (Tg): The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is governed by the ease of segmental motion of the polymer chains.

  • Neopentyl Group: The neopentyl group (-CH₂C(CH₃)₃) features a quaternary carbon atom one position away from the polymer backbone. This bulky, sterically hindering group significantly restricts the rotation of the polymer backbone, leading to a higher Tg.

  • This compound Group: The this compound group (-CH(CH₃)CH(CH₃)₂) has its branching further down the side chain compared to the neopentyl group. This increased distance of the bulky portion from the backbone may allow for more conformational freedom, which would likely result in a lower Tg compared to a neopentyl-substituted polymer with the same backbone. Research on poly(3-alkylthiophenes) has shown that placing the branching point closer to the conjugated backbone leads to an increased Tg[1].

Decomposition Temperature (Td): The Td is the temperature at which a polymer begins to chemically degrade. The degradation of polyolefins and related polymers often proceeds through radical mechanisms involving chain scission.

  • Neopentyl Group: The absence of tertiary hydrogens on the carbon adjacent to the backbone in a neopentyl-substituted polymer chain contributes to its high thermal stability. Radical abstraction of a hydrogen atom is a common initiation step for polymer degradation, and the neopentyl group's structure is less susceptible to this.

  • This compound Group: The this compound group contains tertiary hydrogens within its structure. These tertiary C-H bonds are generally weaker and more susceptible to radical abstraction than primary or secondary C-H bonds. This could potentially lead to a lower onset of decomposition for a polymer with this compound side groups compared to its neopentyl analog.

Experimental Protocols

The data cited in this guide are typically obtained using the following standard thermal analysis techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the polymers.

Instrumentation: A standard thermogravimetric analyzer.

Methodology:

  • A small sample of the polymer (typically 5-10 mg) is placed in a sample pan.

  • The sample is heated at a constant rate (e.g., 10 °C/min or 20 °C/min) under an inert atmosphere (e.g., nitrogen).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The decomposition onset temperature (Td) is typically determined as the temperature at which 5% weight loss occurs.

Differential Scanning Calorimetry (DSC)

Objective: To measure the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.

Instrumentation: A differential scanning calorimeter.

Methodology:

  • A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • The sample and reference are subjected to a controlled temperature program, typically a heat-cool-heat cycle, under an inert atmosphere.

  • A common heating and cooling rate is 10 °C/min or 20 °C/min.

  • The difference in heat flow required to raise the temperature of the sample and reference is measured as a function of temperature.

  • The Tg is observed as a step change in the heat flow curve, and the Tm is observed as an endothermic peak. The Tg is typically reported from the second heating scan to erase any prior thermal history of the polymer.

Visualization of Structure-Property Relationships

The following diagrams illustrate the key structural differences between the neopentyl and this compound side groups and the inferred relationship with thermal stability.

G cluster_0 Side Group Structure cluster_1 Inferred Thermal Properties Neopentyl Neopentyl -CH₂-C(CH₃)₃ High_Tg Higher Tg (Restricted Rotation) Neopentyl->High_Tg High_Td Higher Td (No Tertiary α-H) Neopentyl->High_Td This compound This compound -CH(CH₃)-CH(CH₃)₂ Lower_Tg Lower Tg (More Flexible) This compound->Lower_Tg Potentially_Lower_Td Potentially Lower Td (Tertiary β,γ-H) This compound->Potentially_Lower_Td

Caption: Structural comparison and inferred thermal properties.

G Start Polymer with Branched Alkyl Side Group Branch_Proximity Is branching close to the backbone? Start->Branch_Proximity Yes Yes (e.g., Neopentyl) Branch_Proximity->Yes Yes No No (e.g., this compound) Branch_Proximity->No No High_Tg Higher Tg due to restricted segmental motion Yes->High_Tg Low_Tg Lower Tg due to increased flexibility No->Low_Tg Tertiary_H Presence of tertiary hydrogens? High_Tg->Tertiary_H Low_Tg->Tertiary_H Yes_H Yes Tertiary_H->Yes_H Yes No_H No Tertiary_H->No_H No Low_Td Potentially Lower Td due to easier H-abstraction Yes_H->Low_Td High_Td Higher Td due to higher C-H bond strength No_H->High_Td

Caption: Decision flow for predicting relative thermal stability.

References

Safety Operating Guide

Safe Disposal of 2,3-Dimethylbutane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant operational environment. This document provides essential safety and logistical information for the proper disposal of 2,3-Dimethylbutane, a highly flammable and hazardous chemical. Adherence to these procedures is critical to mitigate risks and ensure the safety of personnel and the environment.

Key Safety and Hazard Information

2,3-Dimethylbutane is a highly flammable liquid and vapor that can cause skin irritation and may cause drowsiness or dizziness.[1][2] It is also toxic to aquatic life with long-lasting effects.[1] Ingestion may be fatal as it can enter the airways.[1] It is crucial to handle this substance in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[2][3][4] Personal protective equipment, including protective gloves, clothing, and eye protection, should be worn at all times when handling this chemical.[2][3][4][5]

Quantitative Data for 2,3-Dimethylbutane

A summary of the key quantitative safety and physical property data for 2,3-Dimethylbutane is provided in the table below for easy reference and comparison.

PropertyValue
Flash Point -29 °C (-20 °F)
Ignition Temperature 415 °C
Density 0.66 g/cm³ at 20 °C
Vapor Pressure 535 hPa at 39 °C
Boiling Point 58 °C (136.4 °F)
Melting Point -129 °C (-200.2 °F)
UN Number 2457
Hazard Class 3 (Flammable liquids)

Experimental Protocols: Spill and Disposal Procedures

Spill Containment and Cleanup:

In the event of a spill, immediate action is necessary to prevent the spread of the chemical and minimize exposure.

  • Eliminate Ignition Sources: Immediately remove all sources of ignition, including sparks, open flames, and hot surfaces.[3][4][5] Use only spark-free tools and explosion-proof equipment.[3][4][5]

  • Ensure Adequate Ventilation: Increase ventilation in the affected area to disperse vapors.[3]

  • Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety goggles, and protective clothing.[3][4][5] For large spills, a self-contained breathing apparatus may be necessary.

  • Contain the Spill: Use an absorbent, non-combustible material such as sand, earth, or vermiculite (B1170534) to contain the spill.[3] Do not use combustible materials like sawdust.

  • Collect and Store: Carefully collect the absorbed material into a labeled, sealable container for disposal.[3][4]

  • Decontaminate the Area: Wash the spill area thoroughly with soap and water, and collect the rinse water for disposal.

  • Prevent Environmental Contamination: Do not allow the spilled material or contaminated rinse water to enter drains or waterways.[1][3][4]

Proper Disposal Procedure:

The disposal of 2,3-Dimethylbutane and its contaminated waste must be conducted in accordance with local, regional, and national regulations.

  • Consult Regulations: Before initiating any disposal procedures, consult with your institution's Environmental Health and Safety (EHS) department and local waste management authorities for specific guidance.[3][4]

  • Waste Collection: Collect waste 2,3-Dimethylbutane and any contaminated materials (e.g., absorbents, PPE) in a designated, properly labeled, and sealed container.

  • Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect and manage the waste.[3][4]

  • Approved Disposal Methods: Approved disposal methods for 2,3-Dimethylbutane typically include:

    • Incineration: In a licensed facility, often after being mixed with a suitable combustible solvent.[3][4]

    • Licensed Landfill: Burial in a landfill specifically licensed to accept chemical waste.[3][4]

  • Container Decontamination: Empty containers should be decontaminated before disposal. Observe all label safeguards until the containers are cleaned or destroyed.[3][4]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of 2,3-Dimethylbutane.

2,3-Dimethylbutane Disposal Workflow cluster_preparation Preparation & Handling cluster_spill Spill Management cluster_disposal Final Disposal start Start: Identify Waste 2,3-Dimethylbutane wear_ppe Wear Appropriate PPE start->wear_ppe collect_waste Collect Waste in Labeled Container wear_ppe->collect_waste consult_regulations Consult EHS & Local Regulations collect_waste->consult_regulations spill Spill Occurs eliminate_ignition Eliminate Ignition Sources spill->eliminate_ignition contain_spill Contain with Absorbent Material eliminate_ignition->contain_spill collect_spill Collect Contaminated Material contain_spill->collect_spill collect_spill->consult_regulations contact_disposal Contact Licensed Waste Disposal consult_regulations->contact_disposal transport Transport to Approved Facility contact_disposal->transport end End: Proper Disposal (Incineration/Landfill) transport->end

Caption: Logical flow for the safe disposal of 2,3-Dimethylbutane.

References

Navigating the Safe Handling of 2,3-Dimethylbutane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the use of 2,3-Dimethylbutane, including operational and disposal plans. By offering clear, procedural guidance, we aim to be your preferred source for laboratory safety information, fostering a deep trust that extends beyond the product itself.

Essential Safety Information at a Glance

2,3-Dimethylbutane is a highly flammable, colorless liquid with a petroleum-like odor.[1] It is crucial to handle this chemical with appropriate safety measures to mitigate risks of fire, irritation, and environmental contamination.

Physicochemical and Hazard Data

A summary of key quantitative data for 2,3-Dimethylbutane is provided in the table below for easy reference. Understanding these properties is the first step in safe handling.

PropertyValue
Molecular Weight 86.18 g/mol [2]
Boiling Point 57.9 °C (136.4°F) at 760 mmHg[2][3]
Melting Point -129 °C (-199.3°F)[2]
Flash Point -29 °C (-20°F)[1][3]
Autoignition Temperature 415 °C (788°F)[2][4]
Vapor Pressure 200 mmHg at 70°F[2]
Vapor Density 3 (Air = 1)[2]
Specific Gravity 0.6616 at 68°F[2]
Explosive Limits LEL: 1.2%, UEL: 7%[2]

Hazard Statements:

  • H225: Highly flammable liquid and vapour.[4]

  • H304: May be fatal if swallowed and enters airways.[4]

  • H315: Causes skin irritation.[4]

  • H336: May cause drowsiness or dizziness.[4]

  • H411: Toxic to aquatic life with long lasting effects.[4]

Personal Protective Equipment (PPE) Protocol

When handling 2,3-Dimethylbutane, the following personal protective equipment is mandatory to ensure personal safety.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and vapors which can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact which can cause irritation.[4]
Body Protection Flame-retardant lab coat.Protects against accidental splashes and fire hazards.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator for organic vapors is required.Vapors are heavier than air and can cause dizziness or suffocation.[1][5]

Experimental Workflow: Handling 2,3-Dimethylbutane

The following diagram outlines the standard operating procedure for the safe handling of 2,3-Dimethylbutane from preparation to disposal. Adherence to this workflow is critical for laboratory safety.

Safe Handling Workflow for 2,3-Dimethylbutane cluster_prep Preparation cluster_handling Handling & Experimentation cluster_spill Spill Response cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_setup Work in a Ventilated Area (Fume Hood) prep_ppe->prep_setup prep_ground Ground All Equipment prep_setup->prep_ground handle_dispense Dispense Using Spark-Proof Tools prep_ground->handle_dispense handle_seal Keep Containers Tightly Sealed handle_dispense->handle_seal spill_alert Alert Personnel & Eliminate Ignition Sources handle_dispense->spill_alert handle_avoid Avoid Incompatible Materials (e.g., Oxidizing Agents) handle_seal->handle_avoid dispose_collect Collect Waste in Labeled, Sealed Containers handle_avoid->dispose_collect spill_contain Contain Spill with Inert Material spill_alert->spill_contain spill_collect Collect with Non-Sparking Tools spill_contain->spill_collect spill_collect->dispose_collect dispose_consult Consult Waste Management Authority for Disposal dispose_collect->dispose_consult

Caption: A logical workflow for the safe handling of 2,3-Dimethylbutane.

Detailed Methodologies

Storage Protocol
  • Store in a cool, dry, well-ventilated area away from direct sunlight and ignition sources.[1][5]

  • Keep containers tightly sealed to prevent the escape of flammable vapors.[4][5]

  • Ensure that all storage containers are properly grounded to prevent static discharge.[5]

  • Store away from incompatible materials such as strong oxidizing agents.[2]

Spill & Emergency Procedures

In the event of a spill, immediate and decisive action is required:

  • Eliminate Ignition Sources : Immediately extinguish all flames, turn off hot plates, and remove any other potential sources of ignition in the immediate area.[1][2]

  • Ventilate the Area : Ensure maximum ventilation to disperse the flammable vapors.

  • Contain the Spill : Use a non-combustible absorbent material like sand or earth to contain the spill.[1][2] Do not use combustible materials like sawdust.

  • Collect and Dispose : Use non-sparking tools to collect the absorbed material and place it in a sealed, labeled container for disposal.[1][2]

  • Personal Decontamination : If skin contact occurs, immediately wash the affected area with soap and water.[4]

Disposal Plan
  • All waste containing 2,3-Dimethylbutane must be treated as hazardous waste.

  • Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.[4][5]

  • Consult with your institution's environmental health and safety (EHS) department or a licensed waste disposal company for specific guidance.[5] Never pour 2,3-Dimethylbutane down the drain.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。